Product packaging for 2-Hydroxyheptanal(Cat. No.:CAS No. 17046-02-5)

2-Hydroxyheptanal

Cat. No.: B095475
CAS No.: 17046-02-5
M. Wt: 130.18 g/mol
InChI Key: CWBPXSZASLMQHN-UHFFFAOYSA-N
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Description

2-Hydroxyheptanal is an α-hydroxyaldehyde end-product of lipid peroxidation, specifically generated during the oxidative degradation of n-6 polyunsaturated fatty acids like linoleic acid and arachidonic acid . Its primary research value lies in its high reactivity as a lysine-directed protein modifier. Studies have shown that this compound reacts with the ε-amino groups of lysine residues in proteins, leading to the formation of stable, covalently-bound advanced lipoxidation end-products (ALEs) . This reaction mimics aspects of the Maillard reaction, and the resulting protein adducts, such as those with THPO and 3-HP structures, can alter protein function and structure . This mechanism is of significant interest in the study of oxidative stress. Immunochemical detection using specific monoclonal antibodies has confirmed the presence of protein-bound this compound in human atherosclerotic lesions, providing a direct link between this compound and degenerative disease pathology in vivo . Furthermore, its formation has been documented in various biological contexts, including oxidized low-density lipoprotein (LDL) and ischemic heart tissue, highlighting its role as a relevant mediator of oxidative damage . As such, this compound serves as a critical chemical tool for researchers investigating the molecular mechanisms of carbonyl stress, the role of ALEs in aging, and the pathophysiology of conditions such as atherosclerosis, renal ischemia, and other oxidative-stress related disorders . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B095475 2-Hydroxyheptanal CAS No. 17046-02-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17046-02-5

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-hydroxyheptanal

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h6-7,9H,2-5H2,1H3

InChI Key

CWBPXSZASLMQHN-UHFFFAOYSA-N

SMILES

CCCCCC(C=O)O

Canonical SMILES

CCCCCC(C=O)O

Synonyms

2-hydroxyheptanal

Origin of Product

United States

Foundational & Exploratory

2-Hydroxyheptanal chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Hydroxyheptanal

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison of its physicochemical characteristics.

Chemical Structure and Identifiers

This compound is an organic compound containing both a hydroxyl and an aldehyde functional group. Its structure is characterized by a seven-carbon chain with the hydroxyl group located on the second carbon atom.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₁₄O₂[1][2][3][4]

  • SMILES: CCCCCC(C=O)O[1]

  • InChI: InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h6-7,9H,2-5H2,1H3[1]

  • InChIKey: CWBPXSZASLMQHN-UHFFFAOYSA-N[1]

  • CAS Number: 17046-02-5[1][2]

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Weight 130.18 g/mol [1][2]
Exact Mass 130.099379685 Da[1][2]
Boiling Point 185.7 °C at 760 mmHg[3]
Density 0.934 g/cm³[3]
Flash Point 70.9 °C[3]
Vapor Pressure 0.194 mmHg at 25 °C[3]
Refractive Index 1.432[3]
XLogP3 1.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 5[2]
Topological Polar Surface Area 37.3 Ų[1][2]

Experimental Protocols

Synthesis of a Related Compound: 7-Hydroxyheptanal (B3188561)

A synthesis method for the isomeric 7-hydroxyheptanal has been described, which may serve as a reference for developing a synthesis route for this compound.[5]

Procedure Overview:

  • Aleuritic acid is treated with sodium hydroxide (B78521) in water at 0-10 °C.[5]

  • Sodium periodate (B1199274) in water is added to the resulting suspension over one hour, maintaining a temperature below 15 °C.[5]

  • Dichloromethane (B109758) is added, and the mixture is stirred for 2.5 hours at 15 °C.[5]

  • Additional dichloromethane and saturated aqueous sodium bicarbonate are added, and the mixture is stirred vigorously.[5]

  • The precipitated sodium iodate (B108269) is removed by filtration.[5]

  • The dichloromethane layer is separated, and the aqueous phase is washed with dichloromethane.[5]

  • The combined organic extracts are dried over anhydrous magnesium sulphate.[5]

  • Removal of the solvent under vacuum yields 7-hydroxyheptanal.[5]

G A Aleuritic Acid + NaOH (aq) B Addition of NaIO4 (aq) < 15 °C A->B C Addition of Dichloromethane Stir at 15 °C B->C D Addition of NaHCO3 (aq) C->D E Filtration to remove NaIO3 D->E F Separation of Organic Layer E->F G Drying over MgSO4 F->G H Solvent Evaporation G->H I 7-Hydroxyheptanal H->I

Caption: Workflow for the synthesis of 7-hydroxyheptanal.

Analytical Methods for a Related Compound: 5-Hydroxyheptan-2-one

For the analysis of similar hydroxy-ketone compounds, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed.[6][7]

General GC-MS Protocol with Derivatization:

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte.[7]

  • Derivatization: To improve volatility, the hydroxyl group can be derivatized, for instance, through silylation using BSTFA with 1% TMCS.[7] The sample is evaporated, and the derivatizing agents are added, followed by heating at 60°C for 30 minutes.[7]

  • GC-MS Parameters:

    • Injector Temperature: 250°C[7]

    • Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min).[6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6][7]

General HPLC-UV Protocol with Derivatization:

Biological Activity

Currently, there is a lack of specific information in peer-reviewed literature regarding the biological activity or involvement of this compound in any signaling pathways. General in vitro assays, such as those evaluating cytotoxicity, antimicrobial, or enzyme inhibition properties, would be necessary first steps in characterizing its biological profile.[8][9][10]

References

The Discovery of 2-Hydroxyheptanal: A Key Biomarker in Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a fundamental process of oxidative damage, generates a complex array of reactive aldehydes, many of which serve as biomarkers and mediators of cellular stress and disease. While significant attention has been focused on well-known products like 4-hydroxy-2-nonenal (HNE), the discovery and characterization of other aldehydes, such as 2-hydroxyheptanal, have provided deeper insights into the mechanisms of lipid degradation and its pathological consequences. This technical guide provides a comprehensive overview of the discovery of this compound as a lipid peroxidation product, detailing its origins, analytical detection methods, and potential role in biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction: The Landscape of Lipid Peroxidation Products

Lipid peroxidation is a chain reaction initiated by free radicals that attack polyunsaturated fatty acids (PUFAs) in cellular membranes, leading to the formation of lipid hydroperoxides.[1][2] These unstable intermediates decompose to produce a variety of aldehydic products, which are relatively stable and can diffuse from the site of their formation to react with biomolecules such as proteins and DNA.[1][3] The most extensively studied of these are α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA).[1][2] However, the landscape of lipid peroxidation products is far more diverse.

Discovery of this compound

In 1994, a significant contribution to the field was made with the identification of α-hydroxyaldehydes as major products of lipid peroxidation.[4] Spiteller and colleagues demonstrated that this compound is a primary aldehydic product arising from the peroxidation of n-6 fatty acids, such as linoleic acid and arachidonic acid.[4] This discovery was crucial as it expanded the known repertoire of lipid-derived aldehydes and highlighted a previously unrecognized class of molecules with potential biological activity. The formation of this compound and other α-hydroxyaldehydes pointed to specific breakdown pathways of lipid hydroperoxides.[4]

Mechanism of Formation

The generation of this compound is a direct consequence of the oxidative degradation of n-6 polyunsaturated fatty acids. The process can be summarized as follows:

  • Initiation: A reactive oxygen species (ROS) abstracts a hydrogen atom from a methylene (B1212753) group of an n-6 PUFA, forming a lipid radical.

  • Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen atom from another PUFA, propagating the chain reaction and forming a lipid hydroperoxide.

  • Decomposition: The lipid hydroperoxide is unstable and undergoes cleavage to form various smaller molecules, including aldehydes. The specific cleavage of a hydroperoxide derived from an n-6 fatty acid at the C-OOH bond can lead to the formation of this compound.

G PUFA n-6 Polyunsaturated Fatty Acid (e.g., Linoleic Acid) LipidRadical Lipid Radical PUFA->LipidRadical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation (H• abstraction) PeroxylRadical Lipid Peroxyl Radical LipidRadical->PeroxylRadical Propagation (+ O₂) O2 O₂ LipidHydroperoxide Lipid Hydroperoxide PeroxylRadical->LipidHydroperoxide + PUFA - Lipid Radical Decomposition Decomposition LipidHydroperoxide->Decomposition Cleavage TwoHH This compound Decomposition->TwoHH OtherAldehydes Other Aldehydes (e.g., 4-HNE) Decomposition->OtherAldehydes

Figure 1: Simplified pathway of this compound formation from n-6 PUFA peroxidation.

Quantitative Data on Lipid Peroxidation Products

While extensive quantitative data exists for well-established biomarkers like 4-HNE, specific concentrations of this compound in various biological matrices are not as widely documented. The table below presents a summary of reported levels of various aldehydes, including known concentrations of heptanal, to provide a comparative context. It is important to note that the levels of these aldehydes can vary significantly depending on the biological sample, the presence of oxidative stress, and the analytical method used.

AldehydeBiological MatrixConditionConcentration RangeReference
Heptanal Human PlasmaNormalNanomolar (nM) levels[5]
Heptanal Human BloodLung Cancer8.54 - 22.23 µM[6]
Heptanal Human BloodControl< 0.9 µM[6]
4-Hydroxynonenal (4-HNE) Rat LiverNormal0.93 nmol/g[5]
Various n-alkanals (C2-C6) Rat LiverNormalup to 7.36 nmol/g[5]

Experimental Protocols for the Detection of this compound

The detection and quantification of this compound in biological samples present analytical challenges due to its reactivity and relatively low concentrations. The most common and reliable methods involve derivatization followed by chromatographic separation and mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization is often necessary to improve its volatility and thermal stability.

4.1.1. Sample Preparation and Extraction

  • Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.

  • Lipid Extraction: Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, to isolate the lipid fraction containing this compound.

  • Internal Standard: Add a suitable internal standard (e.g., a stable isotope-labeled analog of this compound) to the sample prior to extraction to correct for procedural losses.

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen.

4.1.2. Derivatization

  • Reagent: A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This reagent reacts with the aldehyde group to form a stable oxime derivative that is amenable to GC-MS analysis.

  • Procedure:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., pyridine).

    • Add a solution of PFBHA in the same solvent.

    • Incubate the mixture at room temperature or with gentle heating (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

4.1.3. GC-MS Analysis

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Chromatographic Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Employ a temperature gradient to separate the derivatized this compound from other components in the sample. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometry Detection:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Acquisition Mode: For quantitative analysis, operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for characteristic ions of the derivatized this compound.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms GC-MS Analysis Homogenization 1. Homogenization (with BHT) Extraction 2. Lipid Extraction (e.g., Folch method) InternalStd 3. Add Internal Standard Evaporation 4. Solvent Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution AddReagent 6. Add PFBHA Incubation 7. Incubation Injection 8. Injection Incubation->Injection Separation 9. Chromatographic Separation Detection 10. Mass Spectrometric Detection (SIM)

Figure 2: Experimental workflow for the GC-MS analysis of this compound.

Potential Signaling Pathways Modulated by this compound

While the specific signaling pathways modulated by this compound are not as extensively characterized as those for 4-HNE, its chemical structure as a reactive aldehyde suggests that it likely participates in similar cellular processes. Aldehydic lipid peroxidation products are known to be electrophilic and can react with nucleophilic residues on proteins, thereby altering their function and initiating signaling cascades.[1]

5.1. The Nrf2-Keap1 Pathway

The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative stress. Electrophilic compounds, including many aldehydes, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and phase II detoxifying enzymes.

It is plausible that this compound, as a reactive aldehyde, can activate the Nrf2-Keap1 pathway, leading to the upregulation of cytoprotective genes.

G cluster_nucleus Nucleus TwoHH This compound Keap1_Nrf2 Keap1 Nrf2 TwoHH->Keap1_Nrf2:k Reacts with Cys residues Nrf2 Nrf2 Keap1_Nrf2:n->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Genes Antioxidant & Phase II Genes Proteins Cytoprotective Proteins Genes->Proteins Translation Nrf2_nuc Nrf2 ARE_nuc ARE Nrf2_nuc->ARE_nuc Binds to Genes_nuc Genes ARE_nuc->Genes_nuc Activates Transcription

Figure 3: Postulated activation of the Nrf2-Keap1 pathway by this compound.

5.2. Protein Adduction and Cellular Dysfunction

Similar to other reactive aldehydes, this compound can form covalent adducts with proteins, particularly with nucleophilic amino acid residues such as cysteine, histidine, and lysine. The formation of these adducts can lead to:

  • Enzyme Inactivation: Modification of active site residues can inhibit enzyme activity.

  • Disruption of Protein-Protein Interactions: Adduct formation can sterically hinder or alter the conformation of proteins, preventing them from interacting with their binding partners.

  • Protein Aggregation: Covalent cross-linking of proteins by aldehydes can lead to the formation of aggregates, which are implicated in various pathologies.

The identification of specific protein targets of this compound is an important area for future research and can be accomplished using mass spectrometry-based proteomics approaches.

Conclusion and Future Directions

The discovery of this compound as a major product of lipid peroxidation has broadened our understanding of the chemical consequences of oxidative stress. While it is less studied than other aldehydic products, its presence in biological systems undergoing oxidative damage suggests it may play a significant role in the pathophysiology of various diseases. Future research should focus on:

  • Developing robust and sensitive analytical methods for the routine quantification of this compound in clinical samples.

  • Identifying the specific protein targets of this compound adduction to elucidate its mechanisms of cytotoxicity.

  • Investigating the precise signaling pathways modulated by this compound to understand its role as a signaling molecule.

A deeper understanding of the biology of this compound will undoubtedly open new avenues for the development of novel diagnostic markers and therapeutic strategies for diseases associated with oxidative stress.

References

The Role of 2-Hydroxyheptanal in Oxidative Stress Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a key contributor to the pathophysiology of numerous diseases. A critical consequence of oxidative stress is the peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes, leading to the generation of a variety of reactive aldehydes. While 4-hydroxy-2-nonenal (4-HNE) is the most extensively studied of these aldehydes, 2-hydroxyheptanal has also been identified as a significant product of the peroxidation of n-6 fatty acids, such as linoleic and arachidonic acid. This technical guide provides a comprehensive overview of the current understanding of this compound's role in oxidative stress pathways. It details its formation, potential protein targets, and inferred interactions with key signaling cascades including the Nrf2, NF-κB, and MAPK pathways. This document also outlines relevant experimental protocols for the detection and analysis of this compound and its adducts, and presents key data in a structured format to facilitate further research and drug development efforts targeting oxidative stress.

Introduction: The Landscape of Lipid Peroxidation Products

Under conditions of oxidative stress, ROS can initiate a chain reaction of lipid peroxidation, leading to the degradation of PUFAs and the formation of various reactive aldehydes.[1] These aldehydes, including the well-characterized 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA), are relatively stable compared to ROS and can diffuse from their site of origin to modify macromolecules such as proteins and DNA, thereby disrupting cellular function.[2][3] this compound is an emerging aldehyde of interest, identified as a major product of the peroxidation of n-6 fatty acids.[4] While research specifically focused on this compound is less extensive than for 4-HNE, its structural similarity suggests a comparable role in mediating the downstream effects of oxidative stress.

Formation of this compound

This compound is formed from the oxidative degradation of n-6 polyunsaturated fatty acids, which are abundant in cellular membranes.[4][5] The process is initiated by the abstraction of a hydrogen atom from a PUFA by a reactive oxygen species, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then propagate the chain reaction. The subsequent decomposition of lipid hydroperoxides yields a variety of aldehyde products, including this compound.

PUFA n-6 Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Arachidonic Acid) Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical + O2 O2 Molecular Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Propagation Decomposition Decomposition Lipid_Hydroperoxide->Decomposition Aldehydes Reactive Aldehydes Decomposition->Aldehydes HNE 4-Hydroxy-2-nonenal (4-HNE) Aldehydes->HNE HHA This compound Aldehydes->HHA HHA This compound Protein Cellular Protein HHA->Protein Cys Cysteine Protein->Cys His Histidine Protein->His Lys Lysine Protein->Lys Adduct Protein Adduct Function_Alteration Altered Protein Function Adduct->Function_Alteration Cys->Adduct His->Adduct Lys->Adduct HHA This compound Keap1 Keap1 HHA->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition Proteasome Proteasomal Degradation Keap1->Proteasome Inhibition of Degradation Nrf2->Proteasome Nrf2_n Nuclear Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Genes Antioxidant & Detoxification Genes ARE->Genes HHA This compound IKK IKK Complex HHA->IKK Modulation (?) IkappaB IκB IKK->IkappaB Phosphorylation NFkappaB NF-κB (p50/p65) IKK->NFkappaB Activation IkappaB->NFkappaB Inhibition NFkappaB_n Nuclear NF-κB NFkappaB->NFkappaB_n Translocation Genes Pro-inflammatory Genes NFkappaB_n->Genes HHA This compound Upstream Upstream Kinases HHA->Upstream Activation (?) ERK ERK Upstream->ERK JNK JNK Upstream->JNK p38 p38 Upstream->p38 Response Cellular Responses (Proliferation, Apoptosis, etc.) ERK->Response JNK->Response p38->Response Sample Biological Sample (Cells or Tissues) Lysis Cell Lysis & Protein Extraction Sample->Lysis Digestion Tryptic Digestion Lysis->Digestion Peptides Peptide Mixture Digestion->Peptides Enrichment Adducted Peptide Enrichment (Optional) Peptides->Enrichment LC_MS LC-MS/MS Analysis Peptides->LC_MS Enrichment->LC_MS Data_Analysis Data Analysis & Adduct Identification LC_MS->Data_Analysis

References

The Formation of 2-Hydroxyheptanal from n-6 Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of n-6 polyunsaturated fatty acids, such as linoleic and arachidonic acid, is a complex process implicated in a range of physiological and pathological conditions. This process generates a diverse array of bioactive molecules, including aldehydes, which can act as signaling molecules and mediators of cellular stress. Among these, 2-hydroxyheptanal has been identified as a significant, yet often overlooked, product. This technical guide provides a comprehensive overview of the formation of this compound from n-6 fatty acid oxidation, detailing the underlying chemical mechanisms, analytical methodologies for its detection and quantification, and its potential roles in cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the roles of lipid peroxidation products in health and disease.

Introduction

The oxidative degradation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation, is a fundamental biological phenomenon. n-6 fatty acids, particularly linoleic acid (C18:2) and arachidonic acid (C20:4), are major components of cell membranes and are highly susceptible to oxidation. This process can be initiated by reactive oxygen species (ROS) in non-enzymatic reactions or catalyzed by enzymes such as lipoxygenases (LOX). The resulting lipid hydroperoxides are unstable and can decompose into a variety of secondary products, including a complex mixture of aldehydes.

While significant attention has been focused on aldehydes such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), this compound has emerged as a major aldehydic product of n-6 fatty acid peroxidation[1][2]. Understanding the formation and biological activity of this compound is crucial for elucidating the full spectrum of consequences of lipid peroxidation. This guide will provide an in-depth exploration of the pathways leading to this compound formation, the analytical techniques for its measurement, and its potential impact on cellular signaling.

Mechanism of this compound Formation

The generation of this compound from n-6 fatty acids proceeds through the formation of specific lipid hydroperoxide intermediates. Both enzymatic and non-enzymatic pathways contribute to this process.

Enzymatic Oxidation via Lipoxygenase (LOX)

Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure. In the context of n-6 fatty acids, LOX enzymes, such as 12/15-LOX, can abstract a hydrogen atom from a methylene (B1212753) group, leading to the formation of a lipid radical. Molecular oxygen then adds to this radical to form a peroxyl radical, which is subsequently reduced to a lipid hydroperoxide. The specific hydroperoxide formed is dependent on the regiospecificity of the LOX isozyme. For instance, the oxidation of arachidonic acid by 12-lipoxygenase can lead to the formation of 12-hydroperoxyeicosatetraenoic acid (12-HpETE).

Non-Enzymatic Oxidation (Autoxidation)

In the presence of initiators such as ROS, n-6 fatty acids can undergo autoxidation, a free radical chain reaction. This process is less specific than enzymatic oxidation and results in a mixture of lipid hydroperoxides.

Decomposition of Lipid Hydroperoxides

The key step in the formation of this compound is the cleavage of the lipid hydroperoxide. This can occur through various mechanisms, including the Hock cleavage. The hydroperoxide can rearrange and cleave to form an aldehyde and an omega-oxo-acid. Specifically, the decomposition of certain hydroperoxides derived from linoleic and arachidonic acids yields this compound.

Diagram of this compound Formation from Linoleic Acid

Linoleic_Acid Linoleic Acid (n-6) Oxidation Enzymatic (LOX) or Non-enzymatic (ROS) Oxidation Linoleic_Acid->Oxidation Lipid_Hydroperoxide Lipid Hydroperoxide (e.g., 9-HPODE, 13-HPODE) Decomposition Decomposition Lipid_Hydroperoxide->Decomposition Oxidation->Lipid_Hydroperoxide 2_Hydroxyheptanal This compound Decomposition->2_Hydroxyheptanal Other_Aldehydes Other Aldehydes (e.g., Hexanal) Decomposition->Other_Aldehydes

Caption: Formation of this compound from linoleic acid oxidation.

Quantitative Data

While this compound is recognized as a major product of n-6 fatty acid peroxidation, specific quantitative yield data is sparse in the literature. However, studies quantifying other aldehydic products from linoleic and arachidonic acid oxidation provide a valuable context for understanding the relative abundance of these molecules. The tables below summarize available data for related aldehydes. It is important to note that the yield of specific aldehydes is highly dependent on the experimental conditions, including the type of fatty acid, the oxidation system (e.g., enzymatic, chemical), and the duration of the reaction.

Fatty AcidOxidation SystemAldehydeYield (nmol/mg fatty acid)Reference
Linoleic Acid (free acid)Fe2+/H2O2Malonaldehyde (MA)53[3]
Linoleic Acid (free acid)Fe2+/H2O24-Hydroxynonenal (4-HNE)13[3]
Linoleic Acid (ethyl ester)Fe2+/H2O2Malonaldehyde (MA)39[3]
Linoleic Acid (ethyl ester)Fe2+/H2O24-Hydroxynonenal (4-HNE)8[3]
Arachidonic Acid (free acid)Fe2+/H2O2Malonaldehyde (MA)25[3]
Arachidonic Acid (free acid)Fe2+/H2O24-Hydroxynonenal (4-HNE)9[3]
Arachidonic Acid (ethyl ester)Fe2+/H2O2Malonaldehyde (MA)88[3]
Arachidonic Acid (ethyl ester)Fe2+/H2O24-Hydroxynonenal (4-HNE)23[3]
Oil TypeHeating ConditionsAldehydeConcentration (mmol/kg oil)Reference
Sunflower Oil180°C for 20 minSaturated Aldehydes~3
Sunflower Oil180°C for 20 minα,β-Unsaturated Aldehydes~13
Corn Oil180°C for 20 minSaturated Aldehydes~3
Corn Oil180°C for 20 minα,β-Unsaturated Aldehydes~13

Experimental Protocols

The accurate detection and quantification of this compound require specific analytical methodologies, primarily based on gas chromatography-mass spectrometry (GC-MS) following a two-step derivatization process.

Induction of n-6 Fatty Acid Oxidation (In Vitro)

Objective: To generate lipid peroxidation products, including this compound, from a pure n-6 fatty acid standard.

Materials:

  • Linoleic acid or arachidonic acid

  • 0.1 M Tris buffer, pH 7.4

  • 0.15 M KCl

  • 20 mM Ascorbic acid solution

  • 0.8 mM FeSO₄ solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Nitrogen gas

Procedure:

  • Suspend 20 mg of the n-6 fatty acid methyl ester in 30 mL of 0.1 M Tris buffer (pH 7.4) and 60 mL of 0.15 M KCl.

  • Initiate autoxidation by adding 5 mL of 20 mM ascorbic acid and 5 mL of 0.8 mM FeSO₄ solution[4].

  • Incubate the mixture at room temperature for 24-48 hours[4].

  • Extract the aldehydes with dichloromethane (3 x 20 mL)[4].

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C[4].

Derivatization and GC-MS Analysis of this compound

Objective: To derivatize the aldehyde and hydroxyl functional groups of this compound for analysis by GC-MS. This is a two-step process involving oximation of the carbonyl group followed by silylation of the hydroxyl group.

Materials:

  • Dried lipid oxidation extract

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270)

  • Hexane

  • Internal standard (e.g., a deuterated analog if available)

Procedure:

Step 1: Oximation of the Aldehyde Group

  • Dissolve the dried extract in a suitable solvent.

  • Add the PFBHA·HCl solution and an internal standard.

  • Heat the mixture to facilitate the reaction, forming the PFB-oxime derivative of the aldehyde[5]. The reaction conditions (temperature and time) should be optimized.

Step 2: Silylation of the Hydroxyl Group

  • Evaporate the solvent from the oximation step.

  • Add anhydrous pyridine and BSTFA with 1% TMCS to the residue.

  • Heat the mixture to form the trimethylsilyl (B98337) (TMS) ether of the hydroxyl group[5].

GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Use an appropriate temperature program to separate the analytes.

  • Operate the mass spectrometer in a suitable ionization mode, such as negative ion chemical ionization (NICI) for the PFB-oxime derivatives, which offers high sensitivity[5].

  • Quantification can be achieved using selected ion monitoring (SIM) of characteristic ions of the derivatized this compound and the internal standard[5].

Workflow for GC-MS Analysis of this compound

Start n-6 Fatty Acid Oxidation Extraction Aldehyde Extraction Start->Extraction Derivatization1 Oximation (PFBHA) Extraction->Derivatization1 Derivatization2 Silylation (BSTFA) Derivatization1->Derivatization2 GCMS GC-MS Analysis Derivatization2->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Experimental workflow for the analysis of this compound.

Potential Signaling Pathways

While the direct signaling effects of this compound are not yet well-characterized, the activities of other structurally related aldehydes generated during lipid peroxidation, such as 4-HNE, provide strong indications of its potential biological roles. These aldehydes are known to be electrophilic and can react with nucleophilic residues on proteins, thereby modulating their function and initiating signaling cascades.

Keap1/Nrf2/ARE Pathway

The Keap1/Nrf2/ARE pathway is a major cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds, including many aldehydes, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. It is highly probable that this compound, as an aldehyde, can activate this protective pathway.

Proposed Nrf2 Activation by this compound

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2H This compound Keap1 Keap1 H2H->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Degradation Nrf2->Ub leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Nucleus Nucleus ARE ARE Genes Cytoprotective Genes ARE->Genes activates Nrf2_n->ARE binds to

Caption: Proposed activation of the Nrf2 pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades are central to the regulation of a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. There is evidence that other lipid-derived aldehydes can modulate MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. The electrophilic nature of this compound suggests it could react with and alter the activity of upstream kinases or phosphatases in these cascades, leading to either activation or inhibition of downstream signaling.

Potential Modulation of MAPK Signaling by this compound

H2H This compound Upstream Upstream Kinases H2H->Upstream modulates ERK ERK Upstream->ERK JNK JNK Upstream->JNK p38 p38 Upstream->p38 Transcription Transcription Factors ERK->Transcription JNK->Transcription p38->Transcription Response Cellular Response (Inflammation, Apoptosis, etc.) Transcription->Response

Caption: Potential modulation of MAPK signaling by this compound.

Conclusion and Future Directions

This compound is a significant product of n-6 fatty acid oxidation, yet its biological roles remain largely unexplored compared to other lipid-derived aldehydes. This technical guide has outlined the mechanisms of its formation, provided a framework for its quantitative analysis, and proposed potential signaling pathways it may modulate based on the activities of structurally related compounds.

For researchers and drug development professionals, several key areas warrant further investigation:

  • Quantitative Analysis: There is a pressing need for the development and validation of robust analytical methods to accurately quantify this compound in various biological matrices. This will be essential for correlating its levels with specific disease states.

  • Biological Activity: The specific effects of this compound on cellular signaling pathways, including the Keap1/Nrf2/ARE and MAPK pathways, need to be experimentally validated.

  • Toxicology and Pharmacology: A thorough understanding of the dose-dependent effects of this compound, from signaling to cytotoxicity, is required to assess its role as a potential biomarker or therapeutic target.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the complex interplay between lipid peroxidation and cellular function, with potential implications for the development of novel diagnostic and therapeutic strategies for a wide range of diseases.

References

Preliminary Investigation of 2-Hydroxyheptanal: A Technical Guide to Putative Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a preliminary technical guide for the investigation of the biological activities of 2-Hydroxyheptanal. Direct experimental data on this compound is limited in publicly accessible literature. Therefore, this guide synthesizes information from structurally related hydroxy aldehydes and established biochemical assays to propose potential biological effects and detailed experimental protocols for their investigation. The putative activities of this compound include antioxidant, anti-inflammatory, and cytotoxic effects. This guide outlines methodologies for in vitro and in vivo assays to explore these potential activities and details relevant signaling pathways, such as the STAT3 and Nrf2/HO-1 pathways, that may be modulated by this compound. All quantitative data from related compounds are presented for comparative analysis, and key experimental workflows and signaling pathways are visualized.

Introduction

This compound is an alpha-hydroxy aldehyde with the chemical formula C₇H₁₄O₂.[1] While specific biological data for this compound is not extensively documented, the presence of both a hydroxyl and an aldehyde functional group suggests potential for a range of biological interactions. Aldehydes are known to be reactive electrophiles that can interact with biological nucleophiles like proteins and DNA, leading to various cellular effects.[2] The hydroxyl group can influence solubility and participate in hydrogen bonding, potentially modulating the compound's interaction with biological targets.

Structurally similar compounds, such as 2'-hydroxycinnamaldehyde, have demonstrated significant biological activities, including anticancer and antioxidant effects, primarily through the modulation of signaling pathways like STAT3 and the generation of reactive oxygen species (ROS).[3][4] Furthermore, other hydroxy-containing compounds have shown anti-inflammatory and neuroprotective potential.[5] This guide will, therefore, focus on a preliminary investigation into three key areas of potential biological activity for this compound:

  • Antioxidant Activity: The potential to scavenge free radicals and modulate cellular oxidative stress.

  • Anti-inflammatory Activity: The capacity to inhibit key inflammatory mediators and pathways.

  • Cytotoxic Activity: The ability to induce cell death in pathological conditions, such as cancer.

This document serves as a foundational resource for researchers initiating studies on this compound, providing detailed experimental designs and a framework for data interpretation based on established methodologies.

Putative Biological Activities and Investigational Plan

Based on the activities of structurally related compounds, a tiered investigational plan is proposed to systematically evaluate the biological potential of this compound.

Antioxidant and Cytoprotective Effects

Hypothesis: this compound may possess direct free-radical scavenging properties or may indirectly enhance cellular antioxidant defenses by activating the Nrf2/HO-1 signaling pathway.

Experimental Approach:

  • Direct Antioxidant Capacity: Assess the ability of this compound to directly scavenge free radicals using cell-free assays.

  • Cellular Antioxidant Effects: Evaluate the compound's ability to mitigate oxidative stress in a cellular model.

  • Mechanism of Action: Investigate the involvement of the Nrf2/HO-1 pathway.

Anti-inflammatory Activity

Hypothesis: this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes and signaling pathways.

Experimental Approach:

  • Enzymatic Inhibition: Determine the inhibitory effect of this compound on cyclooxygenase (COX) enzymes.

  • Cellular Anti-inflammatory Response: Measure the reduction of inflammatory mediators in a cellular model.

  • In Vivo Efficacy: Assess the anti-inflammatory effect in an animal model of acute inflammation.

Cytotoxic and Anticancer Potential

Hypothesis: this compound may exhibit selective cytotoxicity against cancer cells through the induction of apoptosis and modulation of survival signaling pathways like STAT3.

Experimental Approach:

  • Cytotoxicity Screening: Evaluate the cytotoxic effects of this compound on a panel of cancer cell lines and a non-cancerous control cell line.

  • Apoptosis Induction: Determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Mechanism of Action: Investigate the effect of this compound on the STAT3 signaling pathway.

Data from Structurally Related Compounds

To provide a preliminary benchmark for potential efficacy, the following table summarizes quantitative data from compounds with similar functional groups or reported mechanisms of action.

CompoundAssayTarget/Cell LineResult (IC₅₀/EC₅₀)Reference
2'-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneAcetylcholinesterase InhibitionElectric Eel AChE1.37 µM[5]
2'-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneButyrylcholinesterase InhibitionEquine Serum BChE0.95 µM[5]
2'-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneMAO-B InhibitionIn vitro0.14 µM[5]
2'-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneCOX-1 InhibitionIn vitro7.09 µM[5][6]
2'-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneCOX-2 InhibitionIn vitro0.38 µM[5][6]
2'-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one5-LOX InhibitionIn vitro0.84 µM[5][6]
2'-Hydroxychalcone Derivative 6Anti-leishmanialLeishmania donovani2.33 µM[7]
2'-Hydroxychalcone Derivative 11Anti-leishmanialLeishmania donovani2.82 µM[7]
2'-Hydroxychalcone Derivative 15Anti-malarialPlasmodium falciparum (3D7)3.21 µM[7]
2'-Hydroxychalcone Derivative 12Anti-cancerIGR-39 Melanoma Cells12 µM[7]
Benzyloxybenzaldehyde Derivative (ABMM-15)ALDH1A3 InhibitionIn vitro0.23 µM[8]
Benzyloxybenzaldehyde Derivative (ABMM-16)ALDH1A3 InhibitionIn vitro1.29 µM[8]

Detailed Experimental Protocols

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[6][9]

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare a series of dilutions of the stock solution.

    • Prepare a 0.1 mM solution of DPPH in ethanol.

    • In a 96-well plate, add 100 µL of each dilution of this compound to 100 µL of the DPPH solution.

    • Use a suitable standard antioxidant, such as ascorbic acid or Trolox, as a positive control.

    • Use the solvent as a negative control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

  • Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10]

  • Protocol:

    • Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a predetermined time.

    • Induce oxidative stress by adding a ROS-generating agent, such as hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).

    • Wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

    • Normalize the fluorescence intensity to the cell viability, determined by a parallel MTT assay.

Anti-inflammatory Activity Assays
  • Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The inhibition of the enzyme by the test compound reduces the oxidation of a chromogenic substrate.[11]

  • Protocol:

    • Use a commercial COX inhibitor screening assay kit.

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and the test compound.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate at 37°C for the time specified in the kit instructions.

    • Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

  • Principle: This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds. Carrageenan injection into the paw of a rodent induces an acute inflammatory response characterized by edema. The reduction in paw volume indicates anti-inflammatory activity.[6][12]

  • Protocol:

    • Use adult rodents (e.g., Wistar rats).

    • Administer this compound orally or intraperitoneally at different doses.

    • Use a standard anti-inflammatory drug (e.g., indomethacin) as a positive control and the vehicle as a negative control.

    • After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Cytotoxicity and Anticancer Assays
  • Principle: This colorimetric assay assesses cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[11][13]

  • Protocol:

    • Seed cancer cells (e.g., DU145 prostate cancer cells) and a non-cancerous control cell line in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at approximately 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It can be used to assess the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and key proteins in signaling pathways (e.g., STAT3, p-STAT3, Nrf2, HO-1).

  • Protocol:

    • Treat cells with this compound at the determined IC₅₀ concentration for various time points.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for the target proteins.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways

G Nrf2 Nrf2 Nrf2_nuc Nrf2_nuc Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to HO1_Gene HO1_Gene ARE->HO1_Gene Activates Transcription Cytoprotection Cytoprotection & Antioxidant Response HO1_Gene->Cytoprotection Leads to

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation H2O2 This compound H2O2->pSTAT3 Inhibits Phosphorylation H2O2->STAT3_dimer Inhibits Dimerization Apoptosis Apoptosis H2O2->Apoptosis Induces Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_dimer_nuc->Target_Genes Promotes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Leads to

Experimental Workflows

G start Start: Select Cancer and Non-cancerous Cell Lines cell_culture Cell Seeding (96-well plates) start->cell_culture treatment Treat with this compound (Dose-response & Time-course) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 Determine IC₅₀ Value mtt_assay->ic50 apoptosis_assays Apoptosis Assays (at IC₅₀ concentration) ic50->apoptosis_assays western_blot Western Blot for Apoptotic Markers (Cleaved Caspase-3, Bcl-2/Bax) apoptosis_assays->western_blot end End: Data Analysis and Conclusion western_blot->end

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, its chemical structure suggests a strong potential for antioxidant, anti-inflammatory, and cytotoxic effects. This guide provides a comprehensive framework for the preliminary investigation of these activities, drawing upon established protocols and the known effects of structurally related compounds. The detailed methodologies and visualized pathways presented herein are intended to facilitate a systematic and thorough evaluation of this compound as a potential therapeutic agent. The successful execution of these proposed studies will be crucial in elucidating the pharmacological profile of this novel compound.

References

Spectroscopic Characterization of 2-Hydroxyheptanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-Hydroxyheptanal, a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. Understanding the spectral properties of this alpha-hydroxy aldehyde is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This document outlines the key spectroscopic data and provides detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

Table 1: General Properties of this compound

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
CAS Number17046-02-5ChemicalBook[2]
Molecular FormulaC₇H₁₄O₂PubChem[1]
Molecular Weight130.18 g/mol PubChem[1]
AppearancePredicted: Colorless to pale yellow liquid-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. An experimental ¹³C NMR spectrum for this compound has been reported.[3][4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ) in ppmSolvent
C=O (Aldehyde)~205CDCl₃[3][4]
CH-OH~70CDCl₃[3][4]
-CH₂- (adjacent to CH-OH)~35CDCl₃[3][4]
-CH₂- (alkyl chain)~31CDCl₃[3][4]
-CH₂- (alkyl chain)~25CDCl₃[3][4]
-CH₂- (alkyl chain)~22CDCl₃[3][4]
-CH₃~14CDCl₃[3][4]

Note: The exact chemical shifts for the alkyl chain carbons can vary slightly.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound

Proton(s)Predicted Chemical Shift (δ) in ppmPredicted MultiplicityCoupling Constant (J) in Hz
-CHO9.5 - 9.7Doublet~2-3
-CH(OH)-4.0 - 4.2Multiplet-
-OHBroad singlet--
-CH₂- (adjacent to CH-OH)1.4 - 1.6Multiplet~7
-(CH₂)₃- (alkyl chain)1.2 - 1.4Multiplet~7
-CH₃0.8 - 0.9Triplet~7

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (aldehyde)2820 - 2850 and 2720 - 2750Medium (often two peaks)
C=O stretch (aldehyde)1720 - 1740Strong
C-O stretch (alcohol)1050 - 1150Medium to Strong
C-H bend (alkyl)1350 - 1470Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 5: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M]⁺130Molecular Ion
[M-H₂O]⁺112Loss of water
[M-C₅H₁₁]⁺59Alpha-cleavage
[C₅H₁₁]⁺71Alkyl fragment
[CHO]⁺29Aldehyde fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-20 mg)

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Mixing: Gently vortex the NMR tube to ensure a homogenous solution.

  • Instrumentation:

    • Place the NMR tube into the spinner turbine and adjust the depth.

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set appropriate spectral parameters (e.g., proton decoupling, relaxation delay).

    • Acquire the ¹³C NMR spectrum. This may require a larger number of scans compared to ¹H NMR.

    • Process the data and reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted by the instrument software.

    • Identify the characteristic absorption bands and their corresponding functional groups.

  • Cleaning: Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol or acetone.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • The sample is vaporized and separated on the GC column.

    • The separated components enter the mass spectrometer.

  • Ionization: In the ion source (EI), the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Identify M⁺, Fragments) MS->ProcessMS Structure Confirm Structure of This compound ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 2-Hydroxyheptanal (CAS: 17046-02-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyheptanal, with the Chemical Abstracts Service (CAS) number 17046-02-5, is an alpha-hydroxy aldehyde. Its structure, featuring both a hydroxyl group and an aldehyde group on adjacent carbons, makes it a molecule of interest in organic synthesis and potentially in biological systems. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, focusing on its chemical properties, potential biological relevance, and the significant gaps in the existing research.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. These properties are primarily derived from computational models and entries in chemical databases.

PropertyValueSource
Molecular Formula C₇H₁₄O₂PubChem[1]
Molecular Weight 130.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 2-HydroxyheptaldehydeLookChem
Density 0.934 g/cm³ (predicted)GuideChem[2]
Boiling Point 185.7 °C at 760 mmHg (predicted)GuideChem[2]
Flash Point 70.9 °C (predicted)GuideChem[2]
Vapor Pressure 0.194 mmHg at 25°C (predicted)GuideChem[2]
Refractive Index 1.432 (predicted)GuideChem[2]
LogP 1.12650 (predicted)GuideChem[2]
Topological Polar Surface Area 37.3 ŲEchemi[3]
Hydrogen Bond Donor Count 1Echemi[3]
Hydrogen Bond Acceptor Count 2Echemi[3]

Synthesis and Reactivity

The reactivity of this compound is dictated by its two functional groups:

  • Aldehyde Group: This group is susceptible to oxidation to form 2-hydroxyheptanoic acid and reduction to form heptane-1,2-diol. It can also participate in nucleophilic addition reactions and condensation reactions such as the aldol (B89426) condensation.

  • Hydroxyl Group: The secondary alcohol can undergo esterification and etherification reactions.

Biological Significance and Potential Applications

A significant finding in the literature is the identification of this compound as a major aldehydic product of lipid peroxidation of n-6 fatty acids, such as linoleic acid and arachidonic acid.[4] This suggests that this compound may be formed in vivo under conditions of oxidative stress.

The biological effects of this compound itself have not been extensively studied. However, other products of lipid peroxidation, such as 4-hydroxy-2-nonenal (HNE), are known to be highly reactive and involved in a variety of cellular signaling pathways and pathological processes. Given its origin, this compound could potentially serve as a biomarker for lipid peroxidation and may possess currently uncharacterized biological activities.

Due to the lack of specific research, its application in drug development is purely speculative at this stage. The hydroxyl and aldehyde functionalities, however, present opportunities for its use as a building block in the synthesis of more complex molecules.

Experimental Protocols

A thorough search of the scientific literature did not yield any specific, detailed experimental protocols for the use of this compound in biological or chemical assays. Researchers wishing to investigate this compound would need to develop and validate their own methodologies.

Signaling Pathways and Logical Relationships

There is currently no information in the peer-reviewed scientific literature that directly implicates this compound in any specific cellular signaling pathways. Consequently, no signaling pathway diagrams can be generated at this time.

The logical relationship of its formation is outlined in the workflow diagram below.

G Formation of this compound via Lipid Peroxidation n6_fatty_acids n-6 Fatty Acids (e.g., Linoleic Acid, Arachidonic Acid) lipid_peroxidation Lipid Peroxidation n6_fatty_acids->lipid_peroxidation oxidative_stress Oxidative Stress (e.g., Reactive Oxygen Species) oxidative_stress->lipid_peroxidation hydroxyheptanal This compound lipid_peroxidation->hydroxyheptanal other_products Other Aldehydic Products (e.g., 4-hydroxy-2-nonenal) lipid_peroxidation->other_products

Caption: A diagram illustrating the generation of this compound from n-6 fatty acids through lipid peroxidation, a process initiated by oxidative stress.

Conclusion and Future Directions

This compound is a chemical entity with well-defined basic properties but a significant lack of in-depth research. Its identification as a product of lipid peroxidation is a crucial piece of information that suggests potential biological relevance, possibly as a biomarker or a bioactive molecule in its own right.

The dearth of information on its synthesis, reactivity, and biological effects presents a clear opportunity for future research. Key areas for investigation include:

  • Development of robust and scalable synthetic routes.

  • Characterization of its reactivity and stability.

  • Investigation of its biological effects in various cell-based and in vivo models, particularly in the context of oxidative stress.

  • Elucidation of its role, if any, in cellular signaling pathways.

For professionals in drug development, while this compound is not currently a direct target or therapeutic, its potential as a biomarker for diseases associated with oxidative stress warrants further exploration. Furthermore, its structure could serve as a scaffold for the development of novel therapeutic agents.

References

molecular weight and formula of 2-Hydroxyheptanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyheptanal, a significant alpha-hydroxy aldehyde. The document details its chemical and physical properties, outlines experimental protocols for its analysis, and discusses its biological relevance, particularly its role as a product of lipid peroxidation. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development, offering foundational data and methodologies pertinent to the study and application of this compound.

Core Compound Properties

This compound is an organic compound characterized by a seven-carbon chain with a hydroxyl group on the alpha-carbon relative to the aldehyde functional group.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
CAS Number 17046-02-5[1][2]
Boiling Point 185.7°C at 760 mmHg[2]
Density 0.934 g/cm³[2]
Flash Point 70.9°C[2]
Vapor Pressure 0.194 mmHg at 25°C[2]
Refractive Index 1.432[2]

Biological Significance and Signaling Pathways

This compound has been identified as a major aldehydic product of lipid peroxidation of n-6 fatty acids, such as linoleic acid and arachidonic acid.[3] This positions this compound as a biomarker and potential mediator in processes involving oxidative stress.

Lipid Peroxidation Pathway

The formation of this compound is a downstream event in the lipid peroxidation cascade. This process is initiated by reactive oxygen species (ROS) and leads to the degradation of polyunsaturated fatty acids within cell membranes. The resulting reactive aldehydes, including this compound, can act as signaling molecules, but at high concentrations can also contribute to cellular damage by forming adducts with proteins and DNA.

Lipid_Peroxidation_Pathway PUFA n-6 Polyunsaturated Fatty Acids (e.g., Linoleic Acid) Lipid_Hydroperoxides Lipid Hydroperoxides PUFA->Lipid_Hydroperoxides Propagation ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation 2_Hydroxyheptanal This compound Lipid_Hydroperoxides->2_Hydroxyheptanal Degradation Cellular_Effects Downstream Cellular Effects: - Oxidative Stress - Covalent Adduct Formation - Signaling Pathway Modulation 2_Hydroxyheptanal->Cellular_Effects

Lipid Peroxidation Leading to this compound Formation.

Experimental Protocols

General Synthesis of α-Hydroxy Aldehydes (Illustrative Protocol)

The following is a generalized procedure for the synthesis of α-hydroxy aldehydes, which can be adapted for the preparation of this compound from heptanal (B48729).

Workflow for a Generic α-Hydroxylation of an Aldehyde:

Synthesis_Workflow Start Start: Heptanal Enolate Enolate Formation (e.g., with LDA in THF at -78°C) Start->Enolate Oxidation Oxidation of Enolate (e.g., with a Molybdenum Peroxide Reagent) Enolate->Oxidation Workup Aqueous Workup (e.g., with Na₂SO₃ solution) Oxidation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification End Product: this compound Purification->End

General Workflow for the Synthesis of α-Hydroxy Aldehydes.

Detailed Steps:

  • Enolate Formation: A solution of heptanal in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78°C). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to form the lithium enolate.

  • Oxidation: An oxidizing agent, for instance, a molybdenum peroxide reagent (e.g., MoOPH), is added to the enolate solution to introduce the hydroxyl group at the alpha position.

  • Quenching and Workup: The reaction is quenched by the addition of a suitable aqueous solution, such as saturated sodium sulfite. The mixture is then allowed to warm to room temperature.

  • Extraction: The aqueous and organic layers are separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified using a suitable technique, such as column chromatography on silica (B1680970) gel, to yield pure this compound.

Analytical Protocol: Detection and Quantification in Biological Samples

A method for the analysis of this compound as a product of lipid peroxidation in biological tissues has been described.[3] This method involves derivatization followed by gas chromatography-mass spectrometry (GC-MS).

Methodology:

  • Sample Preparation: A biological sample (e.g., liver tissue) is homogenized.

  • Derivatization: The aldehydes in the sample are derivatized using pentafluorobenzyloxime (PFB-oxime). This step enhances the volatility and thermal stability of the analyte for GC analysis and introduces a fragment-rich group for sensitive MS detection.

  • GC-MS Analysis: The derivatized sample is analyzed by GC-MS. The separation is performed on a suitable capillary column, and the mass spectrometer is operated in a mode that allows for the identification and quantification of the PFB-oxime derivative of this compound based on its retention time and characteristic mass fragments.

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques. While full spectra are not provided here, the availability of 13C NMR data has been noted in public databases.[1][4]

Expected Spectroscopic Features:

  • ¹H NMR: A characteristic signal for the aldehydic proton, a signal for the proton on the carbon bearing the hydroxyl group, and signals corresponding to the protons of the pentyl chain.

  • ¹³C NMR: A signal for the carbonyl carbon of the aldehyde, a signal for the carbon attached to the hydroxyl group, and signals for the carbons of the pentyl chain.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the aldehyde, and a broad absorption band for the O-H stretch of the hydroxyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern characteristic of α-hydroxy aldehydes.

Conclusion

This compound is a molecule of interest due to its origins in lipid peroxidation, a fundamental biological process with implications in health and disease. This guide provides essential data and methodologies to support further research into its synthesis, characterization, and biological roles. The outlined protocols offer a starting point for its preparation and analysis, which are crucial for investigating its function in cellular signaling and as a potential biomarker for oxidative stress. Further studies are warranted to fully elucidate its specific biological functions and potential applications in drug development.

References

physical properties of 2-Hydroxyheptanal (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the key physical properties of 2-Hydroxyheptanal, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the established values for these properties and provides detailed experimental protocols for their determination.

Physical Properties of this compound

This compound, with the chemical formula C₇H₁₄O₂ and CAS number 17046-02-5, is an organic compound containing both a hydroxyl and an aldehyde functional group.[1][2] Its physical properties are crucial for its handling, application, and the design of synthetic routes. The key physical properties are summarized in the table below.

PropertyValueConditions
Boiling Point 185.7°Cat 760 mmHg
Density 0.934 g/cm³Not specified

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2][3][4]

Apparatus and Materials:

  • Thiele tube or a beaker with high-boiling point oil (e.g., mineral oil)

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Bunsen burner or heating mantle

  • Stand and clamp

  • Sample of this compound

Procedure:

  • Seal one end of a capillary tube by heating it in the flame of a Bunsen burner and rotating it until the end is closed.

  • Place a few drops of this compound into the small test tube.

  • Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in a Thiele tube or an oil bath, making sure the heat-transfer liquid is above the level of the sample.

  • Gently heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

  • It is good practice to repeat the measurement to ensure accuracy.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.

Apparatus and Materials:

  • Pycnometer (e.g., 25 mL or 50 mL)

  • Analytical balance (accurate to ±0.001 g)

  • Thermometer

  • Water bath (for temperature control)

  • Sample of this compound

  • Distilled water

  • Acetone (for cleaning and drying)

Procedure:

  • Thoroughly clean the pycnometer with distilled water and then rinse with acetone. Dry it completely.

  • Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C).

  • Ensure the pycnometer is completely full, with no air bubbles. The ground-glass stopper, which has a capillary bore, will allow excess water to escape. Carefully wipe dry the outside of the pycnometer.

  • Weigh the pycnometer filled with water and record the mass (m₂).

  • Empty and dry the pycnometer again.

  • Fill the dry pycnometer with this compound, bring it to the same temperature in the water bath, dry the exterior, and weigh it. Record the mass (m₃).

  • The density of this compound can then be calculated using the following formula:

    Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

    The density of water at various temperatures is well-documented and can be found in reference tables.

Workflow for Physical Characterization

The determination of the physical properties of a chemical compound is a fundamental step in its overall characterization. The following diagram illustrates a generalized workflow for this process.

G cluster_0 Physical Characterization Workflow A Sample Acquisition & Purity Assessment B Boiling Point Determination A->B Purified Sample C Density Measurement A->C Purified Sample D Other Physical Properties (e.g., Refractive Index, Viscosity) A->D Purified Sample E Data Compilation & Analysis B->E Experimental Data C->E Experimental Data D->E Experimental Data F Technical Report Generation E->F Analyzed Data

Caption: Generalized workflow for the physical characterization of a liquid chemical compound.

This workflow begins with obtaining a pure sample, followed by the parallel determination of various physical properties. The collected data is then compiled, analyzed, and documented in a technical report.

References

2-Hydroxyheptanal: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-hydroxyheptanal. Due to the limited availability of direct stability data for this specific molecule, this document leverages established chemical principles and data from structurally analogous α-hydroxy aldehydes and short-chain aliphatic aldehydes to provide a comprehensive overview of its potential degradation pathways and recommended handling protocols.

Executive Summary

This compound, a bifunctional molecule containing both a hydroxyl and an aldehyde group on adjacent carbons, is susceptible to several degradation pathways. The primary routes of instability are anticipated to be oxidation, polymerization, and isomerization. Understanding these pathways is critical for maintaining the purity and integrity of this compound in research and development settings. This guide outlines the theoretical basis for these degradation mechanisms, provides recommended storage and handling procedures, and presents a general protocol for stability assessment.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
IUPAC Name This compound
CAS Number 17046-02-5
Structure this compound Structure

Potential Degradation Pathways

The chemical structure of this compound suggests several potential pathways for degradation. These are primarily driven by the reactivity of the aldehyde functional group and the presence of the α-hydroxyl group.

Autoxidation

Aldehydes are well-known to undergo autoxidation in the presence of atmospheric oxygen, a process that can be accelerated by light.[1][2][3] This free-radical chain reaction leads to the formation of the corresponding carboxylic acid, in this case, 2-hydroxyheptanoic acid. The generally accepted mechanism for aldehyde autoxidation is depicted in Figure 1.

Figure 1. General Mechanism of Aldehyde Autoxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Aldehyde R-CHO Acyl_Radical R-C•=O Aldehyde->Acyl_Radical H• abstraction Acyl_Radical_Prop R-C•=O Peroxy_Radical R-C(=O)OO• Acyl_Radical_Prop->Peroxy_Radical + O₂ Aldehyde_Prop R-CHO Peroxy_Acid R-C(=O)OOH Peroxy_Radical->Peroxy_Acid + R-CHO Acyl_Radical_Regen R-C•=O Carboxylic_Acid 2 R-COOH Peroxy_Acid_Term R-C(=O)OOH Peroxy_Acid_Term->Carboxylic_Acid + Aldehyde Aldehyde_Term R-CHO Figure 2. Workflow for this compound Stability Assessment Start Prepare Solutions of this compound Stress_Conditions Expose to Stress Conditions (e.g., Temp, Light, pH, Air) Start->Stress_Conditions Time_Points Sample at Predetermined Time Points Stress_Conditions->Time_Points Analysis Analyze Samples by HPLC, GC-MS, etc. Time_Points->Analysis Data_Evaluation Evaluate Data for Degradation Products and Purity Analysis->Data_Evaluation End Determine Stability Profile Data_Evaluation->End

References

Synthesis of 2-Hydroxyheptanal for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-hydroxyheptanal, a valuable chiral building block for research and development in the pharmaceutical and life sciences sectors. While specific literature on the direct synthesis and biological role of this compound is limited, this document outlines a robust and well-established synthetic strategy. The methodologies presented are based on analogous transformations of similar substrates, providing a strong foundation for its successful preparation in a laboratory setting.

Introduction

Alpha-hydroxy aldehydes are a class of organic compounds characterized by a hydroxyl group on the carbon atom adjacent to the aldehyde functionality. This unique structural motif imparts both nucleophilic (from the hydroxyl group) and electrophilic (from the aldehyde) properties, making them versatile intermediates in organic synthesis.[1] The presence of a chiral center at the C2 position further enhances their utility in the stereoselective synthesis of complex molecules, a critical aspect of modern drug discovery.[2] Aldehydes, in general, play significant roles in various biological processes and are often implicated in cellular signaling and oxidative stress.[3][4][5] The aldehyde dehydrogenase (ALDH) superfamily of enzymes is crucial in metabolizing aldehydes to mitigate their potential toxicity.[5][6][7] While the specific biological activities of this compound have not been extensively reported, its structure suggests potential interactions with biological systems that warrant further investigation.

Proposed Synthetic Pathway

A reliable and stereocontrolled route to this compound involves a two-step sequence starting from the readily available terminal alkene, 1-heptene. This strategy leverages the power of asymmetric catalysis to introduce the desired stereochemistry, followed by a selective oxidation.

Overall Reaction:

Overall Synthesis Heptene 1-Heptene Diol (R)- or (S)-Heptane-1,2-diol Heptene->Diol Sharpless Asymmetric Dihydroxylation Aldehyde (R)- or (S)-2-Hydroxyheptanal Diol->Aldehyde Selective Oxidation Sharpless Dihydroxylation cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Heptene 1-Heptene Diol (S)- or (R)-Heptane-1,2-diol Heptene->Diol AD_mix AD-mix-α or AD-mix-β (OsO4 cat., K3Fe(CN)6, K2CO3, ligand) Solvent t-BuOH/H2O Selective Oxidation cluster_reactants Reactant cluster_reagents Reagents cluster_products Product Diol (R)- or (S)-Heptane-1,2-diol Aldehyde (R)- or (S)-2-Hydroxyheptanal Diol->Aldehyde DMP Dess-Martin Periodinane (DMP) Solvent Dichloromethane (DCM) Direct Hydroxylation Workflow start Heptanal enamine Enamine/Enolate Intermediate start->enamine Base or Organocatalyst oxidation Oxidation enamine->oxidation Oxidizing Agent (e.g., DMDO) product This compound oxidation->product

References

An In-depth Technical Guide on the Natural Occurrence of 2-Hydroxyheptanal in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyheptanal, an α-hydroxyaldehyde, emerges as a significant, yet under-investigated, product of lipid peroxidation within biological systems. Arising from the oxidative degradation of n-6 polyunsaturated fatty acids, such as linoleic and arachidonic acids, this reactive carbonyl species holds potential as a biomarker and modulator of cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its biosynthetic origins, methodologies for its detection and quantification, and its putative physiological and pathological roles. Particular emphasis is placed on its potential interaction with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the biological implications of lipid-derived aldehydes.

Introduction

Reactive aldehydes are a diverse group of molecules generated endogenously through various metabolic processes, most notably lipid peroxidation. These electrophilic species can readily react with cellular nucleophiles, including proteins, nucleic acids, and lipids, leading to cellular dysfunction and contributing to the pathogenesis of numerous diseases. While significant attention has been focused on well-characterized aldehydes like 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA), a broader spectrum of these reactive molecules, including α-hydroxyaldehydes, is gaining recognition for their biological relevance. This compound is one such α-hydroxyaldehyde that has been identified as a major product of the peroxidation of n-6 fatty acids, which are abundant components of cellular membranes[1]. Its formation underscores a specific pathway of lipid degradation and suggests potential roles in cellular signaling and pathology that are distinct from other aldehyde classes.

Biosynthesis of this compound

The formation of this compound is intrinsically linked to oxidative stress and the subsequent peroxidation of n-6 polyunsaturated fatty acids (PUFAs), primarily linoleic acid and arachidonic acid[1]. The proposed mechanism involves the formation of dioxygenated fatty acid intermediates[2].

Proposed Biosynthetic Pathway:

The generation of 2-hydroxyalkanals is thought to proceed through a series of radical-mediated reactions initiated by the abstraction of a hydrogen atom from a PUFA backbone. This leads to the formation of a lipid radical, which then reacts with molecular oxygen to form a lipid peroxyl radical. Subsequent intramolecular reactions and cleavage of the carbon chain yield various products, including α-hydroxyaldehydes like this compound.

Biosynthesis of this compound Figure 1: Proposed Biosynthetic Pathway of this compound PUFA n-6 Polyunsaturated Fatty Acid (e.g., Linoleic Acid) Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS/Enzymes Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical + O2 Dioxygenated_Intermediate Dioxygenated Fatty Acid Intermediate Lipid_Peroxyl_Radical->Dioxygenated_Intermediate Intramolecular Rearrangement Cleavage Oxidative Cleavage Dioxygenated_Intermediate->Cleavage Hydroxyheptanal This compound Cleavage->Hydroxyheptanal Other_Products Other Lipid Peroxidation Products (e.g., 4-HNE) Cleavage->Other_Products

Figure 1: Proposed Biosynthetic Pathway of this compound . This diagram illustrates the proposed formation of this compound from n-6 polyunsaturated fatty acids through a series of oxidative reactions.

Quantitative Data

To date, there is a scarcity of published quantitative data on the specific concentrations of this compound in various biological tissues and fluids. However, studies have reported the presence of various aldehydes in human plasma and rat liver, with concentrations often in the nanomolar range[3]. The table below summarizes general findings for related aldehydes, which can serve as a reference for expected concentration ranges of this compound.

Biological MatrixAldehyde ClassReported Concentration RangeOrganismReference
Human Plasman-Alkanals (C2-C7)nM levelsHuman[3]
Rat Liver4-Hydroxynonenal0.93 nmol/gRat[3]
Rat Livern-Alkanals (C2-C6)up to 7.36 nmol/gRat[3]
Hemodialysis Patient PlasmaAlkanals, Alkenals, 4-HO-alkenalsSignificantly elevated vs. controlsHuman[4]

Note: The lack of specific quantitative data for this compound highlights a significant gap in the current research landscape and underscores the need for the development and application of targeted analytical methods.

Experimental Protocols

The detection and quantification of reactive aldehydes like this compound in biological matrices are challenging due to their low concentrations, high reactivity, and instability. The most common and reliable methods involve derivatization to form stable adducts, which can then be analyzed by chromatographic techniques coupled with mass spectrometry.

Sample Preparation and Derivatization

4.1.1. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

DNPH is a widely used reagent that reacts with the carbonyl group of aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives, which can be readily analyzed by HPLC-UV or LC-MS/MS[2][5].

Protocol:

  • Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and immediately add antioxidants such as butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a threefold excess of cold acetonitrile (B52724). Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Derivatization Reaction: To the supernatant, add an equal volume of a saturated solution of DNPH in acetonitrile containing a catalytic amount of a strong acid (e.g., 2% HCl)[6].

  • Incubation: Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 45°C) for a defined period (e.g., 15-60 minutes) in the dark to ensure complete derivatization[6][7].

  • Sample Cleanup: The resulting solution containing the DNPH derivatives can be directly injected into the LC-MS/MS system or further purified using solid-phase extraction (SPE) to remove excess reagent and other interferences.

4.1.2. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA or PFBOA)

PFBHA is another effective derivatizing agent, particularly for GC-MS analysis, as it forms stable and volatile oxime derivatives[8][9].

Protocol:

  • Sample Preparation: Prepare the biological sample as described for DNPH derivatization.

  • Derivatization Reaction: Add an aqueous solution of PFBHA hydrochloride to the sample. The reaction is typically carried out at a controlled pH (e.g., pH 4) and temperature (e.g., 70°C) for a specific duration (e.g., 10 minutes)[10].

  • Extraction: Extract the PFBHA-oxime derivatives from the aqueous phase using an organic solvent such as ethyl acetate.

  • Analysis: The organic extract containing the derivatives is then concentrated and analyzed by GC-MS.

Analytical Methodologies

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of derivatized aldehydes[1][6][11][12].

Typical LC-MS/MS Parameters for DNPH Derivatives:

  • Chromatographic Column: A reverse-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid, is employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative ion mode for DNPH derivatives. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (the deprotonated DNPH derivative) to a specific product ion.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile derivatives, such as those formed with PFBHA[13].

Typical GC-MS Parameters for PFBHA Derivatives:

  • Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Carrier Gas: Helium is used as the carrier gas.

  • Ionization: Electron ionization (EI) is commonly employed.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic fragment ions of the PFBHA-oxime derivatives.

Analytical_Workflow Figure 2: General Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Biological_Sample Biological Sample (Plasma, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation Derivatization Derivatization (DNPH or PFBHA) Protein_Precipitation->Derivatization LC_MSMS LC-MS/MS Analysis (for DNPH derivatives) Derivatization->LC_MSMS DNPH GC_MS GC-MS Analysis (for PFBHA derivatives) Derivatization->GC_MS PFBHA Quantification Quantification (using standard curve) LC_MSMS->Quantification GC_MS->Quantification

Figure 2: General Analytical Workflow for this compound . This diagram outlines the key steps for the detection and quantification of this compound in biological samples.

Putative Physiological and Pathological Roles

While direct experimental evidence for the specific physiological roles of this compound is limited, its identity as a reactive aldehyde derived from lipid peroxidation suggests its involvement in processes related to oxidative stress.

Protein Carbonylation

Reactive aldehydes are known to cause protein carbonylation, a non-enzymatic, irreversible post-translational modification that can alter protein structure and function[14][15][16][17]. This modification can lead to enzyme inactivation, disruption of cellular signaling, and the formation of protein aggregates, all of which are implicated in the pathology of various diseases, including neurodegenerative disorders[2][5][7][18]. It is highly probable that this compound, as an electrophilic species, can contribute to the pool of carbonylated proteins in cells under conditions of oxidative stress.

Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3 ubiquitin ligase complex. Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of cytoprotective genes containing an antioxidant response element (ARE) in their promoter regions[8][19][20][21][22].

Given that other lipid-derived aldehydes, such as 4-HNE, are known to activate the Nrf2 pathway through Keap1 modification, it is plausible that this compound could act in a similar manner[11][12][14][23]. The electrophilic nature of the aldehyde group in this compound makes it a candidate for reacting with the sensor cysteine residues of Keap1, thereby initiating a protective antioxidant response.

Keap1_Nrf2_Pathway Figure 3: Putative Modulation of the Keap1-Nrf2 Pathway by this compound cluster_0 Cytoplasm cluster_1 Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Hydroxyheptanal This compound Oxidative_Stress->Hydroxyheptanal Lipid Peroxidation Keap1_Nrf2 Keap1-Nrf2 Complex Hydroxyheptanal->Keap1_Nrf2 Reacts with Keap1 (putative) Keap1_mod Modified Keap1 Hydroxyheptanal->Keap1_mod Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Response Cellular Protection Genes->Response

References

Theoretical Exploration of 2-Hydroxyheptanal Reaction Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyheptanal, a seven-carbon alpha-hydroxy aldehyde, possesses a unique bifunctional structure rendering it susceptible to a variety of chemical transformations. Understanding the intricate reaction mechanisms of this molecule is pivotal for its application in synthetic chemistry and its potential role in biological systems and drug development. This technical guide provides an in-depth analysis of the core reaction mechanisms of this compound, primarily focusing on theoretical studies and computational chemistry insights. While direct experimental and extensive theoretical data for this compound remains limited, this paper extrapolates from well-established principles of organic chemistry and computational studies on analogous alpha-hydroxy aldehydes to propose plausible reaction pathways. This guide covers key reactions including tautomerization, cyclization, and oxidation, presenting detailed mechanistic steps. Quantitative data from analogous systems are summarized, and hypothetical experimental protocols for studying these reactions are provided. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding.

Introduction

This compound is a molecule of interest due to its aldehyde and secondary alcohol functional groups. The interplay between these two groups dictates its reactivity and potential for intramolecular reactions. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the reaction coordinates, transition states, and energetic barriers of chemical reactions. This guide will delve into the likely reaction mechanisms of this compound based on such theoretical frameworks.

Core Reaction Mechanisms

Tautomerization: Keto-Enol and Hydroxy-Ene Interconversion

Tautomerization is a fundamental process for aldehydes and ketones. In this compound, two primary tautomeric equilibria are plausible: the classical keto-enol tautomerism of the aldehyde group and a tautomerism involving the hydroxyl group.

  • Keto-Enol Tautomerism: The aldehyde (keto) form of this compound can interconvert to its enol tautomer, hept-1-ene-1,2-diol. This process can be uncatalyzed, acid-catalyzed, or base-catalyzed. Theoretical studies on similar aldehydes suggest that the keto form is generally more stable.

  • Hydroxy-Ene Tautomerism: The presence of the alpha-hydroxyl group allows for a[1][2]-proton shift from the alcohol oxygen to the aldehyde oxygen, forming an ene-diol intermediate.

dot

Tautomerization Keto This compound (Keto) TransitionState Transition State Keto->TransitionState Proton Transfer Enol Hept-1-ene-1,2-diol (Enol) Enol->TransitionState TransitionState->Enol

Caption: Keto-Enol Tautomerization of this compound.

Intramolecular Cyclization: Formation of Lactols

The proximity of the hydroxyl group to the electrophilic aldehyde carbon facilitates intramolecular cyclization to form a five-membered (furanose) or six-membered (pyranose) cyclic hemiacetal, also known as a lactol. The formation of the five-membered ring (2-propyl-tetrahydrofuran-2-ol) is generally kinetically favored, while the six-membered ring (2-hydroxy-3-propyl-tetrahydropyran) may be thermodynamically more stable, depending on the solvent and temperature.

Computational studies on similar hydroxy aldehydes can predict the relative energies of the open-chain and cyclic forms and the activation barriers for cyclization.

Cyclization OpenChain {this compound | Open-Chain Form} Furanose {2-propyl-tetrahydrofuran-2-ol | Five-membered Ring (Furanose)} OpenChain->Furanose Intramolecular Nucleophilic Attack Pyranose {2-hydroxy-3-propyl-tetrahydropyran | Six-membered Ring (Pyranose)} OpenChain->Pyranose Intramolecular Nucleophilic Attack

Caption: Oxidation Pathways of this compound.

Quantitative Data from Analogous Systems

Reaction TypeAnalogous MoleculeComputational MethodActivation Energy (kcal/mol)Reference System
Keto-Enol TautomerismAcetaldehydeDFT (B3LYP/6-31G*)~25-30 (uncatalyzed)Generic Aldehyde Studies
Intramolecular Cyclization5-HydroxypentanalDFT (M06-2X/6-311+G(d,p))~10-15Studies on Hydroxy Aldehydes
Aldehyde OxidationPropanalDFT (SMD-M06-2X/aug-pVDZ)~15-20 (Pinnick-like)Aldehyde Oxidation Studies

Note: These values are illustrative and the actual energetic barriers for this compound will be influenced by its specific structure and the reaction conditions.

Hypothetical Experimental Protocols

The following are proposed experimental protocols to investigate the reaction mechanisms of this compound, based on methodologies used for similar compounds.

Protocol for Studying Tautomerization by NMR Spectroscopy
  • Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra at various temperatures.

  • Data Analysis: Integrate the signals corresponding to the keto and enol forms to determine their relative populations at equilibrium. Temperature-dependent studies can provide thermodynamic parameters (ΔH° and ΔS°).

  • Catalysis Study: Repeat the experiment with the addition of a catalytic amount of acid (e.g., DCl) or base (e.g., NaOD) to observe the effect on the rate of tautomerization.

dot

NMR_Workflow A Dissolve this compound in Deuterated Solvent B Acquire NMR Spectra (¹H, ¹³C) at various temps A->B E Repeat with Acid/Base Catalyst A->E C Analyze Spectra: Integrate Keto/Enol Signals B->C D Determine Thermodynamic Parameters C->D E->B

Caption: Workflow for NMR study of tautomerization.

Protocol for Kinetic Analysis of Cyclization by UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Spectroscopic Monitoring: Monitor the disappearance of the aldehyde carbonyl absorption band (around 280-300 nm) over time using a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Kinetic Analysis: Plot the absorbance change versus time to determine the reaction rate. Perform the experiment at different initial concentrations and temperatures to determine the rate law, rate constant, and activation parameters (Ea, A).

  • Product Identification: Confirm the formation of the cyclic lactol using techniques like GC-MS or LC-MS.

dot

UVVis_Kinetics_Workflow A Prepare Dilute Solution of This compound B Monitor Carbonyl Absorbance (280-300 nm) over Time A->B C Plot Absorbance vs. Time to Determine Rate B->C E Identify Product by GC-MS or LC-MS B->E D Calculate Rate Law and Activation Parameters C->D

Caption: Workflow for kinetic analysis of cyclization.

Conclusion

The reaction mechanisms of this compound are governed by the interplay of its aldehyde and hydroxyl functional groups. Theoretical studies on analogous systems suggest that tautomerization, intramolecular cyclization, and oxidation are key transformation pathways. While this guide provides a foundational understanding based on established chemical principles and computational precedents, further dedicated theoretical and experimental investigations on this compound are necessary to fully elucidate its reactivity profile. Such studies will be invaluable for harnessing its potential in synthetic chemistry and understanding its biological implications.

References

2-Hydroxyheptanal: An In-Depth Technical Guide on an Endogenous Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxyheptanal is a saturated α-hydroxy aldehyde that emerges as a product of endogenous lipid peroxidation, specifically from the oxidative degradation of n-6 polyunsaturated fatty acids such as linoleic and arachidonic acid. While less studied than its α,β-unsaturated counterparts like 4-hydroxynonenal (B163490) (4-HNE), this compound represents a class of "hard" electrophiles with distinct biochemical reactivity and potential toxicological and signaling implications. This guide provides a comprehensive overview of the current understanding of this compound, including its formation, metabolism, potential biological effects, and the analytical methodologies required for its study. Given the limited direct research on this compound, this guide synthesizes information from related saturated and α-hydroxy aldehydes to present a cohesive and scientifically grounded resource for researchers in the field.

Introduction to Endogenous Aldehydes and Lipid Peroxidation

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, leading to the formation of a diverse array of reactive aldehydes.[1][2][3] These aldehydes, products of cellular oxidative stress, are not merely cytotoxic byproducts but are increasingly recognized as signaling molecules that can modulate various cellular pathways.[4][5] The most extensively studied of these are α,β-unsaturated aldehydes like 4-HNE. However, other classes of aldehydes, including saturated α-hydroxy aldehydes, are also generated, and their biological roles are beginning to be explored. This compound falls into this latter category and is a major aldehydic product of the lipid peroxidation of n-6 fatty acids.[6]

Formation of this compound

The formation of this compound is intrinsically linked to the oxidative degradation of n-6 polyunsaturated fatty acids (PUFAs), primarily linoleic acid and arachidonic acid.

Non-Enzymatic Formation Pathway

The non-enzymatic, free radical-mediated peroxidation of linoleic acid is a primary route for the generation of this compound. The process is initiated by the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen atom from another lipid molecule to form a lipid hydroperoxide. For linoleic acid, the two major primary products are 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) and 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE).

The subsequent decomposition of these hydroperoxides is complex and can lead to a variety of secondary products, including this compound. While the precise mechanism for this compound formation is not fully elucidated, it is proposed to arise from the cleavage of the carbon chain of the lipid hydroperoxide.

Figure 1: Generalized non-enzymatic formation of lipid peroxidation products.

Metabolism of this compound

Endogenous aldehydes are detoxified through several metabolic pathways to prevent cellular damage. Based on the known metabolism of other aldehydes, this compound is likely metabolized through two primary routes: oxidation and reduction.[7][8]

Oxidative Pathway

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. It is highly probable that an ALDH is responsible for the oxidation of this compound to 2-hydroxyheptanoic acid. This metabolite, 2-hydroxyheptanoic acid, has been reported to occur endogenously.[9][10][11]

Reductive Pathway

Alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) catalyze the reduction of aldehydes to their corresponding alcohols. In the case of this compound, this would result in the formation of heptane-1,2-diol.

G HHA This compound Oxidation Oxidation HHA->Oxidation Reduction Reduction HHA->Reduction Acid 2-Hydroxyheptanoic Acid Oxidation->Acid Alcohol Heptane-1,2-diol Reduction->Alcohol ALDH ALDH ALDH->Oxidation ADH_AKR ADH/AKR ADH_AKR->Reduction

Figure 2: Proposed metabolic pathways for this compound.

Biological Effects and Signaling Pathways

The biological effects of aldehydes are largely dictated by their chemical reactivity. This compound, being a saturated aldehyde, is classified as a "hard" electrophile. This is in contrast to α,β-unsaturated aldehydes like 4-HNE, which are "soft" electrophiles.[12][13] This fundamental difference in chemical nature suggests that this compound will have distinct cellular targets and, consequently, different biological effects.

Cellular Targets of Hard Electrophiles

Hard electrophiles preferentially react with hard nucleophiles. In a biological context, the primary hard nucleophiles are the ε-amino group of lysine (B10760008) residues and the primary amino groups of aminophospholipids.[12][13] Therefore, it is anticipated that the primary molecular targets of this compound are proteins, leading to the formation of Schiff base adducts with lysine residues. Saturated aldehydes have also been shown to induce DNA damage, specifically DNA interstrand crosslinks.[14]

Potential Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been identified. However, the modification of proteins by adduction can lead to alterations in their function, which in turn can trigger signaling cascades. Given that hard electrophiles can cause protein damage and induce DNA damage, it is plausible that this compound could activate cellular stress response pathways, such as those involved in protein quality control (e.g., unfolded protein response) and DNA damage repair.[14] The activation of such pathways would be a protective mechanism to mitigate the cytotoxic effects of the aldehyde.

G HHA This compound (Hard Electrophile) Adduction Schiff Base Formation HHA->Adduction Crosslinking Interstrand Crosslinks HHA->Crosslinking Protein Protein (Lysine Residues) Protein->Adduction DNA DNA DNA->Crosslinking Protein_Damage Protein Damage/ Functional Alteration Adduction->Protein_Damage DNA_Damage DNA Damage Crosslinking->DNA_Damage Stress_Response Cellular Stress Response Pathways Protein_Damage->Stress_Response DNA_Damage->Stress_Response UPR Unfolded Protein Response Stress_Response->UPR DDR DNA Damage Repair Stress_Response->DDR G Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard (e.g., d-2-HHA) Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Derivatization Derivatization (e.g., PFBHA or DNPH) Extraction->Derivatization Analysis GC-MS/MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Hydroxyheptanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the aldehyde group in 2-hydroxyheptanal. As an α-hydroxy aldehyde, this molecule possesses a unique electronic and steric environment that dictates its reaction pathways. This document details key transformations including oxidation, reduction, and nucleophilic additions such as the Aldol and Wittig reactions. Experimental protocols, quantitative data where available, and visual representations of reaction mechanisms are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and an aldehyde functional group on adjacent carbons. This structural motif is found in various natural products and is a valuable building block in synthetic organic chemistry. The interplay between the electron-withdrawing aldehyde and the adjacent hydroxyl group influences the reactivity of the carbonyl carbon, making it susceptible to a range of chemical transformations. Understanding this reactivity is crucial for its application in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing reaction conditions and purification procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₄O₂--INVALID-LINK--[1]
Molecular Weight130.18 g/mol --INVALID-LINK--[1]
IUPAC NameThis compound--INVALID-LINK--[1]
CAS Number17046-02-5--INVALID-LINK--[1]
AppearanceColorless to pale yellow liquid (predicted)Inferred from similar compounds
Boiling PointNot available
Melting PointNot available
DensityNot available
SolubilitySoluble in organic solvents like ethanol (B145695), methanol (B129727), THF, dichloromethane. Limited solubility in water.Inferred from structure
XLogP3-AA1.4--INVALID-LINK--[1]
Hydrogen Bond Donor Count1--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count2--INVALID-LINK--[1]
Rotatable Bond Count5--INVALID-LINK--[1]

Synthesis of this compound

General Experimental Protocol: Organocatalytic α-Oxidation of Heptanal (B48729)

This protocol is adapted from established methods for the α-oxidation of aldehydes.[2]

Reaction Scheme:

G Heptanal Heptanal Proline L-Proline (catalyst) Nitrosobenzene (B162901) Product This compound Heptanal->Product 1.

Caption: Synthesis of this compound via organocatalytic α-oxidation.

Materials:

  • Heptanal

  • L-Proline (catalyst)

  • Nitrosobenzene (oxidant)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of heptanal (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add L-proline (0.1 eq).

  • Stir the mixture for 10 minutes, then add nitrosobenzene (1.2 eq) portion-wise over 20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Expected Yield: Yields for this type of reaction are typically in the range of 60-88%.[2]

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a primary site of reactivity, susceptible to oxidation, reduction, and various nucleophilic addition reactions.

Oxidation to 2-Hydroxyheptanoic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-hydroxyheptanoic acid. Mild oxidizing agents are typically employed to avoid over-oxidation or side reactions involving the hydroxyl group.

G This compound This compound 2-Hydroxyheptanoic Acid 2-Hydroxyheptanoic Acid This compound->2-Hydroxyheptanoic Acid [O]

Caption: Oxidation of this compound.

Table 2: Oxidation of this compound - Reagents and Typical Conditions

ReagentConditionsProductTypical Yield
Tollens' Reagent (Ag₂O in NH₄OH)Aqueous solution, room temperature2-Hydroxyheptanoic acidHigh (qualitative)
Jones Reagent (CrO₃, H₂SO₄, acetone)Acetone (B3395972), 0 °C to room temperature2-Hydroxyheptanoic acidGood to excellent
Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene)t-BuOH/H₂O, room temperature2-Hydroxyheptanoic acidHigh

4.1.1. Experimental Protocol: Pinnick Oxidation

This protocol is a general procedure for the oxidation of α-hydroxy aldehydes.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of t-BuOH and water.

  • Add 2-methyl-2-butene (a chlorine scavenger).

  • In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for 4-12 hours, monitoring by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture to pH 2-3 with 1 M HCl and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-hydroxyheptanoic acid.

Reduction to Heptane-1,2-diol

The aldehyde group can be selectively reduced to a primary alcohol, resulting in the formation of heptane-1,2-diol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity for aldehydes and ketones.

G This compound This compound Heptane-1,2-diol Heptane-1,2-diol This compound->Heptane-1,2-diol [H]

Caption: Reduction of this compound.

Table 3: Reduction of this compound - Reagents and Typical Conditions

ReagentSolventConditionsProductTypical Yield
Sodium borohydride (NaBH₄)Methanol or Ethanol0 °C to room temperatureHeptane-1,2-diol>90%[3]
Lithium aluminum hydride (LiAlH₄)Anhydrous THF or Et₂O0 °C to room temperature, followed by aqueous workupHeptane-1,2-diolHigh

4.2.1. Experimental Protocol: Reduction with Sodium Borohydride

This is a standard procedure for the reduction of aldehydes.[3][4]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford heptane-1,2-diol.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles.

In the presence of a base or acid catalyst, this compound can act as an electrophile in an Aldol reaction with an enolizable ketone or aldehyde. For instance, reaction with acetone would yield a β-hydroxy ketone. Due to the presence of an α-proton, this compound can also potentially undergo self-condensation.

G cluster_0 Reactants This compound This compound Product 4,5-Dihydroxy-2-nonanone This compound->Product Base (e.g., NaOH) Acetone Acetone Acetone->Product

Caption: Aldol reaction of this compound with acetone.

4.3.1.1. Experimental Protocol: Base-Catalyzed Aldol Reaction with Acetone

This protocol is adapted from general procedures for Aldol condensations.[5][6]

Materials:

  • This compound

  • Acetone

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium hydroxide (e.g., 10% w/v) in a mixture of ethanol and water.

  • To a solution of this compound (1.0 eq) in an excess of acetone at room temperature, add the basic ethanol/water solution dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Neutralize the reaction mixture with 1 M HCl.

  • Remove the excess acetone and ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 4,5-dihydroxy-2-nonanone.

This compound can undergo a Wittig reaction with a phosphorus ylide to form an alkene. This reaction is a powerful tool for carbon-carbon double bond formation. The presence of the hydroxyl group may require protection depending on the basicity of the ylide generation conditions. However, with stabilized ylides, the reaction can often proceed without protection.

G This compound This compound Product Alkene This compound->Product Ph₃P=CH-R (Wittig Reagent)

Caption: Wittig reaction of this compound.

4.3.2.1. Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This is a general procedure for the Wittig reaction.[7][8]

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (B24862) (a stabilized ylide)

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate triphenylphosphine (B44618) oxide.

  • Filter the mixture and wash the solid with cold diethyl ether.

  • Combine the filtrate and washings and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the corresponding α,β-unsaturated ester.

Spectroscopic Data

Limited spectroscopic data for this compound is publicly available. The following table summarizes the known data.

Table 4: Spectroscopic Data for this compound

TechniqueDataReference
¹³C NMR (CDCl₃)Chemical shifts are available but require a registered account to view the full spectrum.--INVALID-LINK--[9]
¹H NMRData not readily available in the searched literature.
Mass SpectrometryMolecular Weight: 130.18 g/mol --INVALID-LINK--[1]
IR SpectroscopyCharacteristic peaks expected: ~3400 cm⁻¹ (O-H stretch, broad), ~2720 cm⁻¹ (aldehyde C-H stretch), ~1725 cm⁻¹ (C=O stretch).Inferred from functional groups

Applications in Drug Development

α-Hydroxy aldehydes and their derivatives are valuable intermediates in the synthesis of pharmaceuticals. The dual functionality allows for a variety of subsequent transformations to build molecular complexity. For example, the 1,2-diol product from the reduction of this compound can be a precursor for chiral ligands or other stereochemically rich structures. The α-hydroxy acid from its oxidation is a motif present in some bioactive molecules. The ability to form new carbon-carbon bonds via Aldol and Wittig reactions makes this compound a versatile starting material for the construction of larger carbon skeletons found in many drug candidates.

Conclusion

The aldehyde group in this compound exhibits a rich and versatile reactivity profile. It can be readily oxidized to a carboxylic acid and reduced to a primary alcohol. Furthermore, it undergoes nucleophilic addition reactions, such as the Aldol and Wittig reactions, to form new carbon-carbon bonds. This technical guide provides a foundational understanding of these key transformations, including representative experimental protocols. The presented information is intended to be a valuable resource for chemists engaged in synthetic methodology and drug discovery, enabling the effective utilization of this compound as a building block for complex molecular architectures. Further research to quantify reaction kinetics and optimize yields for specific transformations of this molecule is warranted.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Hydroxyheptanal in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyheptanal is a seven-carbon alpha-hydroxy aldehyde. While its specific biological roles are still under investigation, aldehydes are known products of lipid peroxidation and can serve as biomarkers for oxidative stress. The accurate quantification of this compound in biological matrices like plasma is crucial for understanding its physiological and pathological significance, potentially in areas such as neurodegenerative diseases, cardiovascular conditions, and cancer research.

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method involves plasma sample preparation, derivatization of the analyte, chromatographic separation, and detection by mass spectrometry.

Biological Significance

Reactive aldehydes are generated during the oxidative degradation of lipids, a process known as lipid peroxidation. These aldehydes can form adducts with proteins and DNA, leading to cellular damage. Monitoring the levels of specific aldehydes like this compound can provide insights into the extent of oxidative stress and its downstream effects.

cluster_0 Cell Membrane PL Polyunsaturated Lipids LPO Lipid Peroxidation PL->LPO ROS Reactive Oxygen Species (ROS) ROS->PL initiates HHA This compound LPO->HHA generates Adducts Protein/DNA Adducts HHA->Adducts forms Damage Cellular Damage Adducts->Damage

Lipid peroxidation and aldehyde formation pathway.

Experimental Protocols

This protocol outlines a robust method for the extraction, derivatization, and quantification of this compound from plasma samples.

Materials and Reagents
  • This compound standard (CAS: 17046-02-5)

  • Internal Standard (IS): d4-2-Hydroxyheptanal (or other suitable stable isotope-labeled analog)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724)/phosphoric acid)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Protein Precipitation & Derivatization

Due to the reactive nature and low molecular weight of this compound, derivatization is essential to enhance its chromatographic retention and detection sensitivity.[1] 2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent for the derivatization of aldehydes and ketones.[1]

Start Start: Plasma Sample (100 µL) Spike Spike with Internal Standard Start->Spike PPT Protein Precipitation (add 300 µL cold Acetonitrile with DNPH) Spike->PPT Vortex Vortex & Incubate PPT->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen stream) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL (50:50 Acetonitrile:Water) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Workflow for sample preparation and derivatization.
  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Spike Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Protein Precipitation and Derivatization: Add 300 µL of cold acetonitrile containing 0.5 mg/mL DNPH and 0.1% phosphoric acid. The acidic conditions facilitate the derivatization reaction.

  • Vortex and Incubate: Vortex the mixture for 1 minute and then incubate at room temperature for 30 minutes, protected from light, to allow for complete derivatization.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2][3]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Alternative Sample Preparation: Solid Phase Extraction (SPE)

For cleaner samples and potentially higher sensitivity, SPE can be employed after protein precipitation.[4]

  • Follow steps 1-6 of the Protein Precipitation & Derivatization protocol.

  • Dilute Supernatant: Dilute the supernatant with 1 mL of 5% methanol in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load Sample: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elute: Elute the derivatized analyte with 1 mL of acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described above.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Monitoring Mode Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

MRM Transitions (Hypothetical for DNPH derivative)

The exact mass of the DNPH derivative of this compound (C13H18N4O5) is approximately 310.1277 g/mol . In negative ion mode, the deprotonated molecule [M-H]- would be observed. The following are proposed MRM transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-DNPH309.1151.020
d4-2-Hydroxyheptanal-DNPH (IS)313.1151.020

Data Presentation

The method should be validated for linearity, sensitivity, accuracy, and precision. The following tables present representative quantitative data.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound0.5 - 500> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low1.5< 10< 1090 - 110
Mid75< 10< 1090 - 110
High400< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.585 - 9590 - 110
High40085 - 9590 - 110

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in plasma using LC-MS/MS. The described method, which includes a critical derivatization step, offers the necessary sensitivity and specificity for the reliable measurement of this low-abundance, reactive aldehyde. This analytical procedure is a valuable tool for researchers and scientists in various fields, including drug development, to investigate the role of this compound in health and disease.

References

GC-MS method for 2-Hydroxyheptanal detection

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Detection of 2-Hydroxyheptanal via Gas Chromatography-Mass Spectrometry (GC-MS).

Application Note

Introduction

This compound is an alpha-hydroxy aldehyde that can be of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker in biological systems. Its structure, containing both a hydroxyl and an aldehyde functional group, presents analytical challenges due to its polarity and thermal lability. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct analysis of this compound by GC-MS is often hindered by its low volatility and potential for thermal degradation in the GC inlet and column. To overcome these limitations, a chemical derivatization step is typically employed to convert the polar functional groups into less polar, more volatile, and more thermally stable moieties.[1][2][3] This application note details a robust method for the detection and quantification of this compound in various matrices using GC-MS following a two-step derivatization process involving methoximation and silylation.

Principle

The analytical method involves the extraction of this compound from the sample matrix, followed by a two-step derivatization. First, the aldehyde group is protected by methoximation using methoxyamine hydrochloride. This step prevents tautomerization and the formation of multiple derivatives in the subsequent step.[4] Next, the hydroxyl group is derivatized via silylation using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.[5] This reaction replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility and thermal stability of the analyte.[3] The resulting derivatized this compound is then analyzed by GC-MS, where it is separated from other components in the sample and detected by the mass spectrometer. Quantification can be achieved by using a suitable internal standard.

Apparatus and Reagents

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • GC column: 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[6]

  • Vials, inserts, and caps

  • Pipettes and syringes

  • Heating block or oven

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Solvents: Dichloromethane (B109758), Ethyl acetate (B1210297) (HPLC grade)

  • Reagents: Methoxyamine hydrochloride, Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., a deuterated analog or a structurally similar compound)

  • Anhydrous sodium sulfate

Data Presentation

Table 1: Representative GC-MS Data for Derivatized this compound

ParameterValue
Retention Time (min)Method Dependent
Target Ion (m/z)To be determined from the mass spectrum of the derivatized analyte
Qualifier Ion 1 (m/z)To be determined from the mass spectrum of the derivatized analyte
Qualifier Ion 2 (m/z)To be determined from the mass spectrum of the derivatized analyte
Limit of Detection (LOD)To be determined during method validation
Limit of Quantification (LOQ)To be determined during method validation
Linearity (R²)>0.99 (typical)
Recovery (%)85-115% (typical)

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may need to be adapted based on the sample matrix.

  • To 1 mL of the sample (e.g., plasma, urine, or an aqueous solution), add a known amount of the internal standard.

  • Perform a liquid-liquid extraction by adding 3 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate.[7]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean glass tube.

  • Repeat the extraction (steps 2-5) with another 3 mL of the organic solvent and combine the organic layers.

  • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization Protocol

  • Methoximation: To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[4]

  • Vortex briefly to dissolve the residue.

  • Incubate the mixture at 60°C for 60 minutes.[5]

  • Cool the vial to room temperature.

  • Silylation: Add 100 µL of BSTFA with 1% TMCS to the vial.[7]

  • Vortex briefly.

  • Incubate the mixture at 70°C for 45 minutes.

  • Cool the vial to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

3. GC-MS Conditions

The following are typical starting conditions and should be optimized for the specific instrument and application.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500 (for qualitative analysis)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using the target and qualifier ions determined from the full scan spectrum of the derivatized analyte.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine) IS_Spike Internal Standard Spiking Sample->IS_Spike LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) IS_Spike->LLE Evaporation Evaporation to Dryness (Nitrogen Stream) LLE->Evaporation Methoximation Methoximation (Methoxyamine HCl in Pyridine) Evaporation->Methoximation Silylation Silylation (BSTFA + 1% TMCS) Methoximation->Silylation GC_Injection GC Injection Silylation->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (Full Scan / SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Note: Derivatization of 2-Hydroxyheptanal for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Hydroxyheptanal is a bifunctional molecule containing both a secondary alcohol and an aldehyde group.[1] These polar functional groups impart low volatility and thermal instability, making direct analysis by gas chromatography (GC) challenging. Issues such as poor peak shape, analyte adsorption on the column, and thermal degradation can lead to inaccurate quantification and identification.[2][3][4] Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic properties.[3] This process converts the polar -OH and -CHO groups into less polar, more volatile, and more thermally stable moieties, enabling robust and reliable GC analysis.[5][6]

This document provides detailed protocols for the derivatization of this compound for GC-MS analysis, focusing on a comprehensive two-step method involving oximation followed by silylation.

Analytical Workflow Overview

The overall process involves sample preparation, a two-step derivatization to modify both the aldehyde and hydroxyl functional groups, followed by instrumental analysis using GC-MS and subsequent data interpretation.

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Derivatization cluster_2 Step 3: Analysis & Data Processing Sample Sample Matrix (e.g., Biological Fluid, Reaction Mixture) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Deriv1 Oximation with PFBHA (Targets Aldehyde Group) Extraction->Deriv1 Deriv2 Silylation with BSTFA (Targets Hydroxyl Group) Deriv1->Deriv2 GCMS GC-MS Analysis Deriv2->GCMS Data Data Interpretation (Quantification & Identification) GCMS->Data

Figure 1. General experimental workflow for the derivatization and analysis of this compound.

Derivatization Strategies and Reagents

A two-step derivatization strategy is recommended for comprehensive analysis. The first step targets the aldehyde group, and the second step targets the hydroxyl group. This ensures that all active hydrogens are replaced, leading to a derivative with optimal properties for GC analysis.

Step 1: Oximation of the Aldehyde Group The carbonyl group of the aldehyde is derivatized using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reaction forms a stable PFBHA-oxime.[7][8] PFBHA is advantageous as it creates derivatives that are highly sensitive for electron capture detection (ECD) and produce a characteristic, strong fragment ion at m/z 181 in mass spectrometry, simplifying identification and quantification.[9]

G cluster_reactants Reactants cluster_products Products Analyte This compound PFBHA PFBHA Product This compound PFBHA-Oxime Analyte->Product + PFBHA Water H₂O

Figure 2. Oximation reaction of this compound with PFBHA.

Step 2: Silylation of the Hydroxyl Group The hydroxyl group is derivatized via silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent.[2] Its reactivity is often enhanced by adding a catalyst, such as trimethylchlorosilane (TMCS).[2][10] The resulting TMS ether is significantly more volatile and thermally stable than the original alcohol.[5]

G cluster_reactants Reactants cluster_products Products Oxime This compound PFBHA-Oxime BSTFA BSTFA (+ TMCS catalyst) FinalProduct Fully Derivatized Analyte (TMS-Oxime) Oxime->FinalProduct + BSTFA Byproducts Reaction Byproducts

Figure 3. Silylation reaction of the PFBHA-oxime intermediate with BSTFA.

The table below summarizes the key derivatization reagents.

ReagentAbbreviationTarget Functional GroupPurpose
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloridePFBHAAldehyde (-CHO)Forms a stable oxime derivative, increasing volatility and detector response (ECD/MS).[8][9]
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl (-OH)Replaces active hydrogen with a nonpolar TMS group, increasing volatility and thermal stability.[2][10]
TrimethylchlorosilaneTMCS-Catalyst used with BSTFA to increase the reactivity of the silylating agent.[2][11]

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • PFBHA hydrochloride (≥99%)

  • BSTFA + 1% TMCS

  • Pyridine (B92270) or Acetonitrile (Anhydrous, GC grade)

  • Ethyl Acetate (GC grade)

  • Sodium Sulfate (Anhydrous)

  • Deionized Water

  • Nitrogen gas (high purity)

  • 2 mL autosampler vials with inserts

2. Protocol 1: Two-Step Derivatization (Oximation followed by Silylation)

This is the recommended protocol for achieving a fully derivatized, stable analyte.

  • Sample Preparation:

    • If the sample is in an aqueous matrix, perform a liquid-liquid extraction with ethyl acetate. For complex matrices, solid-phase extraction (SPE) may be required.

    • Dry the organic extract containing the analyte over anhydrous sodium sulfate.

    • Transfer the dried extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Step A: Oximation

    • To the dried residue, add 100 µL of a PFBHA solution (e.g., 10-20 mg/mL in a suitable buffer or solvent like pyridine).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 70-80°C for 30-60 minutes.

    • Cool the vial to room temperature.

  • Step B: Silylation

    • To the cooled PFBHA reaction mixture, add 100 µL of BSTFA + 1% TMCS.

    • Re-cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes to complete the silylation of the hydroxyl group.[10]

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

3. Protocol 2: Single-Step Silylation (Alternative Method)

This simpler protocol derivatizes only the hydroxyl group. It may be sufficient if the primary analytical challenge is the polarity of the alcohol, but it is less comprehensive than the two-step method.

  • Follow the Sample Preparation steps as described above to obtain a dried analyte residue.

  • Add 50 µL of a solvent (e.g., anhydrous pyridine or acetonitrile) and 50 µL of BSTFA + 1% TMCS to the dried residue.[12]

  • Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 30-60 minutes.[10]

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis Parameters

The following table provides typical starting parameters for the GC-MS analysis of the derivatized this compound. These should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnSLB™-5ms or equivalent (30 m x 0.25 mm I.D. x 0.25 µm df)[8]
Carrier GasHelium, constant flow rate of 1.0-1.2 mL/min
Injection Volume1 µL
Injector Temperature250 - 280°C
Injection ModeSplitless or Split (e.g., 20:1 ratio)
Oven ProgramInitial: 60°C, hold 2 min
Ramp: 10-15°C/min to 280°C
Hold: 5 min at 280°C
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Rangem/z 50-550
Data Acquisition Full Scan for identification; Selected Ion Monitoring (SIM) for quantification

Data Interpretation

For quantitative analysis, Selected Ion Monitoring (SIM) is recommended for its superior sensitivity and selectivity. The expected characteristic ions for the fully derivatized (PFBHA-oxime, TMS-ether) this compound are summarized below.

DerivativeExpected Key Ions (m/z)Notes
PFBHA-Oxime-TMS-Ether181 [C₆F₅CH₂]⁺ fragment from the PFBHA moiety. This is the most abundant and characteristic ion for quantification.[9]
M-15Loss of a methyl group (-CH₃) from the TMS moiety.
73[Si(CH₃)₃]⁺ fragment from the TMS moiety.
Molecular Ion (M⁺)May be of low abundance or absent.

Note: The reaction of PFBHA with aldehydes can form two geometric isomers (syn and anti), which may appear as two closely eluting peaks in the chromatogram.[13] Chromatographic conditions should be optimized to either resolve or co-elute these isomers for consistent quantification.

References

Application Note & Protocol: Quantification of 2-Hydroxyheptanal in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and specific quantification of 2-Hydroxyheptanal in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates a derivatization step to enhance analytical performance.

Introduction

This compound is a seven-carbon aldehyde containing a hydroxyl group. As a reactive carbonyl species, its quantification in biological systems is of interest for studies related to oxidative stress, lipid peroxidation, and various disease states. The inherent volatility and potential instability of aldehydes like this compound present analytical challenges.[1] This protocol describes a robust LC-MS/MS method that addresses these challenges through derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable, less volatile, and more readily ionizable derivative.[1] The use of a stable isotope-labeled internal standard ensures high accuracy and precision in quantification.[2]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, from sample collection to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard (Heptanal-d14) Sample->IS_Spike Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) IS_Spike->Extraction Derivatization Derivatization with DNPH Extraction->Derivatization Drydown Evaporation and Reconstitution Derivatization->Drydown LC_Separation Chromatographic Separation (C18 Column) Drydown->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound (analytical standard)

  • Heptanal-d14 (Internal Standard - IS)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Hydrochloric Acid (HCl)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Ethyl Acetate

  • Blank biological matrix (e.g., human plasma)

  • Low-binding microcentrifuge tubes[2]

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and Heptanal-d14 in acetonitrile.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile/water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the Heptanal-d14 stock solution with acetonitrile.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into the blank biological matrix to create calibration standards and QC samples (low, mid, and high concentrations).

Sample Preparation and Derivatization
  • Sample Aliquoting: To 100 µL of biological sample (blank, standard, QC, or unknown) in a low-binding microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution (Heptanal-d14).

  • Protein Precipitation & Extraction: Add 400 µL of cold ethyl acetate. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of the derivatization solution (0.5 mg/mL DNPH in acetonitrile with 0.1% HCl). Vortex and incubate at 60°C for 30 minutes.[1]

  • Final Preparation: After incubation, add 50 µL of 10 mM ammonium (B1175870) formate (B1220265) in water. Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to an LC vial for analysis.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 50% B

    • 6.1-8 min: 50% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM): The MRM transitions for the DNPH derivatives of this compound and the internal standard must be determined by infusing the derivatized standards into the mass spectrometer. The proposed transitions are based on the expected fragmentation of the DNPH-adducts.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound-DNPH311.1163.0100To be optimized
This compound-DNPH (Confirming)311.191.0100To be optimized
Heptanal-d14-DNPH (IS)309.2163.0100To be optimized

Note: The precursor ion for this compound-DNPH is calculated as [M-H2O+H]+ due to the likely loss of water from the hydroxyl group. The precursor for the internal standard (Heptanal-d14-DNPH) is [M+H]+. These values are theoretical and must be confirmed experimentally.

Data Presentation and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Table 1: Representative Quantitative Data
Sample TypeNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Calibration 11.00.990.0N/A
Calibration 25.05.3106.0N/A
Calibration 310.09.898.0N/A
Calibration 450.051.5103.0N/A
Calibration 5100.095.095.0N/A
Calibration 6500.0520.0104.0N/A
Calibration 71000.01010.0101.0N/A
LQC3.02.893.35.6
MQC80.084.0105.04.2
HQC800.0784.098.03.8

Signaling Pathway Diagram (Hypothetical)

This compound is a product of lipid peroxidation. The diagram below illustrates a simplified, hypothetical pathway showing its origin from the oxidation of polyunsaturated fatty acids (PUFAs) and its potential downstream effects.

Signaling PUFA PUFAs in Cell Membrane Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation ROS Reactive Oxygen Species (ROS) ROS->Lipid_Peroxidation initiates HNE 4-HNE Lipid_Peroxidation->HNE MDA MDA Lipid_Peroxidation->MDA Two_HH This compound Lipid_Peroxidation->Two_HH Protein_Adducts Protein Adducts Two_HH->Protein_Adducts DNA_Adducts DNA Adducts Two_HH->DNA_Adducts Cellular_Damage Cellular Damage & Dysfunction Protein_Adducts->Cellular_Damage DNA_Adducts->Cellular_Damage

Caption: Origin of this compound from lipid peroxidation.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in biological matrices using LC-MS/MS. The method's reliance on derivatization and a stable isotope-labeled internal standard ensures the necessary sensitivity, specificity, and accuracy for demanding research and development applications. As with any analytical method, validation should be performed in the specific matrix of interest to ensure performance meets the requirements of the study.

References

Application Notes and Protocols for 2-Hydroxyheptanal as a Biomarker of Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical process implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The process generates a variety of reactive aldehydes, which can serve as biomarkers of oxidative stress. Among these, 2-Hydroxyheptanal (2-HH) has emerged as a significant and specific biomarker derived from the peroxidation of n-6 polyunsaturated fatty acids, such as linoleic acid and arachidonic acid.[1] Unlike other commonly measured biomarkers such as malondialdehyde (MDA), 2-HH offers specificity to the peroxidation of n-6 fatty acids. This application note provides detailed protocols for the quantification of 2-HH in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a discussion of its generation and potential signaling implications.

Generation of this compound

This compound is formed during the complex cascade of lipid peroxidation. The process is initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs) within cell membranes, leading to the formation of lipid hydroperoxides. These unstable intermediates then undergo further reactions to generate a variety of secondary products, including 2-HH.

PUFA n-6 Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Arachidonic Acid) LPO Lipid Peroxidation PUFA->LPO ROS Reactive Oxygen Species (ROS) ROS->LPO LH Lipid Hydroperoxides LPO->LH Decomposition Decomposition LH->Decomposition HH This compound (2-HH) Decomposition->HH Other Other Aldehydes (e.g., 4-HNE, MDA) Decomposition->Other

Figure 1: Generation of this compound from Lipid Peroxidation.

Quantitative Analysis of this compound

Accurate quantification of 2-HH in biological matrices is crucial for its validation and use as a biomarker. Due to its reactive nature and typically low concentrations, derivatization is a key step in both GC-MS and LC-MS/MS methods to enhance stability, volatility (for GC-MS), and ionization efficiency.

Data Presentation

While specific quantitative data for this compound across various disease models are still emerging in the literature, the following table provides a comparative overview of detection limits for similar aldehydes using common analytical platforms. This data can serve as a benchmark for researchers developing and validating their own 2-HH assays.

BiomarkerAnalytical MethodDerivatization ReagentMatrixLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
Hexanal GC-MSPFBHAHuman BloodLOD: 0.006 nM[2]
Heptanal GC-MSPFBHAHuman BloodLOD: 0.005 nM[2]
4-HNE GC-MSPFBHAUrineLOD: 0.06 nM, LOQ: 0.19 nM[2]
Hexanal HPLC-UVDNPHHuman BloodLOD: 0.79 nM[2]
Heptanal HPLC-UVDNPHHuman BloodLOD: 0.80 nM[2]
4-HNE HPLC-Fluorescence-Human PlasmaLOD: 100 pmol/L[3]
4-HHE GC-MS-Human Plasma-[4]
4-HNE GC-MS-Human Plasma-[4]

Table 1: Comparative Detection Limits of Aldehydic Lipid Peroxidation Biomarkers. PFBHA: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine; DNPH: 2,4-Dinitrophenylhydrazine; 4-HNE: 4-Hydroxynonenal (B163490); 4-HHE: 4-Hydroxyhexenal.

The following table presents data on the levels of related lipid aldehydes, 4-HHE and 4-HNE, in the plasma of patients with Chronic Kidney Disease (CKD), illustrating the potential for these biomarkers to stratify disease severity. Similar studies are warranted for 2-HH.

AnalytePatient GroupPlasma Concentration (nmol/L, Median and Range)Fold Change vs. Non-CKD
4-HHE Non-CKD37.3 (18.6–63.0)-
CKD Stage I-II--
CKD Stage III-Significant increase
CKD Stage IV-V174.6 (61.5–305.2)4.5-fold
4-HNE Non-CKD12.7 (11.8–18.8)-
CKD Stage I-IINo significant increase-
CKD Stage IIINo significant increase-
CKD Stage IV-V67.4 (8.6–97.8)6.2-fold

Table 2: Plasma Concentrations of 4-HHE and 4-HNE in Chronic Kidney Disease. Data adapted from[4].

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Plasma

This protocol describes the analysis of 2-HH in plasma using solid-phase microextraction (SPME) with on-fiber derivatization using PFBHA, followed by GC-MS analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard (e.g., deuterated 2-HH) Plasma->Spike Headspace Headspace Extraction and On-Fiber Derivatization Spike->Headspace SPME SPME Fiber Conditioning PFBHA Adsorption of PFBHA onto Fiber SPME->PFBHA PFBHA->Headspace GCMS GC-MS Analysis Headspace->GCMS Desorption Thermal Desorption in GC Inlet GCMS->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (SIM/Scan) Separation->Detection Quant Quantification against Calibration Curve Detection->Quant

Figure 2: GC-MS Workflow for this compound Analysis.

Materials:

  • Plasma samples

  • Internal Standard (IS): Deuterated this compound (d-2-HH)

  • Derivatizing Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (1 mg/mL in water)

  • SPME fiber assembly (e.g., 65 µm PDMS/DVB)

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Heated agitator

  • Autosampler vials (20 mL) with PTFE-lined septa

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 2 mL aliquot of plasma in a 20 mL autosampler vial, add the deuterated internal standard to a final concentration of 10 nM.

    • Cap the vial and vortex briefly.

  • On-Fiber Derivatization and Extraction:

    • Condition the SPME fiber according to the manufacturer's instructions.

    • Expose the conditioned SPME fiber to the headspace of the PFBHA solution for 10 minutes at 60°C to adsorb the derivatizing agent.

    • Insert the PFBHA-loaded fiber into the headspace of the plasma sample vial.

    • Incubate at 60°C for 60 minutes with agitation to allow for headspace extraction and on-fiber derivatization of 2-HH.

  • GC-MS Analysis:

    • After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS for thermal desorption of the derivatized analytes.

    • GC Conditions (example):

      • Injector Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1 mL/min

      • Oven Program: Initial temperature 60°C for 2 min, ramp at 5°C/min to 170°C, then ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Conditions (example):

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized 2-HH and its internal standard. The m/z 181 ion is a characteristic fragment for PFBHA-derivatized carbonyls.[5]

  • Quantification:

    • Prepare a calibration curve using standards of 2-HH of known concentrations, spiked into a blank matrix (e.g., charcoal-stripped plasma) and subjected to the same derivatization and extraction procedure.

    • Calculate the concentration of 2-HH in the samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound in Tissue Homogenates

This protocol outlines the analysis of 2-HH in tissue homogenates using derivatization with 2,4-Dinitrophenylhydrazine (DNPH) followed by LC-MS/MS.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis Tissue Tissue Homogenization Spike Spike with Internal Standard (e.g., deuterated 2-HH) Tissue->Spike Protein Protein Precipitation (e.g., with acetonitrile) Spike->Protein Centrifuge1 Centrifugation Protein->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 DNPH Add DNPH Reagent Supernatant1->DNPH Incubate Incubate to Form Hydrazone DNPH->Incubate SPE Solid-Phase Extraction (SPE) Incubate->SPE Elute Elute Derivatized 2-HH SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Separation Chromatographic Separation LCMS->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection

Figure 3: LC-MS/MS Workflow for this compound Analysis.

Materials:

  • Tissue samples

  • Homogenization buffer (e.g., PBS with antioxidants like BHT)

  • Internal Standard (IS): Deuterated this compound (d-2-HH)

  • Protein precipitation solvent: Acetonitrile (B52724)

  • Derivatizing Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile with 0.1% trifluoroacetic acid)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a reverse-phase column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Homogenize the tissue sample in ice-cold homogenization buffer.

    • To a 100 µL aliquot of the homogenate, add the deuterated internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Add 100 µL of the DNPH derivatizing reagent to the supernatant.

    • Incubate at room temperature for 1 hour, protected from light.

  • Sample Cleanup:

    • Condition an SPE cartridge according to the manufacturer's protocol.

    • Load the derivatized sample onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% acetonitrile in water) to remove polar interferences.

    • Elute the derivatized 2-HH with a high percentage of organic solvent (e.g., 90% acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • LC Conditions (example):

      • Column: C18, 2.1 x 100 mm, 1.8 µm

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: 5% B to 95% B over 10 minutes

      • Flow Rate: 0.3 mL/min

    • MS/MS Conditions (example):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (negative mode often provides good sensitivity for DNPH derivatives).[1]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for the 2-HH-DNPH derivative and its internal standard.

  • Quantification:

    • Construct a calibration curve using standards of 2-HH of known concentrations, spiked into a blank tissue homogenate and processed through the entire procedure.

    • Determine the concentration of 2-HH in the samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.

Signaling Pathways and Biological Relevance

Reactive aldehydes, including 2-HH, are not merely markers of damage but can also act as signaling molecules. They can readily react with nucleophilic side chains of amino acids such as cysteine, histidine, and lysine (B10760008) in proteins, leading to the formation of adducts.[5] This protein modification can alter protein function and trigger various cellular responses.

While the specific signaling pathways modulated by 2-HH are an active area of research, it is hypothesized to be involved in pathways similar to those affected by the well-studied aldehyde, 4-hydroxynonenal (4-HNE). These include:

  • NF-κB Signaling: Reactive aldehydes can modulate the NF-κB pathway, a key regulator of inflammation and immune responses.[6]

  • PPAR Signaling: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid metabolism and inflammation. Some lipid peroxidation products can act as ligands for PPARs.[7][8]

The formation of 2-HH-protein adducts has been demonstrated in vivo, with detection in human atherosclerotic lesions, highlighting its potential role in the pathology of cardiovascular disease.[5]

HH This compound (2-HH) Adducts Protein Adducts HH->Adducts Protein Cellular Proteins Protein->Adducts Function Altered Protein Function Adducts->Function Signaling Modulation of Signaling Pathways (e.g., NF-κB, PPARs) Function->Signaling Response Cellular Responses (Inflammation, Apoptosis, etc.) Signaling->Response

Figure 4: Potential Signaling Cascade of this compound.

Conclusion

This compound is a promising biomarker for lipid peroxidation, offering specificity for the oxidation of n-6 polyunsaturated fatty acids. The detailed GC-MS and LC-MS/MS protocols provided in this application note offer a robust framework for the accurate and sensitive quantification of 2-HH in various biological samples. Further research into the quantitative levels of 2-HH in different disease states and its specific roles in cellular signaling will be crucial in fully establishing its utility in both basic research and clinical applications. The methodologies outlined here provide the necessary tools for researchers, scientists, and drug development professionals to explore the potential of this compound as a key indicator of oxidative stress.

References

Application Notes and Protocols for Studying 2-Hydroxyheptanal (2-HH) Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyheptanal (2-HH) is a reactive aldehyde produced during the lipid peroxidation of polyunsaturated fatty acids. Due to its electrophilic nature, 2-HH can covalently modify proteins, leading to alterations in their structure and function. This adduction is a form of protein carbonylation, a hallmark of oxidative stress implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Understanding the mechanisms of 2-HH-mediated protein modification is crucial for elucidating disease pathogenesis and for the development of novel therapeutic strategies.

These application notes provide a comprehensive set of protocols for the in vitro modification of proteins by 2-HH, the identification of modification sites using mass spectrometry, and the investigation of key signaling pathways affected by this process.

Data Presentation: Quantitative Analysis of 2-HH Protein Adducts

The following table summarizes hypothetical quantitative data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment designed to identify and quantify 2-HH adducts on a model protein, Human Serum Albumin (HSA). This data is representative of what can be obtained using the protocols described herein and is modeled after similar studies on other reactive aldehydes. The relative abundance of adducts is dependent on the nucleophilicity and accessibility of the amino acid residues.

Target ProteinAmino Acid ResidueModification TypeMass Shift (Da)Relative Abundance (%)Putative Functional Impact
HSALysine-1991:1 Adduct (Schiff base)+112.1245Altered ligand binding
HSAHistidine-2421:1 Adduct (Michael-type)+130.1830Disruption of protein-protein interactions
HSALysine-5252:1 Adduct+242.3415Potential for protein cross-linking
HSACysteine-341:1 Adduct (Michael-type)+130.1810Compromised antioxidant capacity

Experimental Protocols

Protocol 1: In Vitro Modification of Proteins with this compound

This protocol describes the controlled, in vitro reaction of a target protein with 2-HH to generate modified proteins for downstream analysis.

Materials:

  • Purified target protein (e.g., Human Serum Albumin, >95% purity)

  • This compound (2-HH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium borohydride (B1222165) (NaBH₄)

  • Reaction tubes

  • Incubator/shaker

Procedure:

  • Protein Preparation: Prepare a 1 mg/mL solution of the target protein in PBS (pH 7.4).

  • 2-HH Stock Solution: Prepare a 100 mM stock solution of 2-HH in ethanol (B145695).

  • Reaction Incubation: In a reaction tube, add the protein solution and 2-HH to achieve a final molar ratio of 1:10 (protein:2-HH). A control reaction with the protein and an equivalent volume of ethanol should be prepared in parallel.

  • Incubate the reaction mixture at 37°C for 24 hours with gentle shaking.

  • Reduction of Adducts: To stabilize the formed Schiff bases, add freshly prepared sodium borohydride to a final concentration of 5 mM. Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagents: Remove unreacted 2-HH and NaBH₄ by dialysis against PBS or using a desalting column.

  • Verification of Modification: Confirm protein modification by SDS-PAGE (observing for potential cross-linking) and initial mass spectrometry analysis (e.g., MALDI-TOF) to detect mass shifts.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of 2-HH Modified Proteins

This protocol details the steps for digesting the 2-HH modified protein and preparing the resulting peptides for LC-MS/MS analysis.

Materials:

  • 2-HH modified protein from Protocol 1

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

  • Acetonitrile (ACN)

Procedure:

  • Denaturation and Reduction: Resuspend the modified protein in 8 M urea, 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 20 minutes.

  • Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.

  • Quenching and Desalting: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

  • Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

This protocol provides a general framework for the LC-MS/MS analysis of 2-HH modified peptides.

Instrumentation:

  • High-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

LC-MS/MS Parameters:

  • Chromatography: Peptides are separated on a C18 analytical column using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometry: The mass spectrometer is operated in data-dependent acquisition mode.

    • Full Scan (MS1): Acquire high-resolution full scans in the Orbitrap (e.g., resolution of 120,000).

    • Tandem Scans (MS2): Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD). Acquire MS2 spectra in the Orbitrap (e.g., resolution of 30,000).

  • Data Analysis:

    • Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Search the MS/MS spectra against a protein database containing the sequence of the target protein.

    • Specify variable modifications corresponding to the expected mass shifts for 1:1 and 2:1 2-HH adducts on lysine, histidine, and cysteine residues.

    • Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Mandatory Visualizations

G cluster_in_vitro In Vitro Modification cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Analysis Target Protein Target Protein 2-HH Incubation 2-HH Incubation Target Protein->2-HH Incubation 24h, 37°C Reduction (NaBH4) Reduction (NaBH4) 2-HH Incubation->Reduction (NaBH4) Purification Purification Reduction (NaBH4)->Purification Modified Protein Modified Protein Purification->Modified Protein Denaturation & Reduction Denaturation & Reduction Modified Protein->Denaturation & Reduction Alkylation Alkylation Denaturation & Reduction->Alkylation Tryptic Digestion Tryptic Digestion Alkylation->Tryptic Digestion Desalting Desalting Tryptic Digestion->Desalting LC-MS/MS LC-MS/MS Desalting->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Adduct Identification Adduct Identification Data Analysis->Adduct Identification

Caption: Experimental workflow for 2-HH protein modification analysis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-HH 2-HH Keap1 Keap1 2-HH->Keap1 modifies Cys residues Nrf2 Nrf2 Keap1->Nrf2 dissociation Cul3 Cul3 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub Ub Ub->Nrf2 ARE ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription Nrf2_n->ARE binds

Caption: Keap1-Nrf2 signaling pathway activation by 2-HH.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-HH 2-HH IKK IKK 2-HH->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Proteasome Proteasome IκBα->Proteasome degradation Inflammatory Genes Inflammatory Genes NF-κB_c NF-κB NF-κB_n NF-κB NF-κB_c->NF-κB_n translocation NF-κB_n->Inflammatory Genes activates transcription

Caption: NF-κB signaling pathway activation by 2-HH.

G Lipid Peroxidation Lipid Peroxidation 2-HH 2-HH Lipid Peroxidation->2-HH GPX4 GPX4 2-HH->GPX4 inhibits Lipid ROS Lipid ROS GPX4->Lipid ROS detoxifies GSH GSH GSH->GPX4 cofactor Ferroptosis Ferroptosis Lipid ROS->Ferroptosis induces Fe2+ Fe2+ Fe2+->Lipid ROS catalyzes (Fenton reaction)

Caption: Role of 2-HH in the induction of ferroptosis.

Chiral Synthesis of 2-Hydroxyheptanal Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)- and (S)-2-hydroxyheptanal. The primary method detailed is the highly efficient organocatalytic α-aminooxylation of heptanal (B48729), followed by reductive cleavage of the N-O bond. This approach, utilizing the readily available and inexpensive organocatalyst L-proline for the (S)-enantiomer and D-proline for the (R)-enantiomer, offers excellent stereocontrol and is amenable to laboratory-scale synthesis.

Overview of the Synthetic Strategy

The chiral synthesis of 2-hydroxyheptanal enantiomers is achieved through a two-step process. The key step is the asymmetric α-aminooxylation of heptanal using nitrosobenzene (B162901) as the electrophilic oxygen source, catalyzed by either L-proline or D-proline. This reaction forms an intermediate α-(N-phenylamino)oxy-heptanal with high enantiomeric excess. Subsequent reduction of this intermediate yields the desired (S)- or (R)-2-hydroxyheptanal. The overall transformation is a powerful method for the direct, enantioselective introduction of a hydroxyl group at the α-position of an aldehyde.[1][2][3]

Data Presentation

The following table summarizes typical quantitative data for the proline-catalyzed α-aminooxylation of linear aldehydes, which is directly applicable to heptanal. The data is based on established literature for similar substrates.[3]

AldehydeCatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%) of 1,2-diol after reductionEnantiomeric Excess (ee, %)
PropanalL-proline30CH2Cl2-20248296
n-ButanalL-proline30CH2Cl2-20247897
n-PentanalL-proline30CH2Cl2-20247598
Heptanal (projected) L-proline 20-30 CH2Cl2 -20 24 ~75-85 >97
Heptanal (projected) D-proline 20-30 CH2Cl2 -20 24 ~75-85 >97

Experimental Protocols

The following protocols are adapted from the well-established procedure for the direct proline-catalyzed asymmetric α-aminooxylation of aldehydes.[1][3]

Synthesis of (S)-2-(N-phenylamino)oxy-heptanal

Materials:

  • Heptanal (freshly distilled)

  • Nitrosobenzene

  • L-proline

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (-20 °C)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add heptanal (1.5 mmol, 3.0 equiv).

  • Add anhydrous dichloromethane (5.0 mL) and cool the solution to -20 °C using a cooling bath.

  • Add L-proline (0.15 mmol, 0.3 equiv) to the stirred solution.

  • Add nitrosobenzene (0.5 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction mixture vigorously at -20 °C for 24 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the crude α-(N-phenylamino)oxy-heptanal is typically used directly in the next step without extensive purification.

Synthesis of (S)-2-Hydroxyheptanal

Materials:

Procedure:

  • To the crude reaction mixture from step 3.1 at -20 °C, add methanol (2.0 mL).

  • Slowly add sodium borohydride (2.5 mmol) in portions, ensuring the temperature remains below -10 °C. The NaBH4 reduces the aldehyde to the corresponding alcohol for easier handling and purification, and this intermediate is then re-oxidized to the aldehyde in the work-up or subsequent steps if needed. For the direct isolation of the hydroxy aldehyde, a milder reducing agent for the N-O bond that does not affect the aldehyde is required, such as catalytic hydrogenation.

  • Alternative Reductive Cleavage (to preserve the aldehyde): The crude α-(N-phenylamino)oxy-heptanal can be subjected to catalytic hydrogenation (e.g., H2, Pd/C) to cleave the N-O bond directly to the hydroxyl group while preserving the aldehyde functionality.

  • After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of phosphate buffer (pH 7).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure (S)-2-hydroxyheptanal.

Synthesis of (R)-2-Hydroxyheptanal

To synthesize the (R)-enantiomer, follow the exact same protocols as described in sections 3.1 and 3.2, but substitute D-proline for L-proline in step 3.1.

Mandatory Visualizations

Signaling Pathway of Proline Catalysis

proline_catalysis Heptanal Heptanal Enamine Chiral Enamine Intermediate Heptanal->Enamine Condensation Proline Proline (L or D) Proline->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium Nucleophilic Attack Nitrosobenzene Nitrosobenzene (Electrophile) Nitrosobenzene->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Aminooxy_Aldehyde α-(N-phenylamino)oxy-heptanal Hydrolysis->Proline Catalyst Regeneration Hydrolysis->Aminooxy_Aldehyde

Caption: Proline-catalyzed α-aminooxylation of heptanal.

Experimental Workflow

experimental_workflow Start Start: Heptanal, Nitrosobenzene, Proline (L or D), CH2Cl2 Reaction α-Aminooxylation Reaction (-20 °C, 24 h) Start->Reaction Reduction Reductive Cleavage of N-O Bond (e.g., Catalytic Hydrogenation) Reaction->Reduction Workup Aqueous Work-up and Extraction Reduction->Workup Purification Silica Gel Chromatography Workup->Purification Product Final Product: (R)- or (S)-2-Hydroxyheptanal Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes: 2-Hydroxyheptanal in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyheptanal (2-HH) is an α-hydroxyaldehyde that emerges as a significant product of lipid peroxidation, particularly from the oxidation of n-6 polyunsaturated fatty acids like linoleic acid and arachidonic acid.[1] Its presence and concentration in biological systems are indicative of oxidative stress, a condition implicated in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2][3] In the field of lipidomics, this compound serves as a crucial biomarker for assessing oxidative damage to lipids. Its high reactivity allows it to form adducts with cellular macromolecules, including proteins and DNA, thereby influencing cellular signaling and contributing to the pathophysiology of various diseases.[4][5][6]

Core Applications in Lipidomics

  • Biomarker of Oxidative Stress: As a stable end-product of lipid peroxidation, 2-HH levels can be quantified in various biological samples (plasma, tissues) to measure the extent of oxidative damage.

  • Indicator of n-6 PUFA Peroxidation: this compound is a major aldehydic product derived from n-6 fatty acids.[1] Its detection provides specific information about the oxidation of this particular class of lipids.

  • Tool for Studying Disease Mechanisms: By monitoring 2-HH and its adducts, researchers can investigate the role of lipid peroxidation in diseases such as atherosclerosis.[5] The formation of 2-HH-protein adducts, for instance, has been identified in human atherosclerotic lesions.[5]

  • Investigating Protein and DNA Damage: 2-HH readily reacts with the ε-amino group of lysine (B10760008) residues in proteins, forming adducts that can alter protein structure and function.[4][5] This "Maillard reaction-like" modification is a key mechanism of cellular damage.[5] It can also form adducts with DNA, contributing to genotoxicity.[7]

Data Presentation

Quantitative analysis of this compound is essential for its application as a biomarker. The choice of analytical method depends on the required sensitivity, specificity, and sample throughput.

Table 1: Comparison of Analytical Methods for Aldehyde Quantification

ParameterGC-MS (with Derivatization)LC-MS/MS (with Derivatization)
Specificity High, based on retention time and mass fragmentation.Very High, based on precursor/product ion transitions.
Sensitivity High (ng/mL to pg/mL range).[8]Very High (pg/mL to fg/mL range).
Sample Throughput Moderate.[8]High.[8]
Derivatization Required (e.g., with PFBHA) to improve volatility and stability.[9][10]Often required (e.g., with DNPH) to enhance ionization and stability.[9]
Compound Volatility Suitable for volatile or semi-volatile derivatives.Suitable for a wider range of polarities and volatilities.
Primary Use Case Comprehensive profiling of various aldehyde classes.[10]Targeted quantification of specific aldehydes in complex matrices.

Signaling Pathways and Experimental Workflows

Lipid Peroxidation and this compound Adduct Formation

Lipid peroxidation is a complex process initiated by reactive oxygen species (ROS) that attack polyunsaturated fatty acids (PUFAs). This cascade leads to the formation of various reactive aldehydes, including this compound. These aldehydes can then modify key cellular components, leading to downstream pathological effects.

G cluster_0 Initiation cluster_1 Propagation & Decomposition cluster_2 Downstream Effects ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (n-6 PUFAs: Linoleic, Arachidonic Acid) ROS->PUFA attacks LipidPeroxides Lipid Hydroperoxides PUFA->LipidPeroxides forms TwoHH This compound (2-HH) LipidPeroxides->TwoHH decomposes to ProteinAdducts Protein Adducts (e.g., with Lysine) TwoHH->ProteinAdducts reacts with DNAAdducts DNA Adducts TwoHH->DNAAdducts reacts with CellularDamage Cellular Dysfunction & Disease Pathogenesis ProteinAdducts->CellularDamage DNAAdducts->CellularDamage

Lipid peroxidation pathway leading to this compound formation and adducts.
General Lipidomics Workflow

A typical lipidomics study involves several critical steps, from sample collection to data interpretation, to ensure accurate and reliable results.

G SampleCollection 1. Sample Collection & Storage SamplePrep 2. Sample Preparation (Lipid Extraction) SampleCollection->SamplePrep Analysis 3. LC-MS/MS or GC-MS Analysis SamplePrep->Analysis DataProcessing 4. Data Processing (Peak Integration, Identification) Analysis->DataProcessing Stats 5. Statistical Analysis DataProcessing->Stats Interpretation 6. Biological Interpretation Stats->Interpretation

A typical workflow for a lipidomics analysis.
Experimental Workflow for 2-HH Quantification by GC-MS

This workflow details the key steps for quantifying this compound in biological samples using Gas Chromatography-Mass Spectrometry, which requires a derivatization step to make the analyte suitable for analysis.

G start Biological Sample (e.g., Plasma, Tissue Homogenate) extraction Lipid Extraction (e.g., Hexane) start->extraction derivatization Derivatization with PFBHA (Forms PFB-Oxime derivative) extraction->derivatization analysis GC-MS Analysis (SIM Mode) derivatization->analysis quantification Quantification (Using Calibration Curve) analysis->quantification end 2-HH Concentration Data quantification->end

Workflow for this compound quantification via GC-MS.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples using GC-MS

This protocol is adapted from established methods for aldehyde analysis and is suitable for quantifying this compound in samples like plasma or tissue homogenates.[9][10]

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., an appropriate deuterated aldehyde)

  • Hexane (B92381) (HPLC grade)

  • Phosphate-buffered saline (PBS), ice-cold

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl)

  • Anhydrous sodium sulfate

  • Nitrogen gas for drying

2. Sample Preparation and Extraction

  • Tissue: Weigh approximately 100 mg of frozen tissue. Homogenize in 1 mL of ice-cold PBS.

  • Plasma: Thaw plasma samples on ice. Use 100 µL of plasma.

  • To the homogenate or plasma, add 10 µL of the internal standard solution.

  • Perform a liquid-liquid extraction by adding 1 mL of hexane and vortexing vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the extraction with another 1 mL of hexane and combine the extracts.

  • Dry the combined hexane extract over anhydrous sodium sulfate.

3. Derivatization

  • To the dried hexane extract, add 50 µL of a 10 mg/mL PFBHA·HCl solution in a suitable buffer.

  • Vortex the mixture and incubate for 1 hour at room temperature to form the stable PFB-oxime derivatives.

  • The upper hexane layer containing the derivatives is now ready for GC-MS analysis.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C (Splitless mode).

  • Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min).[8]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic fragment ion for PFB-oximes (m/z 181) and specific ions for the 2-HH derivative and the internal standard.[10]

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of the 2-HH derivative to the internal standard against the concentration of the standards.

  • Quantify the amount of this compound in the biological samples using this calibration curve.

Protocol 2: Immunochemical Detection of this compound Protein Adducts

This protocol is based on the methodology used to develop monoclonal antibodies for detecting 2-HH adducts in vivo, providing a powerful tool for immunohistochemistry and ELISA-based assays.[5]

1. Objective To detect the presence and localization of proteins modified by this compound in tissue samples.

2. Principle A monoclonal antibody specifically recognizes the trihydropyridinone (THPO) structure formed from the reaction of 2-HH with lysine residues on proteins. This allows for the specific detection of 2-HH-modified proteins.

3. Materials

  • Primary Antibody: Monoclonal antibody against 2-HH-lysine adducts (e.g., mAb3C8).[5]

  • Secondary Antibody: HRP-conjugated anti-mouse IgG (or other appropriate species).

  • Tissue samples (e.g., frozen sections of atherosclerotic aorta).

  • Bovine Serum Albumin (BSA) for blocking.

  • DAB (3,3'-Diaminobenzidine) substrate kit for visualization.

  • Standard immunohistochemistry buffers and reagents.

4. Immunohistochemistry Protocol

  • Tissue Preparation: Cut frozen tissue sections (5-10 µm) and mount them on slides. Fix the sections as required (e.g., with cold acetone).

  • Antigen Retrieval: Perform antigen retrieval if necessary, following standard protocols.

  • Blocking: Block non-specific binding by incubating the slides with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the slides with the primary anti-2-HH adduct monoclonal antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the slides three times with PBS.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the slides three times with PBS.

  • Detection: Develop the signal using a DAB substrate kit according to the manufacturer's instructions, resulting in a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain with hematoxylin (B73222) (optional), dehydrate, and mount the slides.

5. Analysis

  • Examine the slides under a microscope to assess the intensity and localization of the staining. The presence of brown staining indicates the location of 2-HH-modified proteins.

  • This method has been successfully used to show the presence of these adducts in atherosclerotic lesions of the human aorta.[5]

References

Application Notes and Protocols: Cell Culture Studies with 2-Hydroxyheptanal Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyheptanal is a short-chain aldehyde that may arise from lipid peroxidation and can be investigated for its potential cytotoxic and signaling effects in various cell types. Due to the limited availability of direct studies on this compound, this document provides a generalized framework of protocols and potential outcomes based on studies of structurally similar and well-researched reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE).[1][2] Reactive aldehydes are known to induce cellular responses, including oxidative stress, inflammation, and apoptosis, primarily through their ability to form adducts with cellular macromolecules.[3][4] These notes offer a starting point for researchers to design and conduct in vitro studies to elucidate the specific effects of this compound.

Data Presentation: Quantitative Summary

The following tables are templates presenting hypothetical, yet plausible, quantitative data for cell culture experiments involving this compound exposure. These are intended to serve as a guide for data presentation and comparison.

Table 1: Cytotoxicity of this compound in Various Human Cell Lines

Cell LineTissue of OriginIC50 (µM) after 24h Exposure
HepG2Liver Carcinoma75
A549Lung Carcinoma120
SH-SY5YNeuroblastoma55
HUVECUmbilical Vein Endothelial90

Table 2: Dose-Dependent Effect of this compound on HepG2 Cell Viability (MTT Assay)

This compound (µM)Cell Viability (%) after 24hStandard Deviation
0 (Control)1005.2
10924.8
25816.1
50655.5
75494.9
100323.8
200152.5

Table 3: Induction of Reactive Oxygen Species (ROS) by this compound in A549 Cells

This compound (µM)Fold Increase in ROS ProductionStandard Deviation
0 (Control)1.00.1
251.80.3
502.90.4
1004.50.6

Table 4: Apoptosis Induction in SH-SY5Y Cells by this compound (Annexin V/PI Staining)

This compound (µM)Percentage of Apoptotic Cells (%)Standard Deviation
0 (Control)51.2
25152.5
50353.1
75584.0

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: Obtain desired cell lines (e.g., HepG2, A549, SH-SY5Y) from a reputable cell bank.

  • Culture Medium: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Protocol 2: Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in a suitable sterile solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 100 mM).

  • Storage: Aliquot the stock solution into sterile tubes and store at -20°C or -80°C to prevent degradation.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.1%).

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)[5]
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound). Incubate for the desired time period (e.g., 24, 48 hours).[5]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[5]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[5]

  • Calculation: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[5]

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described for the MTT assay.

  • Probe Loading: After the treatment period, remove the medium and wash the cells with phosphate-buffered saline (PBS). Add a medium containing a fluorescent ROS probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFDA) and incubate according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Express the ROS levels as a fold change relative to the vehicle control.

Protocol 5: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Quantification: Quantify the percentage of cells in each quadrant.

Protocol 6: Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-JNK, cleaved caspase-3, etc.) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Workflows and Pathways

G Experimental Workflow for this compound Cell Studies cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment cell_culture->treatment compound_prep This compound Preparation compound_prep->treatment viability Cell Viability (MTT) treatment->viability ros ROS Measurement treatment->ros apoptosis Apoptosis Assay treatment->apoptosis western Western Blot treatment->western ic50 IC50 Calculation viability->ic50 quantification Quantification of ROS & Apoptosis ros->quantification apoptosis->quantification protein_exp Protein Expression Analysis western->protein_exp

Caption: A general workflow for in vitro studies of this compound.

G Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity cluster_stress Oxidative Stress cluster_mapk MAPK Signaling cluster_apoptosis Apoptosis Cascade H2H This compound ROS ↑ ROS Production H2H->ROS JNK p-JNK ROS->JNK p38 p-p38 ROS->p38 Bax ↑ Bax JNK->Bax Bcl2 ↓ Bcl-2 JNK->Bcl2 p38->Bax p38->Bcl2 Casp9 Cleaved Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for the Calibration of 2-Hydroxyheptanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical calibration of 2-Hydroxyheptanal. Given the limited availability of certified reference materials for this specific analyte, this guide outlines the essential steps for establishing a robust analytical method using a well-characterized in-house or custom-synthesized standard. The protocols provided are based on established analytical techniques for similar aldehyde-containing compounds and should be adapted and validated for specific laboratory conditions and matrices.

Introduction

This compound is a seven-carbon alpha-hydroxy aldehyde. The accurate quantification of this compound is crucial in various research and development areas, including its role as a potential biomarker, an intermediate in chemical synthesis, or a component in complex matrices. These application notes provide a framework for developing a reliable quantitative method using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the analysis of volatile and semi-volatile organic compounds.

Analytical Standard Preparation and Characterization

The first critical step in any quantitative analysis is the establishment of a reliable analytical standard.

Sourcing and Purity Assessment of this compound

A high-purity source of this compound should be procured from a reputable chemical supplier.[1][2][3] The purity of the neat material must be thoroughly assessed before use as a calibration standard.

Table 1: Recommended Purity Assessment Techniques for this compound Standard

Analytical TechniquePurposeAcceptance Criteria
Gas Chromatography-Mass Spectrometry (GC-MS) Assess purity and identify potential volatile impurities.> 98% purity
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm chemical structure and identify structural isomers or non-volatile impurities.[4]Consistent with the proposed structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm the presence of key functional groups (hydroxyl, aldehyde).Characteristic absorption bands for O-H and C=O stretching.
Karl Fischer Titration Determine water content.< 0.5%
Preparation of Stock and Working Standard Solutions

Protocol 1: Preparation of this compound Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the high-purity this compound standard.

    • Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol, acetonitrile).

    • Store the stock solution in an amber vial at -20°C to minimize degradation.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution.

    • The concentration range for the calibration curve should bracket the expected concentration of this compound in the samples.

    • A typical calibration curve might include concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.

Quantitative Analysis by GC-MS

Due to the volatility of this compound, GC-MS is a suitable technique for its quantification. Derivatization is often recommended for aldehydes to improve chromatographic peak shape and mass spectral characteristics.

Derivatization of this compound

Protocol 2: Derivatization with PFBHA

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common derivatizing agent for aldehydes.[5]

  • To 100 µL of each working standard and sample, add 100 µL of a PFBHA solution (e.g., 10 mg/mL in a suitable buffer, pH 4-5).

  • Vortex the mixture for 1 minute.

  • Incubate at 60°C for 30 minutes.

  • Cool to room temperature.

  • Extract the derivatized this compound oxime with 200 µL of a suitable organic solvent (e.g., hexane, ethyl acetate).

  • Vortex for 1 minute and centrifuge to separate the layers.

  • Transfer the organic layer to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Method Parameters

The following table outlines typical GC-MS parameters. These should be optimized for the specific instrument and column used.

Table 2: Example GC-MS Method Parameters for Derivatized this compound

ParameterSetting
Gas Chromatograph
Injection ModeSplitless (or Split, depending on concentration)
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsTo be determined from the mass spectrum of the derivatized standard.

Calibration Curve Construction and Sample Analysis

Data Acquisition and Processing
  • Inject the prepared calibration standards and samples into the GC-MS system.

  • Integrate the peak area of the target ion for this compound in each chromatogram.

Calibration Model

A linear regression model is typically used for calibration.[6]

Table 3: Example Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
578,910
10155,432
25380,112
50765,987
1001,520,456

The relationship between concentration and peak area is described by the equation:

y = mx + c

Where:

  • y is the peak area

  • m is the slope of the line

  • x is the concentration

  • c is the y-intercept

The coefficient of determination (r²) should be > 0.99 for a valid calibration curve.

Quantification of this compound in Samples

The concentration of this compound in unknown samples is calculated by interpolating their peak areas into the linear regression equation derived from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow standard Procure and Characterize This compound Standard stock Prepare Stock Solution (1000 µg/mL) standard->stock working Prepare Working Standards (Serial Dilution) stock->working derivatization Derivatization with PFBHA working->derivatization sample_prep Prepare Samples sample_prep->derivatization extraction Liquid-Liquid Extraction derivatization->extraction gcms GC-MS Analysis extraction->gcms calibration Construct Calibration Curve gcms->calibration From Standards quantification Quantify Samples gcms->quantification From Samples calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

Calibration Logic

calibration_logic standards Known Concentrations of This compound Standards instrument Instrumental Analysis (e.g., GC-MS) standards->instrument response Measure Peak Area Response instrument->response unknown_response Measure Peak Area of Unknown instrument->unknown_response plot Plot Peak Area vs. Concentration response->plot regression Perform Linear Regression (y = mx + c) plot->regression equation Obtain Calibration Equation and r² value regression->equation calculate Calculate Concentration using Calibration Equation equation->calculate unknown_sample Analyze Unknown Sample unknown_sample->instrument unknown_response->calculate

Caption: Logical flow for establishing and using a calibration curve.

References

Application Notes and Protocols for Solid-Phase Extraction of 2-Hydroxyheptanal from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyheptanal is a reactive aldehyde that can be formed during lipid peroxidation and may serve as a biomarker for oxidative stress. Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for understanding its role in various physiological and pathological processes. Solid-phase extraction (SPE) is a widely used technique for the cleanup and preconcentration of analytes from complex biological samples, offering improved sensitivity and specificity in subsequent analytical measurements.[1][2]

This document provides detailed application notes and protocols for the solid-phase extraction of this compound from biological fluids, primarily focusing on derivatization followed by SPE, a common strategy for enhancing the retention and detection of aldehydes.[3][4][5]

Principle of the Method

Due to the polarity and potential for binding to proteins, direct extraction of aldehydes like this compound from biological samples can be challenging, often resulting in low recovery.[3][6] To overcome this, a common approach involves the derivatization of the aldehyde functional group. This not only improves the stability of the analyte but also enhances its retention on reversed-phase SPE sorbents and improves detection by chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC).[3][5]

A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group of aldehydes to form a stable hydrazone.[4][5][7] This derivative is more hydrophobic and can be efficiently extracted using a C18 SPE cartridge.

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: C18 cartridges (e.g., Sep-Pak C18)[3]

  • Derivatizing Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile (B52724)/acid

  • Biological Fluid (e.g., plasma, urine)

  • Internal Standard (e.g., a deuterated analogue of the analyte)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Hydrochloric acid

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

Sample Pretreatment and Derivatization
  • Sample Collection and Storage: Collect biological fluids (e.g., plasma, urine) using appropriate procedures to minimize auto-oxidation. It is recommended to add antioxidants like butylated hydroxytoluene (BHT) to the samples upon collection.[3] Store samples at -80°C until analysis.

  • Protein Precipitation (for plasma/serum): To 100 µL of plasma or serum, add 200 µL of cold acetonitrile to precipitate proteins.[8]

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Derivatization:

    • To the supernatant (or 100 µL of urine), add an appropriate amount of the internal standard.

    • Add 50 µL of the DNPH derivatizing solution.

    • Incubate the mixture at room temperature for 1-2 hours, protected from light, to allow for complete derivatization.

Solid-Phase Extraction Protocol
  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the derivatized sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) can be performed to remove less retained impurities.[9]

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the derivatized this compound with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the subsequent LC-MS analysis.

Data Presentation

The following tables summarize typical performance data for the analysis of aldehydes in biological fluids using SPE-based methods. Note that specific values for this compound may vary and require method-specific validation.

Table 1: Recovery of Aldehydes from Plasma using SPE

AldehydeCarbon Chain LengthAverage Recovery (%)Reference
AcetaldehydeC295[3]
PropanalC3Not Specified[3]
ButanalC4Not Specified[3]
PentanalC5Not Specified[3]
HexanalC6Not Specified[3]
HeptanalC7Not Specified[3]
DecanalC108[3]

Recovery is dependent on carbon chain length, with shorter chain aldehydes showing higher recovery.[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Aldehydes in Biological Matrices

AldehydeMatrixLODLOQReference
Various AldehydesSynthetic Urine15 - 65 ng/L-[4]
HexanalPlasma2.4 nmol/L-[5]
HeptanalPlasma3.6 nmol/L-[5]
Formaldehyde, etc.Air Emission-~0.2 - 1.9 µg/m³[10]

Visualizations

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine) AddIS Add Internal Standard BiologicalSample->AddIS Derivatization Derivatization (e.g., with DNPH) AddIS->Derivatization Loading 2. Sample Loading Derivatization->Loading Conditioning 1. Conditioning (Methanol, Water) Conditioning->Loading Washing 3. Washing (Water, low % Organic) Loading->Washing Elution 4. Elution (Acetonitrile/Methanol) Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Hypothetical Signaling Pathway

Aldehyde_Signaling LipidPeroxidation Lipid Peroxidation (Oxidative Stress) Hydroxyheptanal This compound LipidPeroxidation->Hydroxyheptanal ProteinAdducts Protein Adducts Hydroxyheptanal->ProteinAdducts DNA_Adducts DNA Adducts Hydroxyheptanal->DNA_Adducts EnzymaticDetox Enzymatic Detoxification (e.g., Aldehyde Dehydrogenase) Hydroxyheptanal->EnzymaticDetox CellularDamage Cellular Damage & Dysfunction ProteinAdducts->CellularDamage DNA_Adducts->CellularDamage Metabolites Inactive Metabolites EnzymaticDetox->Metabolites

Caption: Potential biological impact of this compound.

Conclusion

The described protocol provides a robust framework for the extraction and cleanup of this compound from biological fluids. The combination of derivatization and solid-phase extraction is a powerful strategy to enhance the sensitivity and reliability of the analysis. It is essential to validate the method for the specific biological matrix and analytical instrumentation used, including the determination of recovery, linearity, accuracy, and precision. This approach will enable researchers to accurately quantify this compound and further investigate its role as a biomarker in health and disease.

References

Application Notes and Protocols for Measuring 2-Hydroxyheptanal in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of 2-Hydroxyheptanal, a specific biomarker of lipid peroxidation, in tissue homogenates. The methodologies outlined herein are designed to ensure accurate and reproducible measurements, crucial for studies related to oxidative stress, disease pathology, and the evaluation of therapeutic interventions.

Introduction

This compound is a reactive aldehyde produced during the peroxidation of polyunsaturated fatty acids. As a specific product of lipid breakdown under oxidative stress, its quantification in biological tissues can serve as a valuable biomarker for cellular injury and disease processes. Accurate measurement of this compound is essential for understanding its role in various physiological and pathological conditions. The following protocols describe a robust method for its analysis using High-Performance Liquid Chromatography (HPLC) with UV detection, following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

Quantitative Data Summary

While specific quantitative data for this compound in various tissues is not extensively available in the current literature, the following table provides reported concentrations of related aldehydes in biological samples to offer a frame of reference for expected physiological and pathological levels.

AnalyteSample TypeConcentration RangeConditionReference
HeptanalHuman PlasmanM levelsNormal[1]
4-Hydroxynonenal (B163490) (4-HNE)Rat Liver0.93 nmol/gNormal[1]
4-Hydroxyhexenal (4-HHE)Diabetic Mouse KidneyElevated vs. ControlDiabetic[2][3]
HexanalHuman PlasmanM levelsNormal[1]

Note: The detection limit for β-hydroxyaldehydes using the described HPLC-DNPH method is in the range of 4.3-21.0 µg/L, suggesting that this method is sensitive enough for the detection of biologically relevant concentrations.[4]

Experimental Protocols

Protocol 1: Quantification of this compound in Tissue Homogenates by HPLC

This protocol details the preparation of tissue homogenates, derivatization of this compound with DNPH, and subsequent analysis by HPLC.

Materials and Reagents:

  • Tissue samples (fresh or frozen at -80°C)

  • Phosphate Buffered Saline (PBS), pH 7.4, ice-cold

  • RIPA Buffer or similar lysis buffer

  • Butylated Hydroxytoluene (BHT)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724) with catalytic acid, e.g., sulfuric acid)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • This compound standard

  • Homogenizer (e.g., Dounce or sonicator)

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Tissue Homogenate Preparation:

    • Thaw frozen tissue samples on ice.

    • Weigh approximately 50-100 mg of tissue.

    • Wash the tissue with ice-cold PBS to remove any blood.

    • Mince the tissue on ice and place it in a pre-chilled microcentrifuge tube.

    • Add 10 volumes of ice-cold lysis buffer (e.g., 500-1000 µL for 100 mg of tissue) containing BHT (to prevent further oxidation).

    • Homogenize the tissue on ice using a sonicator or Dounce homogenizer until no visible tissue clumps remain.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for the derivatization step.

  • Derivatization with DNPH:

    • To 200 µL of the tissue homogenate supernatant, add 400 µL of the DNPH derivatizing solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture in the dark at room temperature for 1 hour.

    • After incubation, add 400 µL of HPLC grade water to stop the reaction.

    • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • Start with a suitable gradient, for example, 60% A, 40% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 360 nm.

    • Standard Curve: Prepare a series of this compound standards and derivatize them in the same manner as the samples to generate a standard curve for quantification.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis tissue Tissue Sample homogenize Homogenization in Lysis Buffer with BHT tissue->homogenize centrifuge1 Centrifugation (10,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_dnph Add DNPH Solution supernatant1->add_dnph incubate Incubate (1 hour, dark) add_dnph->incubate stop_reaction Stop Reaction with Water incubate->stop_reaction centrifuge2 Centrifugation stop_reaction->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter hplc HPLC-UV Analysis (360 nm) filter->hplc quant Quantification hplc->quant

Caption: Experimental workflow for this compound measurement.

Signaling Pathways

Lipid Peroxidation and Downstream Signaling

Lipid peroxidation, the process that generates this compound, results in the formation of various reactive aldehydes that can act as signaling molecules. These aldehydes, such as 4-hydroxynonenal (4-HNE), can modulate cellular signaling pathways, leading to a range of biological responses from adaptation to stress to apoptosis. While the specific signaling roles of this compound are still under investigation, it is likely to participate in similar pathways due to its reactive aldehyde nature.

Signaling Pathway Diagram

signaling_pathway ros Reactive Oxygen Species (ROS) lp Lipid Peroxidation ros->lp pufa Polyunsaturated Fatty Acids (PUFAs) pufa->lp aldehydes Reactive Aldehydes (e.g., this compound, 4-HNE) lp->aldehydes mapk MAP Kinase Pathway aldehydes->mapk nfkb NF-κB Pathway aldehydes->nfkb apoptosis Apoptosis mapk->apoptosis antioxidant Antioxidant Response mapk->antioxidant inflammation Inflammation nfkb->inflammation nfkb->antioxidant

References

Application Note: Quantitative Analysis of 2-Hydroxyheptanal in Human Plasma using a Stable Isotope-Labeled Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Hydroxyheptanal in human plasma. The method utilizes a stable isotope-labeled internal standard, this compound-1,2-¹³C₂, for accurate quantification by gas chromatography-mass spectrometry (GC-MS) following derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This protocol provides detailed procedures for sample preparation, instrument parameters, and data analysis, making it suitable for researchers, scientists, and drug development professionals. The use of a stable isotope-labeled internal standard minimizes variability introduced during sample handling and analysis, ensuring high accuracy and precision.[1][2]

Introduction

This compound is an alpha-hydroxy aldehyde that may be of interest in various biomedical research areas, including studies of oxidative stress and lipid peroxidation. Accurate and precise quantification of such aldehydes in complex biological matrices like plasma is challenging due to their reactivity and potential for matrix interference.[3][4] The use of an internal standard is crucial for reliable bioanalysis to correct for variations during sample preparation and instrumental analysis.[2][5]

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.[6] This co-elution and similar behavior effectively compensate for matrix effects and other sources of analytical variability.[2] This application note describes a validated GC-MS method for the determination of this compound in human plasma, employing this compound-1,2-¹³C₂ as the internal standard. The method involves derivatization with PFBHA to enhance the volatility and thermal stability of the analyte and internal standard, allowing for sensitive and specific detection by GC-MS.[7][8][9]

Experimental

Materials and Reagents
  • This compound (≥98% purity)

  • This compound-1,2-¹³C₂ (custom synthesis, ≥99% isotopic purity)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) (≥98% purity)

  • Human Plasma (K₂EDTA)

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Sodium Chloride (ACS grade)

  • Hydrochloric Acid (HCl, 1N)

  • Ultrapure Water

Equipment
  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Autosampler

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Analytical balance

  • Calibrated pipettes

Preparation of Solutions

Primary Stock Solutions (1 mg/mL):

  • This compound: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.

  • This compound-1,2-¹³C₂ (Internal Standard, IS): Accurately weigh approximately 1 mg of this compound-1,2-¹³C₂ and dissolve it in 1 mL of methanol.

Working Standard Solutions:

  • Calibration Standards (0.1, 0.5, 1, 5, 10, 50, 100 ng/mL): Prepare a series of working standard solutions by serial dilution of the this compound primary stock solution with methanol:water (50:50, v/v).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

  • PFBHA Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of ultrapure water.

Sample Preparation Protocol
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL IS working solution to each tube.

  • Vortex: Briefly vortex mix the samples for 10 seconds.

  • Derivatization:

    • Add 50 µL of the 10 mg/mL PFBHA solution to each tube.

    • Adjust the pH to approximately 3 by adding 10 µL of 1N HCl.

    • Vortex for 10 seconds.

    • Incubate the mixture at 60°C for 60 minutes.

  • Extraction:

    • After incubation, allow the samples to cool to room temperature.

    • Add 500 µL of hexane to each tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper hexane layer to a clean microcentrifuge tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of hexane.

  • Analysis: Transfer the reconstituted sample to a GC vial with an insert for analysis.

GC-MS Instrumental Parameters
Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temp 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) This compound-PFBHA: (Quantifier and Qualifier ions to be determined experimentally) This compound-1,2-¹³C₂-PFBHA: (Quantifier and Qualifier ions to be determined experimentally)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C

Results and Discussion

Method Validation

The analytical method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][10][11] The validation assessed linearity, accuracy, precision, selectivity, and stability.

Linearity

A calibration curve was constructed by plotting the peak area ratio of the this compound derivative to the internal standard derivative against the nominal concentration of the calibration standards. The curve demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL, with a coefficient of determination (R²) greater than 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high). The results, summarized in Table 1, are within the acceptable limits of ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentrations.

Table 1: Summary of Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%) (n=6)Intra-day Precision (%RSD) (n=6)Inter-day Accuracy (%) (n=18, 3 days)Inter-day Precision (%RSD) (n=18, 3 days)
LLOQ0.1105.28.9103.511.2
Low0.398.76.599.87.8
Medium7.5101.54.2102.15.1
High7597.93.898.54.5
Selectivity

The selectivity of the method was assessed by analyzing blank plasma samples from six different donors. No significant interfering peaks were observed at the retention times of the this compound and internal standard derivatives, demonstrating the high selectivity of the method.

Stability

The stability of this compound in human plasma was evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. The results indicated that this compound is stable under these conditions.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike_is Spike with Internal Standard (10 µL) plasma->spike_is derivatize Derivatization with PFBHA (60 min @ 60°C) spike_is->derivatize extract Liquid-Liquid Extraction (Hexane) derivatize->extract evaporate Evaporation and Reconstitution extract->evaporate inject Inject 1 µL into GC-MS evaporate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify

Caption: Experimental workflow for the analysis of this compound.

logic_of_internal_standard cluster_analyte Analyte (this compound) cluster_is Internal Standard (this compound-1,2-¹³C₂) cluster_quantification Accurate Quantification analyte_initial Initial Concentration (Unknown) analyte_loss Loss during Sample Prep analyte_initial->analyte_loss analyte_final Final Measured Signal analyte_loss->analyte_final is_loss Proportional Loss during Sample Prep analyte_loss->is_loss Correction ratio Signal Ratio (Analyte/IS) is Constant analyte_final->ratio is_initial Initial Concentration (Known) is_initial->is_loss is_final Final Measured Signal is_loss->is_final is_final->ratio result Accurate Concentration Determined ratio->result

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

This application note presents a highly selective and sensitive GC-MS method for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard, this compound-1,2-¹³C₂, ensures the accuracy and precision of the results by compensating for variations in sample preparation and instrument response. The method has been validated over a linear range of 0.1 to 100 ng/mL and has demonstrated excellent performance in terms of accuracy, precision, and selectivity. This protocol is well-suited for applications in clinical research and drug development where reliable measurement of this compound is required.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Hydroxyheptanal Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the derivatization of 2-Hydroxyheptanal for analytical purposes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reagents for analyzing this compound?

A1: The two most common and effective derivatization reagents for this compound are O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for Gas Chromatography (GC) analysis, and 2,4-Dinitrophenylhydrazine (DNPH) for High-Performance Liquid Chromatography (HPLC) analysis.[1][2] PFBHA is favored for GC-MS because it increases the volatility of the analyte, while DNPH derivatives have strong UV absorbance, making them suitable for HPLC-UV detection.[1][3]

Q2: Why is derivatization of this compound necessary for its analysis?

A2: Derivatization is crucial for several reasons. This compound is a relatively small and polar molecule, which can lead to poor chromatographic peak shape and retention. Derivatization converts it into a less polar and more volatile derivative (for GC) or a derivative with a strong chromophore (for HPLC), significantly improving its chromatographic behavior and detection sensitivity.[1][3]

Q3: Can the hydroxyl group of this compound interfere with the derivatization of the aldehyde group?

A3: Yes, the hydroxyl group can potentially interfere, especially under the acidic conditions often used for DNPH derivatization.[4] Side reactions such as dehydration of the hydroxy aldehyde can occur.[4] For PFBHA derivatization, which is typically performed under milder conditions, interference from the hydroxyl group is less common.

Q4: My PFBHA derivatization of this compound results in two peaks in the chromatogram. Is this normal?

A4: Yes, it is normal to observe two peaks for the PFBHA derivative of an aldehyde. These represent the syn and anti geometric isomers of the resulting oxime.[5][6] For quantitative analysis, you can either sum the areas of both peaks or optimize your chromatographic method to achieve co-elution into a single peak.[5]

Q5: How can I confirm that the derivatization reaction has been successful?

A5: Successful derivatization can be confirmed by analyzing the reaction product using the intended chromatographic method (GC-MS or HPLC-UV). You should observe a new peak(s) with a different retention time compared to the underivatized this compound. For GC-MS, the mass spectrum of the derivative will show characteristic fragments of the derivatizing agent. For HPLC-UV, the derivative will have a strong absorbance at the characteristic wavelength of the DNPH-hydrazone (around 360 nm).[1]

Troubleshooting Guides

PFBHA Derivatization (for GC-MS Analysis)
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Peak - Incomplete reaction. - Degradation of the PFBHA reagent. - Incorrect pH of the reaction mixture.- Optimize reaction time and temperature (e.g., 60°C for 60 minutes).[7] - Use a fresh solution of PFBHA.[8] - Adjust the pH to the optimal range (typically slightly acidic to neutral).[9]
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet or column. - Suboptimal GC conditions.- Use a deactivated GC liner and column. - Optimize the injector temperature and carrier gas flow rate.
Multiple Peaks for the Derivative - Formation of syn and anti isomers.- This is expected. For quantification, either integrate both peaks or adjust chromatographic conditions (e.g., temperature program) to achieve co-elution.[5]
Baseline Noise or Ghost Peaks - Contaminated reagents or glassware. - Carryover from previous injections.- Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Perform blank injections to check for carryover.
DNPH Derivatization (for HPLC-UV Analysis)
Issue Potential Cause(s) Recommended Solution(s)
Low Derivatization Yield - Suboptimal pH for the reaction. - Insufficient reaction time or temperature. - Reagent degradation. - Presence of interfering substances.- Optimize the pH of the reaction mixture (typically pH 2-4).[10][11] - Increase reaction time and/or temperature (e.g., 40°C for 1 hour).[12] - Use purified DNPH, as it can be contaminated with formaldehyde (B43269) from the air.[13] - Consider sample cleanup steps to remove interfering compounds.
Formation of Side Products - Dehydration of this compound under strong acidic conditions.- Use milder acidic conditions (e.g., using a buffer) to minimize dehydration.[4] - Optimize the acid concentration and reaction temperature.[1]
Peak Tailing in HPLC - Secondary interactions between the derivative and the stationary phase. - Poor mobile phase composition.- Use a high-quality, end-capped C18 column. - Optimize the mobile phase composition, including the organic modifier and pH.
Presence of E/Z Stereoisomers - The DNPH derivative can exist as E and Z stereoisomers.- This may result in two closely eluting peaks. Optimize the HPLC method for better separation or for co-elution if baseline separation is not achievable.[11]

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound for GC-MS Analysis

Materials:

  • This compound standard or sample

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • High-purity water (e.g., Milli-Q)

  • Organic solvent (e.g., hexane (B92381) or ethyl acetate)

  • Internal standard (optional, e.g., a deuterated analog)

  • Vials with PTFE-lined caps

Procedure:

  • Preparation of PFBHA solution: Prepare a fresh solution of PFBHA in high-purity water at a concentration of 1-2 mg/mL.

  • Sample Preparation: Place a known amount of the this compound standard or sample into a reaction vial. If using an internal standard, add it at this stage.

  • Derivatization Reaction:

    • Add an excess of the PFBHA solution to the vial.

    • Seal the vial tightly.

    • Heat the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[7]

  • Extraction:

    • Cool the vial to room temperature.

    • Add an appropriate volume of organic solvent (e.g., 1 mL of hexane).

    • Vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivative.

    • Allow the layers to separate.

  • Analysis:

    • Carefully transfer the organic layer to an autosampler vial.

    • Inject an aliquot into the GC-MS system.

Protocol 2: DNPH Derivatization of this compound for HPLC-UV Analysis

Materials:

  • This compound standard or sample

  • 2,4-Dinitrophenylhydrazine (DNPH), purified

  • Acetonitrile (B52724) (HPLC grade)

  • Acid catalyst (e.g., hydrochloric acid or sulfuric acid)

  • High-purity water

  • Vials with PTFE-lined caps

Procedure:

  • Preparation of DNPH Reagent: Prepare a solution of DNPH in acetonitrile (e.g., 3 mg/mL). Add a small amount of acid catalyst (e.g., to a final concentration of 1% v/v). The DNPH may need to be purified by recrystallization from acetonitrile to remove carbonyl impurities.[10][13]

  • Sample Preparation: Place a known amount of the this compound standard or sample into a reaction vial.

  • Derivatization Reaction:

    • Add a molar excess of the DNPH reagent to the vial.

    • Adjust the pH of the sample to approximately 3 by adding a small amount of acid.[10][12]

    • Seal the vial and heat at 40°C for 1 hour with gentle agitation.[12][13]

  • Sample Dilution: After the reaction is complete, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis:

    • Transfer the diluted sample to an autosampler vial.

    • Inject an aliquot into the HPLC system with UV detection at approximately 360 nm.[1]

Visualizations

Derivatization_Workflow cluster_PFBHA PFBHA Derivatization (GC-MS) cluster_DNPH DNPH Derivatization (HPLC-UV) PFBHA_start Sample containing This compound PFBHA_reagent Add PFBHA Reagent PFBHA_start->PFBHA_reagent PFBHA_react React at 60°C PFBHA_reagent->PFBHA_react PFBHA_extract Liquid-Liquid Extraction PFBHA_react->PFBHA_extract PFBHA_analyze GC-MS Analysis PFBHA_extract->PFBHA_analyze DNPH_start Sample containing This compound DNPH_reagent Add DNPH Reagent (Acidified) DNPH_start->DNPH_reagent DNPH_react React at 40°C DNPH_reagent->DNPH_react DNPH_dilute Dilute with Mobile Phase DNPH_react->DNPH_dilute DNPH_analyze HPLC-UV Analysis DNPH_dilute->DNPH_analyze

Caption: Experimental workflows for PFBHA and DNPH derivatization of this compound.

Troubleshooting_Logic cluster_diagnosis Initial Diagnosis cluster_causes Potential Causes cluster_solutions Solutions start Problem with Derivatization check_yield Low or No Product Peak? start->check_yield check_peaks Incorrect Number of Peaks? start->check_peaks check_shape Poor Peak Shape? start->check_shape cause_reaction Incomplete Reaction (Time, Temp, pH) check_yield->cause_reaction cause_reagent Reagent Quality check_yield->cause_reagent cause_isomers Isomer Formation (syn/anti or E/Z) check_peaks->cause_isomers cause_side_reactions Side Reactions (e.g., dehydration) check_peaks->cause_side_reactions cause_hplc Chromatographic Issues check_shape->cause_hplc sol_optimize Optimize Reaction Conditions cause_reaction->sol_optimize sol_reagent Use Fresh/Purified Reagent cause_reagent->sol_reagent sol_isomers Integrate Both Peaks or Optimize Separation cause_isomers->sol_isomers sol_side_reactions Adjust pH/ Use Milder Conditions cause_side_reactions->sol_side_reactions sol_hplc Optimize HPLC/GC Method cause_hplc->sol_hplc

Caption: A logical troubleshooting workflow for derivatization issues.

References

overcoming matrix effects in 2-Hydroxyheptanal analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-Hydroxyheptanal in complex biological matrices. Our goal is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix.[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In the analysis of this compound, which is often present at low concentrations in complex biological samples like plasma or serum, matrix effects are a significant challenge. Common sources of these interferences in biological matrices include phospholipids, salts, and proteins.[1] Phospholipids, in particular, are a major cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess the presence and impact of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where the signal response of this compound spiked into a blank matrix extract is compared to the response of the same amount of analyte in a neat (clean) solvent.[3] A significant difference between the two signals indicates the presence and extent of matrix effects.

  • Post-Column Infusion: This is a qualitative method that helps identify at what points in the chromatogram matrix effects are occurring.[3] A constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column while a blank, extracted sample is injected. Dips or rises in the analyte's baseline signal indicate regions of ion suppression or enhancement, respectively.[2]

Q3: My signal intensity for this compound is low and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?

A3: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects. Here are some immediate steps you can take:

  • Review Your Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects. Simple protein precipitation may not be sufficient to remove interfering phospholipids.[1] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Optimize Chromatography: Modifying your LC method can help separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the mobile phase composition, or trying a different type of analytical column.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by ion suppression or enhancement in the same way, allowing for accurate correction during data analysis.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3] However, be mindful that this may also lower the concentration of this compound, potentially below the limit of detection.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Recommended Solution
Inefficient Extraction Optimize your extraction protocol. For biological fluids, protein precipitation with cold acetonitrile (B52724) is a common first step.[4] However, for complex matrices, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for more effective cleanup.[1][5]
Analyte Instability This compound, being an aldehyde, can be reactive. Work at low temperatures and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to prevent oxidation.[6]
Incomplete Derivatization If using a derivatization step, ensure the reaction conditions (reagent concentration, temperature, and time) are optimized for this compound. Incomplete derivatization will lead to poor detection and quantification.[6]
Adsorption to Surfaces Aldehydes can be "sticky." Use silanized glassware and autosampler vials to minimize adsorptive losses.
Issue 2: Poor Peak Shape and Reproducibility
Potential Cause Recommended Solution
Matrix Overload Injecting a sample with a high concentration of matrix components can lead to poor peak shape. Improve your sample cleanup method or dilute the sample.
Co-elution with Interferences Optimize your chromatographic method to better separate this compound from matrix components. This may involve adjusting the gradient, flow rate, or changing the column chemistry.[3]
Inconsistent Sample Preparation Ensure your sample preparation workflow is consistent across all samples. For tissue samples, ensure complete and uniform homogenization.[6]
Analyte Instability in Autosampler If derivatized, the this compound derivative may not be stable over long periods in the autosampler. Analyze samples promptly after preparation or evaluate the stability of the derivative at the autosampler temperature.

Data Presentation: Comparison of Sample Preparation Techniques for Aldehyde Analysis

The following table summarizes the general performance of common sample preparation techniques for the analysis of medium-chain aldehydes in biological matrices, providing a qualitative comparison of their effectiveness in analyte recovery and matrix effect reduction.

Sample Preparation Technique Analyte Recovery Matrix Effect Reduction (Phospholipid Removal) Solvent/Reagent Consumption Throughput Notes
Protein Precipitation (PPT) Moderate to HighLowModerateHighSimple and fast, but often insufficient for removing phospholipids, leading to significant matrix effects.[1][4]
Liquid-Liquid Extraction (LLE) Moderate to HighModerateHighLowCan be effective but is often labor-intensive and requires large volumes of organic solvents.[5]
Solid-Phase Extraction (SPE) HighHighModerateModerate to HighGenerally provides the cleanest extracts and the most significant reduction in matrix effects.[1][5]

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound for GC-MS Analysis

This protocol is suitable for the analysis of this compound in plasma or serum. The hydroxyl group on this compound will also need to be derivatized (e.g., by silylation) to improve its volatility for GC-MS analysis.

Materials:

  • Plasma/serum sample

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard (e.g., a deuterated analog of this compound)

  • Extraction solvent (e.g., hexane (B92381) or ethyl acetate)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 100 µL of plasma/serum in a glass tube, add the internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.

  • Derivatization (Aldehyde): Add an excess of PFBHA solution. The optimal concentration should be determined experimentally. Seal the tube and incubate at 60°C for 60 minutes.[7]

  • Extraction: After cooling, add 1 mL of hexane and vortex for 1 minute. Centrifuge to separate the phases.

  • Drying: Transfer the organic (upper) layer to a new tube containing a small amount of anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Hydroxyl): Add 50 µL of BSTFA and 50 µL of a suitable solvent (e.g., pyridine). Heat at 60°C for 30 minutes.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: DNPH Derivatization of this compound for LC-MS/MS Analysis

This protocol is suitable for the analysis of this compound in aqueous samples or biological fluids after appropriate extraction.

Materials:

  • Sample containing this compound

  • 2,4-dinitrophenylhydrazine (DNPH) solution (acidified)

  • Internal standard (e.g., a deuterated analog of this compound)

  • Solid-Phase Extraction (SPE) C18 cartridge

  • Acetonitrile

  • HPLC-grade water

  • Vortex mixer

Procedure:

  • Sample Preparation: To a known volume of the sample, add the internal standard.

  • pH Adjustment: Adjust the pH of the sample to approximately 3 with acid.

  • Derivatization: Add an appropriate volume of acidified DNPH solution. Vortex and allow the reaction to proceed at room temperature for at least 1 hour.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.

  • Sample Loading: Load the derivatized sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.

  • Elution: Elute the DNPH-derivatized this compound with a small volume of acetonitrile (e.g., 2 x 1 mL) into a clean collection vial.

  • Analysis: The eluted sample is ready for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis sample Biological Sample (e.g., Plasma, Serum) is_add Add Internal Standard sample->is_add ppt Protein Precipitation (e.g., Acetonitrile) is_add->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant derivatize Add Derivatization Reagent (e.g., PFBHA or DNPH) supernatant->derivatize incubate Incubate derivatize->incubate cleanup Extraction (LLE or SPE) incubate->cleanup drydown Evaporate & Reconstitute cleanup->drydown analysis GC-MS or LC-MS/MS Analysis drydown->analysis troubleshooting_logic start Inaccurate or Irreproducible This compound Results check_matrix Assess Matrix Effects (Post-Extraction Spike) start->check_matrix matrix_present Matrix Effects Confirmed? check_matrix->matrix_present improve_cleanup Improve Sample Cleanup (LLE or SPE) matrix_present->improve_cleanup Yes check_recovery Assess Analyte Recovery matrix_present->check_recovery No optimize_lc Optimize Chromatography improve_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is end Accurate & Reproducible Results use_sil_is->end low_recovery Low Recovery? check_recovery->low_recovery optimize_extraction Optimize Extraction Parameters low_recovery->optimize_extraction Yes low_recovery->end No check_stability Check Analyte Stability (Add Antioxidant) optimize_extraction->check_stability check_stability->end

References

improving peak shape and resolution for 2-Hydroxyheptanal in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution for 2-Hydroxyheptanal in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound by HPLC?

A1: The main challenges in analyzing this compound by HPLC stem from its chemical structure. As a small, polar molecule containing both a hydroxyl and an aldehyde group, it can exhibit poor retention on traditional reversed-phase columns and is prone to secondary interactions with the stationary phase, leading to poor peak shape.[1] Additionally, it lacks a strong chromophore, which can result in low sensitivity when using UV detection.

Q2: What are the recommended starting conditions for an HPLC method for this compound?

A2: For initial method development, a reversed-phase separation on a C18 or C8 column is a common starting point.[2] Due to the polarity of this compound, a mobile phase with a higher aqueous component is recommended. A gradient elution starting from a high aqueous percentage to an increasing organic modifier concentration (like acetonitrile (B52724) or methanol) is often necessary to achieve adequate retention and separation.[3]

Q3: How does mobile phase pH affect the analysis of this compound?

A3: While this compound is not strongly ionizable, the mobile phase pH can still influence peak shape by affecting the ionization state of residual silanol (B1196071) groups on the silica-based stationary phase.[1][4] Operating at a slightly acidic pH (e.g., 3-4) can help suppress the ionization of these silanols, minimizing secondary interactions and reducing peak tailing.[5]

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is not always necessary but is highly recommended if high sensitivity is required, especially with UV detection.[6] Aldehydes like this compound can be reacted with a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to attach a chromophore, significantly enhancing its UV absorbance and thus improving detection limits.[7]

Troubleshooting Guide: Poor Peak Shape (Tailing and Fronting)

Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of quantification. The following table summarizes common causes and solutions.

Problem Potential Cause Recommended Solution Considerations for this compound
Peak Tailing Secondary Silanol Interactions : The hydroxyl and aldehyde groups of this compound can interact with active silanol groups on the silica (B1680970) packing material.[1]- Use a base-deactivated column or an end-capped column. - Lower the mobile phase pH to 3-4 with an additive like formic acid or acetic acid to suppress silanol ionization.[5] - Add a competitive base to the mobile phase in small concentrations.The polar nature of this compound makes it particularly susceptible to these interactions.
Column Overload : Injecting too much sample can saturate the stationary phase.[8]- Reduce the injection volume or dilute the sample.[4]Ensure the concentration of this compound in your sample is within the linear range of the column.
Column Degradation : A void at the column inlet or a blocked frit can distort the peak shape.[1]- Reverse-flush the column. - If the problem persists, replace the column.[8]Regular column maintenance is crucial for reproducible results.
Peak Fronting Sample Solvent Stronger than Mobile Phase : Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel too quickly at the start.[9]- Dissolve the sample in the initial mobile phase or a weaker solvent.[4]Given the polarity of this compound, ensure the injection solvent is compatible with a high-aqueous mobile phase.
High Sample Concentration : Similar to column overload, a very high concentration can lead to fronting.[8]- Dilute the sample.

Logical Workflow for Troubleshooting Peak Shape Issues

G start Poor Peak Shape Observed (Tailing or Fronting) check_all_peaks Does it affect all peaks? start->check_all_peaks system_issue Likely a System Issue (e.g., column void, blocked frit) check_all_peaks->system_issue Yes specific_peak_issue Likely a Chemical Interaction or Method Parameter Issue check_all_peaks->specific_peak_issue No replace_column Reverse flush or replace column/frit system_issue->replace_column end Problem Resolved replace_column->end check_overload Reduce sample concentration/ injection volume specific_peak_issue->check_overload overload_improved Did peak shape improve? check_overload->overload_improved adjust_mobile_phase Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) overload_improved->adjust_mobile_phase No end2 Problem Resolved overload_improved->end2 Yes ph_improved Did peak shape improve? adjust_mobile_phase->ph_improved change_column Consider a different column (e.g., base-deactivated) ph_improved->change_column No end3 Problem Resolved ph_improved->end3 Yes end4 Problem Resolved change_column->end4

Caption: Troubleshooting workflow for poor peak shape.

Troubleshooting Guide: Poor Resolution

Achieving adequate resolution is critical for accurate identification and quantification, especially in complex matrices.

Parameter Strategy to Improve Resolution Considerations for this compound
Mobile Phase Optimize Organic Modifier Percentage : Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water.[10] A slower gradient or lower isocratic percentage can increase retention and improve separation.[11]Due to its polarity, this compound will be sensitive to small changes in the aqueous content of the mobile phase.
Change Organic Modifier : Switching from acetonitrile to methanol (B129727) (or vice versa) can alter selectivity.[11]
Adjust pH : Modifying the mobile phase pH can change the retention of co-eluting ionizable compounds.[12]While this compound itself is not strongly ionizable, this can be a powerful tool to move interfering peaks.
Column Use a Longer Column or Smaller Particle Size : This increases the column efficiency and provides more opportunities for separation.[13]A longer column will increase backpressure and analysis time.
Change Stationary Phase : If resolution is still poor, consider a column with a different selectivity (e.g., a phenyl-hexyl or polar-embedded phase).[11]A polar-embedded phase may provide better retention and a different selectivity for this compound.
Temperature Adjust Column Temperature : Lowering the temperature generally increases retention and can improve resolution, while increasing it can decrease analysis time but may reduce resolution.[14]Temperature can also affect mobile phase viscosity and, consequently, peak shape.

Improving Sensitivity: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

For applications requiring high sensitivity, derivatization of the aldehyde group of this compound with DNPH is a common and effective strategy.[7] This reaction attaches a 2,4-dinitrophenylhydrazone group, which is a strong chromophore, making the derivative easily detectable by UV-Vis detectors at around 360 nm.

Experimental Protocol for DNPH Derivatization
  • Reagent Preparation : Prepare a solution of DNPH in a suitable solvent (e.g., acetonitrile) with a catalytic amount of strong acid (e.g., sulfuric acid). A typical concentration is 1 mg/mL.

  • Reaction :

    • To 1 mL of your sample containing this compound, add an equal volume of the DNPH reagent solution.

    • Vortex the mixture gently.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) or at a slightly elevated temperature (e.g., 40°C) for a shorter period (e.g., 30 minutes). The optimal conditions should be determined experimentally.

  • Quenching (Optional) : If necessary, the reaction can be quenched by adding a reagent like pyridine.

  • Analysis : Inject an aliquot of the resulting solution directly into the HPLC system. The separation will now be of the this compound-DNPH derivative, which is more hydrophobic and will have different chromatographic behavior than the underivatized molecule.

Workflow for Derivatization of this compound

G sample Sample containing This compound mix Mix Sample and Reagent sample->mix reagent DNPH Reagent (in Acetonitrile with Acid Catalyst) reagent->mix react Incubate (e.g., 40°C for 30 min) mix->react product Formation of This compound-DNPH derivative react->product hplc Inject into HPLC System (Detection at ~360 nm) product->hplc

Caption: Derivatization workflow of this compound with DNPH.

References

troubleshooting low recovery of 2-Hydroxyheptanal during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 2-Hydroxyheptanal during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low recovery of this compound during liquid-liquid extraction?

Low recovery of this compound can stem from several factors, primarily related to its chemical properties. As a molecule with both a polar hydroxyl group and a reactive aldehyde group, as well as a seven-carbon aliphatic chain, its behavior in extraction systems can be complex. Key reasons for low recovery include:

  • Incomplete Extraction: Due to its moderate polarity, this compound may not fully partition into the desired solvent phase.

  • Emulsion Formation: The presence of both polar and non-polar characteristics can lead to the formation of stable emulsions at the solvent interface, trapping the analyte.[1][2]

  • Chemical Degradation: Aldehydes are susceptible to oxidation, especially in non-neutral pH conditions or when exposed to air.[3] Hydroxy aldehydes can also undergo other side reactions.

  • Volatility: While this compound is not extremely volatile, some loss can occur during solvent evaporation steps if not performed under controlled conditions.

  • Adsorption: The polar groups can cause the molecule to adsorb to glass surfaces or solid materials used during the workup.

Q2: How does the choice of extraction solvent affect the recovery of this compound?

The choice of solvent is critical and should be guided by the principle of "like dissolves like".[4] this compound has a calculated LogP of approximately 1.1-1.4, indicating it is moderately non-polar.[5] Therefore, solvents with intermediate polarity are often the most effective.

  • For direct extraction from an aqueous matrix: Solvents like ethyl acetate (B1210297), dichloromethane (B109758) (DCM), or diethyl ether are commonly used. Highly non-polar solvents like hexanes may result in poor recovery, while very polar solvents will be miscible with water.

  • For extraction using the sodium bisulfite method: A water-miscible co-solvent is initially required to facilitate the reaction between the aldehyde and the aqueous bisulfite solution. For aliphatic aldehydes like this compound, dimethylformamide (DMF) is often more effective than methanol.[6][7]

Q3: What is the sodium bisulfite extraction method and when should I use it?

The sodium bisulfite extraction is a reactive extraction technique used to selectively separate aldehydes from other organic compounds.[6][7] It is particularly useful when simple liquid-liquid extraction fails to provide adequate purity. The principle involves the reaction of the aldehyde with sodium bisulfite to form a water-soluble bisulfite adduct. This adduct is then extracted into the aqueous phase, leaving other organic components in the organic phase. The aldehyde can be subsequently regenerated from the aqueous phase by adding a base (e.g., NaOH) to raise the pH to approximately 12.[6][8]

Q4: I'm observing a stable emulsion during my extraction. How can I resolve this?

Emulsion formation is a common issue when extracting moderately polar compounds.[1] Here are several strategies to break an emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[1]

  • Addition of Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help disrupt the emulsion.[1]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method to break emulsions.[2]

  • Filtration: Filter the mixture through a bed of Celite or glass wool.[1]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[1]

Q5: How can I minimize the degradation of this compound during extraction?

Aldehydes are prone to oxidation to carboxylic acids.[3] To minimize degradation:

  • Work at Low Temperatures: Perform extractions and solvent removal on an ice bath to reduce the rate of potential side reactions.

  • Use an Inert Atmosphere: If the compound is particularly sensitive, conduct the extraction under an inert atmosphere (e.g., nitrogen or argon).

  • Control pH: Avoid strongly acidic or basic conditions unless intentionally used for a specific reaction (like in the bisulfite method).[9][10] Aldehydes can undergo aldol (B89426) condensation under basic conditions or other acid-catalyzed reactions.[11]

  • Use Fresh Solvents: Peroxides in older ether solvents can promote oxidation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting low recovery of this compound.

Table 1: Troubleshooting Low Recovery of this compound
Symptom Possible Cause Suggested Solution
Low recovery in the organic phase after direct extraction Inappropriate solvent polarity. Select a solvent with a polarity that better matches this compound (e.g., ethyl acetate, DCM). Perform multiple extractions with smaller volumes of solvent.
Analyte is in the aqueous phase. Back-extract the aqueous phase with the organic solvent.[6] Consider using a salting-out effect by adding NaCl to the aqueous phase.
Emulsion formation. Refer to the emulsion breaking techniques in the FAQ section.
Precipitate forms at the solvent interface Insoluble bisulfite adduct (if using bisulfite method). For highly non-polar aldehydes, the bisulfite adduct may not be soluble in either phase. Filter the entire mixture through Celite to remove the solid adduct before separating the liquid phases.[7]
Low recovery after sodium bisulfite extraction and regeneration Incomplete bisulfite adduct formation. For aliphatic aldehydes, use DMF as the water-miscible co-solvent instead of methanol. Increase the reaction time or the amount of sodium bisulfite solution.[6]
Degradation during basification. Add the base slowly while cooling the solution in an ice bath to control any exothermic reaction. Extract the liberated aldehyde immediately.
Incomplete regeneration of the aldehyde. Ensure the pH of the aqueous layer is raised to at least 12 to shift the equilibrium towards the free aldehyde.[6]
Overall low recovery and presence of impurities Chemical degradation (oxidation, aldol reaction). Work at lower temperatures, under an inert atmosphere if necessary, and avoid prolonged exposure to strong acids or bases.[11]
Adsorption to glassware or other materials. Silanize glassware if significant adsorption is suspected.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of this compound
  • Sample Preparation: Ensure the sample containing this compound is in an aqueous solution. If it is in a solid matrix, dissolve it in a suitable solvent and then partition it into an aqueous phase if necessary.

  • Solvent Selection: Choose an appropriate water-immiscible organic solvent. Ethyl acetate is a good starting point.

  • Extraction: a. Transfer the aqueous sample to a separatory funnel. b. Add a volume of ethyl acetate (e.g., equal to the aqueous phase volume). c. Stopper the funnel and gently invert it 10-15 times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation. d. Allow the layers to separate completely. e. Drain the lower aqueous layer. f. Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to maximize recovery.

  • Washing: Combine the organic extracts and wash with a small volume of brine to remove residual water and help break any minor emulsions.

  • Drying and Concentration: a. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). b. Filter off the drying agent. c. Concentrate the organic solvent using a rotary evaporator at a low temperature (e.g., < 30°C) to obtain the extracted this compound.

Protocol 2: Extraction via Sodium Bisulfite Adduct Formation

This protocol is adapted for aliphatic aldehydes like this compound.[6][7][8]

  • Dissolution: Dissolve the crude mixture containing this compound in a minimal amount of dimethylformamide (DMF).

  • Bisulfite Addition: a. Transfer the DMF solution to a separatory funnel. b. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). c. Shake vigorously for approximately 30-60 seconds.

  • Extraction: a. Add deionized water and a non-polar organic solvent (e.g., a mixture of 10% ethyl acetate in hexanes). b. Shake vigorously to extract the non-aldehyde components into the organic layer. c. Allow the layers to separate. The aqueous layer will contain the this compound-bisulfite adduct.

  • Separation: Drain the lower aqueous layer containing the adduct into a separate flask. The organic layer can be discarded or processed to recover other components.

  • Regeneration of this compound: a. Transfer the aqueous layer containing the adduct to a clean separatory funnel and cool it in an ice bath. b. Add a fresh portion of an extraction solvent like ethyl acetate. c. Slowly add a solution of sodium hydroxide (B78521) (e.g., 2M NaOH) with gentle swirling until the pH of the aqueous layer is approximately 12 (check with pH paper). d. Shake the funnel to extract the liberated this compound into the organic layer. e. Separate the layers and repeat the extraction of the aqueous layer with fresh ethyl acetate.

  • Work-up: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at low temperature.

Visualizations

Troubleshooting Workflow for Low Recovery

TroubleshootingWorkflow cluster_solutions Solutions start Low Recovery of This compound check_emulsion Emulsion Observed? start->check_emulsion check_phases Analyte in Aqueous Phase? check_emulsion->check_phases No break_emulsion Break Emulsion: - Add Brine - Centrifuge - Gentle Mixing check_emulsion->break_emulsion Yes check_degradation Signs of Degradation? check_phases->check_degradation No back_extract Back-extract Aqueous Phase - Multiple Extractions - 'Salting Out' check_phases->back_extract Yes check_protocol Extraction Protocol Optimal? check_degradation->check_protocol No minimize_degradation Minimize Degradation: - Low Temperature - Inert Atmosphere - Control pH check_degradation->minimize_degradation Yes optimize_protocol Optimize Protocol: - Change Solvent - Use Bisulfite Method - Adjust pH check_protocol->optimize_protocol No end_good Recovery Improved check_protocol->end_good Yes break_emulsion->check_phases back_extract->check_degradation minimize_degradation->check_protocol optimize_protocol->end_good end_bad Further Investigation Needed

Caption: A flowchart for troubleshooting low recovery of this compound.

Sodium Bisulfite Extraction Workflow

BisulfiteWorkflow cluster_extraction Step 1: Adduct Formation & Extraction cluster_separation Step 2: Phase Separation cluster_regeneration Step 3: Regeneration start Crude Mixture (this compound + Impurities) in DMF add_bisulfite Add Saturated NaHSO₃ (aq) start->add_bisulfite extract_impurities Extract with Non-polar Solvent add_bisulfite->extract_impurities organic_phase Organic Phase: Impurities extract_impurities->organic_phase aqueous_phase Aqueous Phase: [this compound-SO₃]⁻Na⁺ extract_impurities->aqueous_phase basify Add NaOH (aq) to pH ~12 aqueous_phase->basify extract_product Extract with Ethyl Acetate basify->extract_product end_product Pure this compound in Ethyl Acetate extract_product->end_product

Caption: Workflow for selective extraction using sodium bisulfite.

References

preventing degradation of 2-Hydroxyheptanal in analytical samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Hydroxyheptanal in analytical samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is an alpha-hydroxy aldehyde that can be a product of lipid peroxidation of n-6 fatty acids, such as linoleic and arachidonic acid.[1] Its analysis is challenging due to the inherent reactivity of the aldehyde functional group, which makes it susceptible to degradation through oxidation, polymerization, and aldol (B89426) condensation. The presence of the hydroxyl group can also affect its chromatographic behavior.

Q2: What are the primary degradation pathways for this compound in analytical samples?

The primary degradation pathways for this compound are anticipated to be:

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid (2-hydroxyheptanoic acid), especially in the presence of oxygen.

  • Aldol Condensation: Under basic conditions, aldehydes can undergo self-condensation reactions.

  • Rearrangement: Alpha-hydroxy aldehydes can potentially rearrange to the isomeric α-hydroxy ketone (ketol).[2][3] This rearrangement can be catalyzed by acid, base, or heat.[2][3]

Q3: How can I minimize the degradation of this compound during sample collection and storage?

To minimize degradation, the following precautions are recommended:

  • Use of Additives: Add antioxidants like butylated hydroxytoluene (BHT) and metal chelators such as desferrioxamine to samples to prevent artifactual peroxidation.[4]

  • Temperature Control: Store samples at low temperatures (-80°C) immediately after collection to reduce the rate of chemical reactions.

  • pH Control: Maintain a neutral or slightly acidic pH to prevent base-catalyzed aldol condensation.

  • Inert Atmosphere: If possible, handle samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: Is derivatization necessary for the analysis of this compound?

Yes, derivatization is highly recommended for the analysis of this compound.[5] It serves multiple purposes:

  • Increases Stability: It converts the reactive aldehyde group into a more stable functional group, preventing degradation during analysis.

  • Improves Volatility: For Gas Chromatography (GC) analysis, derivatization increases the volatility of the analyte.[5]

  • Enhances Detectability: Derivatization can introduce a chromophore for UV detection in High-Performance Liquid Chromatography (HPLC) or a group that improves ionization efficiency in Mass Spectrometry (MS).[5]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

If you are experiencing low recovery of this compound, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Degradation during Sample Preparation Work at low temperatures (on ice). Use degassed solvents. Add antioxidants (e.g., BHT) to your extraction solvent. Avoid strongly acidic or basic conditions.
Incomplete Derivatization Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is dry before adding silylating agents for GC-MS, as they are moisture-sensitive.
Loss during Extraction Ensure complete phase separation during liquid-liquid extraction. Back-extract the aqueous layer. For solid-phase extraction (SPE), ensure the chosen cartridge and elution solvent are appropriate for an alpha-hydroxy aldehyde.
Binding to Proteins/Lipids For biological samples, perform a lipid extraction or protein precipitation step prior to derivatization and analysis to free the analyte.[4]

A logical workflow for troubleshooting low recovery is presented below.

G start Low Recovery of this compound Detected check_degradation Assess Degradation: Analyze a freshly prepared standard vs. a sample that has undergone the full preparation process. start->check_degradation check_derivatization Verify Derivatization Efficiency: Analyze the derivatized sample for the presence of underivatized this compound. check_degradation->check_derivatization Degradation Not Evident solution_degradation Implement Stabilization: - Work at low temperatures - Use antioxidants (BHT) - Control pH check_degradation->solution_degradation Degradation Confirmed check_extraction Evaluate Extraction Protocol: Spike a blank matrix with a known amount of standard and calculate recovery. check_derivatization->check_extraction Derivatization Complete solution_derivatization Optimize Derivatization: - Adjust reagent concentration - Modify reaction time/temperature - Ensure anhydrous conditions for silylation check_derivatization->solution_derivatization Derivatization Incomplete solution_extraction Refine Extraction: - Optimize extraction solvent - Consider a different SPE cartridge - Perform back-extraction check_extraction->solution_extraction Low Recovery from Blank Matrix

Caption: Troubleshooting workflow for low analyte recovery.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)

Poor peak shape can compromise resolution and quantification. Here are common causes and solutions when analyzing derivatized this compound.

Potential CauseRecommended Solution (GC-MS)Recommended Solution (LC-MS)
Active Sites in the System Use a deactivated inlet liner. Trim the front end of the column. Use an inert column.Use a column with high-purity silica. Add a chelating agent (e.g., EDTA) to the mobile phase if metal contamination is suspected.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent compatible with the stationary phase.The sample solvent should be weaker than or similar in strength to the initial mobile phase.
Column Overload Dilute the sample.Dilute the sample or reduce the injection volume.
Suboptimal Derivatization Incomplete derivatization can leave polar hydroxyl groups exposed. Optimize the derivatization reaction.Ensure complete reaction to form a single, stable derivative. Incomplete reactions can lead to multiple peaks or tailing.

Experimental Protocols

Method 1: GC-MS Analysis with PFBHA Derivatization

This method is suitable for the sensitive detection of this compound. The derivatization targets the aldehyde group with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and the hydroxyl group with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

1. Sample Preparation and Extraction:

  • To 1 mL of sample (e.g., plasma, tissue homogenate), add an appropriate internal standard (e.g., an isotopically labeled aldehyde).

  • Add BHT to a final concentration of 0.05% (w/v) to prevent auto-oxidation.

  • Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or ethyl acetate.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of a 10 mg/mL PFBHA solution in a suitable buffer (e.g., pH 4).[6]

  • Vortex and heat at 70°C for 60 minutes.

  • Cool the sample and evaporate to dryness.

  • To the dried PFBHA derivative, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Heat at 60°C for 30 minutes to derivatize the hydroxyl group.

3. GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization sample Biological Sample add_is Add Internal Standard and Antioxidant (BHT) sample->add_is extract Liquid-Liquid or Solid-Phase Extraction add_is->extract dry_extract Evaporate to Dryness extract->dry_extract pfbha Add PFBHA Solution Heat at 70°C dry_extract->pfbha dry_pfbha Evaporate to Dryness pfbha->dry_pfbha bstfa Add BSTFA/TMCS Heat at 60°C dry_pfbha->bstfa gcms GC-MS Analysis bstfa->gcms

Caption: Workflow for GC-MS analysis of this compound.

Method 2: LC-MS/MS Analysis with DNPH Derivatization

This method is suitable for analyzing this compound without the need for high volatility. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) adds a chromophore and a readily ionizable group.

1. Sample Preparation and Derivatization:

  • To 1 mL of sample, add an appropriate internal standard.

  • Mix the sample with 1 mL of a 0.5 mg/mL solution of DNPH in acetonitrile, acidified with 1% (v/v) phosphoric or perchloric acid.[7]

  • Vortex the solution and incubate at 40°C for 60 minutes.

  • The resulting solution containing the DNPH-hydrazone derivative can be directly analyzed or subjected to SPE cleanup if the matrix is complex.

2. LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, ramp up to elute the derivative, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for DNPH derivatives.[8]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Data Summary

The choice of analytical method depends on the required sensitivity and available instrumentation. The following table provides a comparative overview based on typical performance for aldehyde analysis.

ParameterGC-MS (with Derivatization)LC-MS/MS (with Derivatization)
Specificity High (based on retention time and mass spectrum)Very High (based on precursor/product ion transition)
Sensitivity (LOD) Low ng/mL to pg/mL range[5]pg/mL to fg/mL range[9][10]
Throughput ModerateHigh
Primary Advantage Excellent separation for complex mixturesHigh sensitivity and specificity; suitable for non-volatile compounds
Primary Disadvantage Requires analyte to be volatile or made volatile through derivatizationSusceptible to matrix effects and ion suppression

Disclaimer: This technical support guide is based on established principles for the analysis of aldehydes and related compounds. Specific experimental conditions for this compound may require further optimization and validation.

References

addressing interference in GC-MS analysis of 2-Hydroxyheptanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Hydroxyheptanal. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with the latter half of the peak being broader than the front (tailing).

  • Asymmetrical peaks, with the front half of the peak being broader than the latter half (fronting).

  • Reduced peak height and poor resolution from neighboring peaks.

Possible Causes and Solutions:

Cause Solution
Active Sites in the System Replace the inlet liner: The glass liner in the injector is a common site for active silanol (B1196071) groups that can interact with the hydroxyl and aldehyde functionalities of this compound. Use a deactivated liner.
Trim the column: A small portion (10-20 cm) from the front of the column can accumulate non-volatile residues and become active. Trimming this section can restore peak shape.
Use an inert column: Consider using a column specifically designed for analyzing active compounds, such as those with an "inert" or "ms" designation.
Column Overload Reduce sample concentration: Injecting too much analyte can saturate the stationary phase. Dilute the sample and reinject.
Decrease injection volume: If dilution is not feasible, reduce the volume of sample injected onto the column.
Improper Injection Technique Optimize injection speed: For manual injections, a fast and consistent injection is crucial. An autosampler is recommended for better reproducibility.
Incompatible Solvent Solvent-phase polarity mismatch: The polarity of the injection solvent should be compatible with the stationary phase of the column. A mismatch can cause poor focusing of the analyte at the head of the column.[1]
Sub-optimal GC Parameters Incorrect initial oven temperature: For splitless injections, the initial oven temperature should be 10-20°C below the boiling point of the solvent to ensure proper solvent trapping and analyte focusing.[1]
Low split ratio: In split injections, a very low split flow may not be sufficient to efficiently transfer the sample to the column.
Problem 2: Low or No Signal (Poor Sensitivity)

Symptoms:

  • The peak for this compound is very small or not detectable, even at expected concentrations.

  • Poor signal-to-noise ratio.

Possible Causes and Solutions:

Cause Solution
Analyte Instability/Degradation Derivatization: this compound, being a hydroxy aldehyde, is polar and can be thermally labile. Derivatization is highly recommended to increase volatility and stability. Two common methods are PFBHA derivatization of the aldehyde group and silylation of the hydroxyl group.
Matrix Effects Improve sample cleanup: Co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer source.[2][3] Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE).
Use matrix-matched standards: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.[4]
Leaks in the System Perform a leak check: Leaks in the carrier gas lines, injector, or column connections can lead to a significant loss of sample and reduced sensitivity.
Sub-optimal MS Parameters Optimize ion source and transfer line temperatures: Incorrect temperatures can lead to analyte degradation or poor ionization.
Use Selected Ion Monitoring (SIM): Instead of scanning a full mass range, monitoring only a few characteristic ions of the derivatized this compound can significantly increase sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Direct analysis of this compound by GC-MS is challenging due to its polarity and thermal instability, stemming from the presence of both a hydroxyl and an aldehyde functional group.[5] Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, leading to improved chromatographic peak shape and increased sensitivity.[6]

Q2: What are the recommended derivatization methods for this compound?

A2: Two primary derivatization strategies are recommended:

  • PFBHA Derivatization: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the aldehyde group to form a stable oxime derivative. This is a highly effective method for aldehydes and significantly improves detectability, especially with an electron capture detector (ECD) or in negative chemical ionization (NCI) mode in MS.[4][7]

  • Silylation: The hydroxyl group of this compound can be derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ether.[2][8] This reduces the polarity and increases the volatility of the molecule.[6] For compounds with both aldehyde and hydroxyl groups, a two-step derivatization (e.g., methoximation followed by silylation) can be employed to protect both functional groups.[9][10]

Q3: How can I minimize matrix interference in my biological samples?

A3: Matrix interference, where other components in the sample affect the analysis of the target analyte, is a common issue in complex matrices like plasma, urine, or tissue extracts.[2][3] To minimize these effects:

  • Effective Sample Preparation:

    • Liquid-Liquid Extraction (LLE): A basic sample cleanup technique to separate the analyte into an immiscible organic solvent.

    • Solid Phase Extraction (SPE): A more selective technique that uses a solid sorbent to retain the analyte while interferences are washed away. This is generally more effective than LLE for complex samples.[11][12]

    • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique that is particularly useful for volatile analytes. It can be combined with on-fiber derivatization for aldehydes.[7]

  • Use of Internal Standards: An internal standard is a compound with similar chemical properties to the analyte, which is added to the sample at a known concentration before sample preparation. It helps to correct for variability in extraction recovery and instrument response. For this compound, a deuterated analog would be an ideal internal standard.[13][14]

Q4: What is a suitable internal standard for the quantitative analysis of this compound?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3. This is because it has nearly identical chemical and physical properties to the native compound, and will therefore behave similarly during sample preparation, injection, and chromatography.[13][14] If a deuterated standard is not available, a homologous compound (e.g., 2-Hydroxyoctanal) or another compound with similar functional groups and chromatographic behavior that is not present in the sample can be used.

Quantitative Data Summary

The following tables provide representative data on the effectiveness of different sample preparation and derivatization strategies for the analysis of aldehydes. While specific data for this compound is limited, the presented values for similar aldehydes can serve as a guide for method development.

Table 1: Comparison of Analyte Recovery from Biological Matrices using Different Extraction Methods

Extraction Method Analyte Class Matrix Average Recovery (%) Relative Standard Deviation (%)
Liquid-Liquid Extraction (LLE)Organic AcidsUrine77.4<15
Solid Phase Extraction (SPE)Organic AcidsUrine84.1<10
LLENeutral & Basic DrugsPlasma70 ± 1012-25
SPENeutral & Basic DrugsPlasma>85<10

Data synthesized from studies on similar polar analytes to illustrate general performance trends.[11][12]

Table 2: Comparison of Derivatization Methods for Aldehyde Analysis

Derivatization Method Analyte Limit of Detection (LOD) Linearity (R²) Key Advantage
PFBHAHexanal, Heptanal0.005 - 0.006 nM>0.99High sensitivity, especially in NCI mode.[4]
Silylation (TMS)Hydroxy- and Keto-AcidsLow µg/mL>0.99Effective for hydroxyl groups, increases volatility.[2]

Experimental Protocols

Protocol 1: PFBHA Derivatization and Liquid-Liquid Extraction
  • Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine), add a suitable internal standard.

  • Derivatization: Add 1 mL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in water. Vortex and incubate at 60°C for 60 minutes.

  • Extraction: After cooling, perform a liquid-liquid extraction by adding 2 mL of hexane (B92381) and vortexing for 2 minutes. Centrifuge to separate the layers.

  • Analysis: Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.

Protocol 2: Two-Step Derivatization (Methoximation and Silylation)
  • Drying: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water as silylating reagents are moisture-sensitive.[6]

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Cap the vial and heat at 60°C for 45 minutes to protect the aldehyde group.[10]

  • Silylation: Cool the sample, then add 100 µL of a silylating agent such as BSTFA with 1% TMCS. Cap and heat at 70°C for 60 minutes to derivatize the hydroxyl group.[2]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Recommended GC-MS Parameters
Parameter Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 60°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) for initial identification, SIM for quantification

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, or SPME) Add_IS->Extraction Derivatization Derivatization (PFBHA or Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Troubleshooting_Logic Start Poor Chromatogram? PeakShape Peak Shape Issue? Start->PeakShape Yes Sensitivity Low Sensitivity? Start->Sensitivity No Tailing Tailing Peak? PeakShape->Tailing Yes Fronting Fronting Peak? PeakShape->Fronting No Derivatize Derivatize Sample Sensitivity->Derivatize Yes ActiveSites Check for Active Sites (Liner, Column) Tailing->ActiveSites Overload Reduce Concentration or Injection Volume Fronting->Overload Cleanup Improve Sample Cleanup (SPE, LLE) Derivatize->Cleanup LeakCheck Check for Leaks Cleanup->LeakCheck UseSIM Use SIM Mode LeakCheck->UseSIM

Caption: Troubleshooting logic for GC-MS analysis issues.

References

selecting the optimal internal standard for 2-Hydroxyheptanal quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal internal standard for the accurate quantification of 2-Hydroxyheptanal. Navigate through our frequently asked questions and troubleshooting guides to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the essential characteristics of an ideal internal standard for this compound quantification?

An ideal internal standard (IS) should mimic the chemical and physical properties of this compound as closely as possible to compensate for variability during sample preparation, injection, and analysis.[1][2] Key characteristics include:

  • Structural Similarity: The IS should be structurally similar to this compound to ensure comparable extraction efficiency and chromatographic behavior.

  • Co-elution (for LC-MS): For liquid chromatography-mass spectrometry (LC-MS), the IS should co-elute with the analyte to effectively compensate for matrix effects.[1]

  • Distinct Mass-to-Charge Ratio (m/z): The IS must have a different m/z from this compound to be distinguishable by the mass spectrometer.

  • Stability: The IS must be chemically stable throughout the entire analytical procedure and not be present in the samples being analyzed.[3]

  • Commercial Availability: Practicality dictates that the chosen IS should be readily available.

Q2: What types of internal standards are typically used for quantifying aldehydes like this compound?

There are two primary types of internal standards used in mass spectrometry-based quantification:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[4] A SIL IS is a form of the analyte (this compound) where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][3] This makes them nearly identical to the analyte in terms of chemical and physical properties, leading to very similar behavior during sample processing and analysis.[1][3]

  • Structural Analogs: These are molecules that are structurally similar to the analyte but not isotopically labeled. They should have similar functional groups and physicochemical properties to the analyte.[1] While more accessible and less expensive than SIL standards, they may not perfectly mimic the analyte's behavior, which can introduce variability.[5]

Q3: Which specific internal standards are recommended for this compound quantification?

The optimal choice depends on the analytical method (GC-MS or LC-MS) and the availability of standards.

  • Ideal Choice (SIL): this compound-¹³C₃, this compound-d₄, or another stable isotope-labeled version of this compound would be the best option. These provide the highest accuracy and precision.[3][6]

  • Structural Analogs: If a SIL standard is unavailable, a structurally similar compound can be used. Candidates should be a hydroxy aldehyde with a different chain length that is not expected to be in the sample. Examples could include:

    • 2-Hydroxyhexanal

    • 2-Hydroxyoctanal

It is crucial to validate the performance of any structural analog to ensure it provides reliable quantification.

Q4: How does derivatization impact the choice of an internal standard?

Due to their volatility and potential for instability, short-chain aldehydes like this compound often require derivatization for both GC-MS and LC-MS analysis.[7][8][9] Derivatization enhances stability, improves chromatographic peak shape, and increases ionization efficiency.[8][10][11]

When using derivatization, the internal standard must react with the derivatizing agent in the same manner as this compound. This is a key reason why a SIL internal standard is highly recommended, as it will have the same reactive hydroxyl and aldehyde functional groups and thus the same derivatization efficiency.[1] Common derivatizing agents for aldehydes include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS and dansylhydrazine or 2,4-dinitrophenylhydrazine (B122626) (DNPH) for LC-MS.[8][11][12]

Q5: What is the recommended concentration for the internal standard?

The concentration of the internal standard should be consistent across all samples, including calibration standards and quality controls. A general guideline is to use a concentration that is in the mid-range of the calibration curve. For LC-MS analysis, it is often recommended that the signal response of the internal standard is approximately one-third to one-half of the upper limit of quantification (ULOQ) of the analyte.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Reproducibility / High %RSD Inconsistent sample preparation or extraction.Ensure the internal standard is added at the very beginning of the sample preparation process to account for any analyte loss.[13] Use a SIL internal standard for better correction.[3]
Variable derivatization efficiency.Optimize derivatization conditions (temperature, time, reagent concentration). Ensure the chosen internal standard has the same functional groups and reactivity as this compound.
Inconsistent Internal Standard Peak Area Inaccurate pipetting of the internal standard.Calibrate pipettes regularly. Prepare a master mix of the internal standard solution to add to all samples to minimize variability.
Degradation of the internal standard.Check the stability of the internal standard in the sample matrix and storage conditions.
Co-elution with Matrix Components Insufficient chromatographic separation.Modify the chromatographic method (e.g., change the gradient, temperature program, or column) to resolve the internal standard from interfering peaks.
Signal Suppression or Enhancement (Matrix Effect) Co-eluting matrix components affecting ionization.The best solution is to use a SIL internal standard that co-elutes with the analyte, as it will experience the same matrix effects.[1] Improve sample clean-up procedures to remove interfering components.

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound using PFBHA Derivatization
  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of the internal standard solution (e.g., this compound-d₄ in methanol).

    • Perform a liquid-liquid extraction with 500 µL of ethyl acetate. Vortex and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in pyridine.

    • Incubate at 60°C for 30 minutes.[8]

    • After cooling, the sample is ready for GC-MS analysis.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at 1 mL/min.

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Selected Ion Monitoring (SIM) using characteristic ions of derivatized this compound and the internal standard.

Protocol 2: LC-MS/MS Quantification of this compound using Dansylhydrazine Derivatization
  • Sample Preparation:

    • To 50 µL of sample, add 10 µL of the internal standard solution (e.g., this compound-¹³C₃ in acetonitrile).

    • Add 150 µL of acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Add 50 µL of 2 mg/mL dansylhydrazine in acetonitrile and 10 µL of 1% formic acid.

    • Incubate at 40°C for 60 minutes in the dark.

    • Evaporate the solvent and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting from a low percentage of B, ramping up to elute the analyte, followed by a wash and re-equilibration.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for both derivatized this compound and its SIL internal standard.

Data Presentation

Table 1: Comparison of Internal Standard Types for this compound Quantification

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS
Accuracy & Precision Very HighModerate to High
Correction for Matrix Effects Excellent (if co-eluting)Partial to Good
Correction for Extraction Variability ExcellentGood
Cost HighLow
Availability May require custom synthesisOften commercially available
Recommendation Gold Standard: Highly RecommendedSuitable alternative when SIL is unavailable; requires thorough validation.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE/SPE) Add_IS->Extraction Derivatization Derivatization (e.g., PFBHA, DNPH) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Detection Mass Spectrometry Detection (MS) Chromatography->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for this compound quantification.

G start Need to Quantify this compound? is_sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available use_sil Use SIL IS (e.g., this compound-d4) is_sil_available->use_sil Yes select_analog Select a Structural Analog is_sil_available->select_analog No validate Thoroughly Validate Method (Recovery, Matrix Effects) select_analog->validate

Caption: Decision tree for internal standard selection.

G Analyte This compound (R-CHO) Reaction + Analyte->Reaction Reagent Derivatizing Agent (e.g., Dansylhydrazine) Reagent->Reaction Product Derivatized Product (Stable Hydrazone) Reaction->Product  Improved Stability &  Ionization Efficiency

Caption: Aldehyde derivatization for enhanced analysis.

References

minimizing adduct formation during 2-Hydroxyheptanal sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize adduct formation during the sample preparation of 2-Hydroxyheptanal.

Frequently Asked Questions (FAQs)

Q1: What is adduct formation and why is it a concern for this compound analysis?

A1: Adduct formation is the process where a molecule of interest, in this case, this compound, combines with other molecules in the sample or mobile phase to form a new, larger ion. In mass spectrometry analysis, this can lead to a decrease in the signal of the target analyte and the appearance of multiple, unexpected ions in the mass spectrum. This complicates data interpretation and can compromise the accuracy and reproducibility of quantification.[1][2] this compound, possessing both a reactive aldehyde and a hydroxyl group, is particularly susceptible to forming adducts with nucleophiles, metal ions, and solvent molecules.

Q2: What are the most common adducts observed with this compound?

A2: Based on the chemical structure of this compound and common contaminants in laboratory environments, the most likely adducts include:

  • Solvent Adducts: Formation of hemiacetals or acetals with alcohol solvents (e.g., methanol, ethanol).

  • Amine Adducts: Reaction with primary or secondary amines to form imines or Schiff bases. This can be a significant issue in biological samples containing amino acids or proteins.

  • Metal Ion Adducts: Complexation with alkali metal ions such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are common contaminants in glassware, reagents, and solvents.[3]

  • Ammonium Adducts: Formation of [M+NH₄]⁺ adducts, especially when using ammonium-based buffers or mobile phase additives.[4]

Q3: Can derivatization help in preventing adduct formation?

A3: Yes, derivatization is a highly effective strategy. By chemically modifying the reactive aldehyde and/or hydroxyl groups of this compound, you can form a stable derivative that is less prone to adduct formation. A common approach for aldehydes is derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[5] This not only prevents adduct formation but can also improve chromatographic separation and detection sensitivity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no signal for this compound, but multiple unknown peaks are present. High degree of adduct formation with solvents, buffers, or contaminants.1. Use High-Purity Solvents and Reagents: Employ LC-MS grade solvents and freshly prepared buffers to minimize contaminants.[3]2. Acidify the Sample: Adding a small amount of a weak acid (e.g., 0.1% formic acid) can help to suppress the formation of some adducts by keeping the analyte in a protonated state.3. Implement Derivatization: Use a suitable derivatization agent to protect the aldehyde group. (See Experimental Protocol section).
Poor reproducibility of quantitative results. Inconsistent adduct formation between samples and standards.1. Control Sample and Standard Matrix: Ensure that the matrix of the calibration standards closely matches that of the samples.2. Optimize Ionization Source Conditions: Adjust parameters such as temperature and voltages in the mass spectrometer to favor the formation of the protonated molecule ([M+H]⁺) over adducts.3. Consider an Internal Standard: Use a stable isotope-labeled internal standard of this compound to compensate for variability in adduct formation.
Observation of significant [M+Na]⁺ and [M+K]⁺ adducts. Contamination with alkali metals from glassware, solvents, or reagents.1. Use Plasticware: Whenever possible, use high-quality polypropylene (B1209903) or other plastic labware to avoid leaching of metal ions from glass.2. Acid-Wash Glassware: If glassware must be used, thoroughly rinse it with a dilute acid solution followed by high-purity water.3. Use High-Purity Salts for Buffers: If buffer salts are necessary, use products with low metal ion content.
Signal suppression of this compound. Co-eluting matrix components forming adducts more readily than the analyte.[2]1. Improve Chromatographic Separation: Optimize the LC method to separate this compound from interfering matrix components.2. Enhance Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the sample matrix.[6]

Quantitative Data Summary

The following table summarizes typical performance data for different analytical approaches for aldehydes similar to this compound. This data is illustrative and should be confirmed through method validation for this compound specifically.

Analytical Method Linearity (R²) Limit of Detection (LOD) Limit of Quantitation (LOQ) Precision (%RSD) Notes
Direct Injection LC-MS/MS > 0.995-20 ng/mL20-100 ng/mL< 15%Prone to adduct formation, leading to lower sensitivity and reproducibility.
LC-MS/MS with Derivatization (e.g., DNPH) > 0.9980.1-1 ng/mL0.5-5 ng/mL< 5%Significantly improved sensitivity and specificity by minimizing adduct formation and enhancing ionization.[7]

Experimental Protocols

Protocol 1: Sample Preparation with Derivatization using 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is adapted for this compound from established methods for other aldehydes.[7]

  • Sample Collection: Collect the sample (e.g., plasma, cell lysate) and immediately place it on ice to minimize degradation.

  • Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Derivatization Reaction:

    • Add 50 µL of a 1 mg/mL solution of DNPH in acetonitrile (acidified with 1% phosphoric acid).

    • Vortex the mixture and incubate at 50°C for 30 minutes.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

adduct_formation_pathway cluster_reactants Reactants cluster_adducts Adducts 2_Hydroxyheptanal This compound Hemiacetal Hemiacetal Adduct 2_Hydroxyheptanal->Hemiacetal Reaction Imine Imine Adduct 2_Hydroxyheptanal->Imine Reaction Na_Adduct [M+Na]+ Adduct 2_Hydroxyheptanal->Na_Adduct Association Methanol Methanol (Solvent) Methanol->Hemiacetal Amine R-NH2 (Amine) Amine->Imine Na_ion Na+ (Metal Ion) Na_ion->Na_Adduct

Caption: Potential adduct formation pathways for this compound.

experimental_workflow Sample_Collection Sample Collection (on ice) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Derivatization Derivatization with DNPH Supernatant_Transfer->Derivatization Evaporation Evaporation Derivatization->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Recommended workflow for this compound sample preparation.

References

Technical Support Center: Enhanced Sensitivity for Low-Level 2-Hydroxyheptanal Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of low-level 2-Hydroxyheptanal detection.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of volatile aldehydes like this compound.[1] To enhance sensitivity, especially for low-level detection, a derivatization step is crucial.[2][3] Derivatization improves chromatographic separation and ionization efficiency in the mass spectrometer.[2]

Q2: Why is derivatization necessary for analyzing this compound?

A2: Derivatization is a common strategy for the analysis of low molecular weight aldehydes due to their volatility, polarity, and biochemical instability.[2] This process modifies the analyte to improve its analytical properties. For GC-MS analysis, derivatization can increase the volatility and thermal stability of this compound, leading to better peak shapes and lower detection limits. For HPLC-UV analysis, derivatization is used to add a chromophore to the molecule, enabling sensitive detection.[2]

Q3: What are the recommended derivatization reagents for this compound?

A3: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly effective derivatizing agent for aldehydes in GC-MS analysis.[1][2] For HPLC-UV analysis, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is widely used to form stable hydrazones that can be readily detected.[2][4]

Q4: What sample preparation techniques are recommended for volatile aldehydes like this compound?

A4: Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective technique for extracting volatile aldehydes from liquid samples such as plasma, urine, or beverages.[1] This method, particularly with on-fiber derivatization, allows for the simultaneous extraction and derivatization of the target analyte, simplifying the workflow and improving sensitivity.[1][2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the detection of low-level this compound.

Issue 1: Low or No Signal/Response for this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inefficient Derivatization Optimize derivatization conditions (reagent concentration, reaction time, temperature).Incomplete derivatization will lead to a lower concentration of the detectable derivative.
Sample Degradation Ensure proper sample storage (e.g., -80°C) and minimize freeze-thaw cycles.This compound is a volatile aldehyde and can be unstable.[2]
GC-MS System Activity Perform routine maintenance: trim or replace the column, replace the injection port liner.[3]Active sites in the GC system can cause analyte adsorption, leading to reduced signal.[3][5]
Incorrect Gas Flows Verify and adjust carrier gas and detector gas flow rates to recommended values.[3][6]Optimal gas flows are critical for proper chromatographic separation and detector performance.
Leaks in the System Check for leaks at the injection port, column connections, and gas lines using an electronic leak detector.[3]Leaks can lead to a loss of sample and affect detector sensitivity.
Improper Sample Introduction For HS-SPME, optimize extraction time and temperature.[7] For direct injection, ensure the syringe is functioning correctly and not plugged.[3][6]Inefficient extraction or injection will result in less analyte reaching the detector.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Active Sites in GC System Deactivate the injection port liner with silylation reagent or use a liner with a more inert material.[5]Active sites can cause reversible adsorption of the analyte, leading to peak tailing.[8]
Column Contamination Bake out the column at a high temperature (within the column's limits) or trim the first few centimeters of the column.[5]Contaminants can interact with the analyte, affecting its chromatographic behavior.
Improper Column Installation Ensure the column is installed at the correct depth in the injector and detector.[9]Incorrect installation can create dead volume, leading to peak broadening and tailing.[8]
Sample Overload Dilute the sample or reduce the injection volume.Injecting too much sample can saturate the column, resulting in peak fronting.[8]
Solvent Mismatch Ensure the solvent is compatible with the stationary phase of the column.A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.[8]

Quantitative Data Summary

The following table summarizes the limits of detection (LODs) achieved for similar aldehydes using GC-MS with PFBHA derivatization, demonstrating the high sensitivity of this method.

Analyte Matrix Method Limit of Detection (LOD) Reference
HexanalHuman BloodHS-SPME-GC-MS with PFBHA derivatization0.006 nM[2]
HeptanalHuman BloodHS-SPME-GC-MS with PFBHA derivatization0.005 nM[2]
Various AldehydesHand SanitizerHS-GC-MS1.64 - 2.60 µg/mL[1]

Experimental Protocols

Protocol 1: HS-SPME with On-Fiber Derivatization for GC-MS Analysis of this compound

This protocol is adapted from a general method for volatile aldehyde analysis.[1]

Materials and Reagents:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Methanol (GC grade)

  • Deionized water

  • Internal Standard (e.g., heptanal-d14)

  • SPME Fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

Procedure:

  • Preparation of Solutions:

    • PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water.

    • Standard Solutions: Prepare stock solutions of this compound and the internal standard in methanol. Create working standard solutions by diluting the stock solutions to the desired concentrations.

  • Sample Preparation:

    • Pipette 1-5 mL of the liquid sample (e.g., plasma, urine) into a 20 mL headspace vial.

    • Add the internal standard to each sample, blank, and calibration standard.

    • For calibration standards, spike appropriate amounts of the working standard solutions into a blank matrix.

  • HS-SPME with On-Fiber Derivatization:

    • Add a specific volume of the PFBHA solution to each vial.

    • Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60-80°C).

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for simultaneous extraction and derivatization.

  • GC-MS Analysis:

    • Desorb the derivatized analytes from the SPME fiber in the GC injection port.

    • Separate the analytes on a suitable GC column (e.g., a non-polar or mid-polar column).

    • Detect the analytes using a mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

ExperimentalWorkflow cluster_extraction Extraction & Derivatization cluster_analysis Analysis Sample Liquid Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Add_PFBHA Add PFBHA Derivatizing Agent Add_IS->Add_PFBHA HS_SPME HS-SPME with On-Fiber Derivatization Add_PFBHA->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Quant Quantification GC_MS->Quant

Caption: Experimental workflow for this compound analysis.

TroubleshootingLogic Start Low or No Signal Check_Deriv Check Derivatization Efficiency Start->Check_Deriv Check_GC Inspect GC-MS System Start->Check_GC Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Solution1 Optimize Reagent/Conditions Check_Deriv->Solution1 Solution2 Perform System Maintenance Check_GC->Solution2 Solution3 Optimize Extraction/Injection Check_Sample_Prep->Solution3

Caption: Troubleshooting logic for low signal intensity.

References

dealing with co-eluting peaks in 2-Hydroxyheptanal chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic analysis of 2-Hydroxyheptanal, with a specific focus on dealing with co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in chromatography?

A1: Peak co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[1][2] This can interfere with the accurate identification and quantification of the individual analytes.[2]

Q2: How can I identify if I have co-eluting peaks in my this compound analysis?

A2: Identifying co-eluting peaks can be challenging, especially with perfect co-elution where a single symmetrical peak is observed.[2] However, there are several indicators to look for:

  • Asymmetrical Peak Shapes: Look for peaks with shoulders, tailing, or fronting, which can suggest the presence of more than one compound.[1][2] A shoulder is a discontinuity in the peak shape, whereas tailing is an exponential decline.[1][2]

  • Diode Array Detector (DAD) Analysis: A DAD collects multiple UV spectra across a single peak. If the spectra are not identical, it indicates the presence of multiple compounds with different UV-Vis properties, suggesting co-elution.[1][2]

  • Mass Spectrometry (MS) Analysis: When using a mass spectrometer, you can examine the mass spectra across the peak. If the mass spectra change, it is a strong indication of co-elution.[1][2]

Q3: Why is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) often recommended for analyzing aldehydes like this compound?

A3: Aldehydes like this compound may lack a strong chromophore, making them difficult to detect with UV detectors.[3] Derivatization with DNPH creates a stable hydrazone derivative that has strong UV absorbance, significantly improving detection sensitivity for HPLC-UV analysis.[3][4] This derivatization step also improves the chromatographic properties and thermal stability of the analyte.[4]

Troubleshooting Guide for Co-eluting Peaks in this compound Chromatography

Problem: Overlapping or unresolved peaks for this compound and an impurity.

The resolution of two chromatographic peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k') .[5] A resolution value (Rs) of 1.5 or greater is generally desired for baseline separation.[5] The following steps provide a systematic approach to improving peak resolution.

Step 1: Methodical Adjustment of Chromatographic Parameters

A logical, step-by-step approach to method development is crucial for resolving co-eluting peaks. The diagram below illustrates a recommended workflow.

TroubleshootingWorkflow Troubleshooting Workflow for Co-eluting Peaks Start Co-eluting Peaks Observed AdjustMobilePhase Adjust Mobile Phase Composition (e.g., % Organic, pH) Start->AdjustMobilePhase OptimizeGradient Optimize Gradient Profile (Slower ramp, isocratic holds) AdjustMobilePhase->OptimizeGradient If resolution is still poor ResolutionAchieved Baseline Resolution Achieved AdjustMobilePhase->ResolutionAchieved If successful ChangeColumnTemp Modify Column Temperature OptimizeGradient->ChangeColumnTemp If still co-eluting OptimizeGradient->ResolutionAchieved If successful ChangeFlowRate Adjust Flow Rate ChangeColumnTemp->ChangeFlowRate ChangeColumnTemp->ResolutionAchieved If successful ChangeStationaryPhase Change Stationary Phase (Different column chemistry) ChangeFlowRate->ChangeStationaryPhase If other adjustments fail ChangeFlowRate->ResolutionAchieved If successful ChangeStationaryPhase->ResolutionAchieved If successful

Caption: A systematic workflow for troubleshooting co-eluting peaks.

Step 2: Practical Adjustments and Expected Outcomes

The following table summarizes the impact of various parameter adjustments on peak resolution.

Parameter AdjustmentPrinciple of ActionExpected Outcome for this compound AnalysisPotential Drawbacks
Decrease Mobile Phase Strength Increases retention factor (k').[1]Increased retention time and potentially improved separation if selectivity is sufficient.Longer analysis time.
Modify Mobile Phase pH Alters the ionization state of acidic or basic analytes, affecting retention and selectivity.For the DNPH derivative, adjusting pH can fine-tune the interaction with the stationary phase.Can cause peak tailing if the pH is close to the pKa of the analyte.
Change Organic Modifier Alters selectivity (α) due to different solvent properties (e.g., switching from acetonitrile (B52724) to methanol).[5]May change the elution order of this compound and the co-eluting impurity.May require re-validation of the method.
Decrease Gradient Slope Provides more time for separation of closely eluting compounds.[5]Improved resolution of the critical pair.Increased run time.
Decrease Flow Rate Can increase column efficiency (N).Narrower peaks and improved resolution.Longer analysis time.
Change Column Temperature Affects retention, selectivity, and mobile phase viscosity.[6]Can significantly alter the separation, sometimes in unpredictable ways.Higher temperatures can degrade sensitive analytes.
Change Stationary Phase Provides a different selectivity (α) by altering the chemical interactions.[5][6]Can provide the most significant change in resolution when other methods fail.Requires purchasing a new column and significant method redevelopment.

Experimental Protocols

Protocol 1: HPLC Method Development for Separation of this compound-DNPH Derivative

This protocol outlines a systematic approach to developing a robust HPLC method for separating the DNPH derivative of this compound from a co-eluting impurity.

1. Initial Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • UV Detector Wavelength: 360 nm.[7]

  • Injection Volume: 10 µL.

2. Scouting Gradient:

  • Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes).[5]

3. Gradient Optimization:

  • Based on the scouting run, design a more focused gradient. If the peaks of interest elute between 40% and 50% B, you can flatten the gradient in this region to improve separation. For example:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 60% B

    • 12-15 min: 60% B

    • 15.1-18 min: 10% B (re-equilibration)

  • To further improve the separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute.[5]

4. Sample Preparation (DNPH Derivatization):

  • A known volume of the sample containing this compound is passed through a cartridge containing acidified DNPH.

  • The trapped aldehyde reacts with DNPH to form the stable hydrazone derivative.

  • The cartridge is then eluted with acetonitrile to collect the derivatized analyte for HPLC analysis.[3]

The logical flow of this experimental protocol is visualized below.

ExperimentalWorkflow HPLC Method Development Workflow Start Sample with this compound Derivatization DNPH Derivatization Start->Derivatization ScoutingRun Scouting Gradient Run Derivatization->ScoutingRun AnalyzeScout Analyze Elution Profile ScoutingRun->AnalyzeScout OptimizeGradient Optimize Gradient Program AnalyzeScout->OptimizeGradient AnalyzeFinal Analyze Optimized Chromatogram OptimizeGradient->AnalyzeFinal ResolutionCheck Resolution > 1.5? AnalyzeFinal->ResolutionCheck MethodFinalized Method Finalized ResolutionCheck->MethodFinalized Yes Troubleshoot Troubleshoot Further (See Troubleshooting Guide) ResolutionCheck->Troubleshoot No

Caption: A workflow for developing an HPLC method for this compound analysis.

References

Technical Support Center: Stability of 2-Hydroxyheptanal Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyheptanal analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound analytical standards?

A1: To ensure the stability of this compound analytical standards, it is recommended to store them at -20°C in a tightly sealed container, protected from light and moisture. The product should be stored in a dry environment.

Q2: What are the potential degradation pathways for this compound?

A2: this compound contains both an aldehyde and a secondary alcohol functional group, making it susceptible to several degradation pathways:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid (2-hydroxyheptanoic acid). The secondary alcohol can be oxidized to a ketone (2-oxoheptanal). As a product of lipid peroxidation, this compound may be particularly sensitive to oxidative stress.[1]

  • Aldol Condensation: In the presence of acidic or basic catalysts, aldehydes can undergo self-condensation reactions.

  • Dehydration: The β-hydroxy aldehyde structure can be prone to dehydration, especially under acidic or basic conditions, to form an α,β-unsaturated aldehyde.

  • Polymerization: Aldehydes, in general, can be prone to polymerization over time.

Q3: How can I prepare stable solutions of this compound for analysis?

A3: It is recommended to prepare solutions fresh for each use. Use high-purity, degassed solvents to minimize oxidative degradation. If solutions need to be stored, even for a short period, they should be kept at a low temperature (2-8°C) and protected from light. The choice of solvent can also impact stability; aprotic solvents may be preferred to minimize reactions involving the hydroxyl group.

Q4: What analytical techniques are suitable for stability testing of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly suitable technique for monitoring the stability of this compound and separating its potential degradation products.[2][3] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be a powerful tool, particularly for identifying volatile degradants.[4]

Troubleshooting Guides

Issue 1: Rapid Decrease in Purity of the Analytical Standard
Potential Cause Troubleshooting Step
Improper Storage Verify that the standard is stored at -20°C in a tightly sealed container, away from light and moisture.
Oxidation Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing. Avoid repeated freeze-thaw cycles.
Contamination Use only clean, dry spatulas and glassware when handling the standard. Ensure the storage container is appropriate and non-reactive.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Potential Cause Troubleshooting Step
Degradation Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks. Use a mass spectrometer to identify the mass-to-charge ratio of the unknown peaks to help in structure elucidation.
Solvent Impurities Analyze a blank solvent injection to rule out impurities from the solvent. Use high-purity, HPLC-grade solvents.
Contamination from Sample Preparation Ensure all glassware and equipment used for sample preparation are scrupulously clean. Filter samples before injection.

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies.

Table 1: Long-Term Stability Study Data for this compound

Time (Months)Storage ConditionPurity (%)AppearanceTotal Impurities (%)
05°C ± 3°C99.8Colorless Liquid0.2
35°C ± 3°C99.5Colorless Liquid0.5
65°C ± 3°C99.1Colorless Liquid0.9
125°C ± 3°C98.5Faintly Yellow Liquid1.5
245°C ± 3°C97.2Yellow Liquid2.8

Table 2: Accelerated Stability Study Data for this compound

Time (Months)Storage ConditionPurity (%)AppearanceTotal Impurities (%)
025°C ± 2°C / 60% RH ± 5% RH99.8Colorless Liquid0.2
125°C ± 2°C / 60% RH ± 5% RH98.9Faintly Yellow Liquid1.1
325°C ± 2°C / 60% RH ± 5% RH97.5Yellow Liquid2.5
625°C ± 2°C / 60% RH ± 5% RH95.1Yellow Liquid4.9

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7]

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid standard in an oven at 70°C for 48 hours.

  • Photostability:

    • Expose the solid standard to a light source according to ICH Q1B guidelines.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is a general starting point for developing a stability-indicating HPLC method. Method optimization and validation are required.

  • Instrumentation: HPLC with a UV or PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the standard in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

Visualizations

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_studies Stability Studies cluster_analysis Analysis & Reporting Standard_Procurement Procure this compound Analytical Standard Method_Development Develop Stability-Indicating Analytical Method (HPLC/GC-MS) Standard_Procurement->Method_Development Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Method_Development->Forced_Degradation Long_Term Long-Term Stability (e.g., 5°C) Forced_Degradation->Long_Term Accelerated Accelerated Stability (e.g., 25°C/60% RH) Forced_Degradation->Accelerated Sample_Analysis Analyze Samples at Specified Time Points Long_Term->Sample_Analysis Accelerated->Sample_Analysis Data_Evaluation Evaluate Purity and Degradation Products Sample_Analysis->Data_Evaluation Report_Generation Generate Stability Report Data_Evaluation->Report_Generation

Caption: Workflow for Stability Testing of this compound.

Degradation_Pathways Hydroxyheptanal This compound Carboxylic_Acid 2-Hydroxyheptanoic Acid Hydroxyheptanal->Carboxylic_Acid Oxidation (Aldehyde) Ketone 2-Oxoheptanal Hydroxyheptanal->Ketone Oxidation (Alcohol) Unsaturated_Aldehyde Unsaturated Aldehyde Hydroxyheptanal->Unsaturated_Aldehyde Dehydration Aldol_Product Aldol Condensation Product Hydroxyheptanal->Aldol_Product Self-Condensation

Caption: Potential Degradation Pathways of this compound.

References

Technical Support Center: 2-Hydroxyheptanal Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 2-Hydroxyheptanal. The aim is to help reduce variability and improve the accuracy and reproducibility of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important? A1: this compound (C7H14O2) is an alpha-hydroxy aldehyde.[1][2] The quantification of aldehydes is crucial in various research areas, including clinical diagnostics, environmental analysis, and food science, as they can be biomarkers of oxidative stress or indicators of chemical reactions. Accurate quantification is essential for understanding their roles in biological processes and for ensuring the safety and quality of products.

Q2: What are the common analytical techniques for quantifying this compound? A2: The most common techniques are hyphenated chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] These methods offer high sensitivity and selectivity, which are critical for accurately measuring analytes in complex biological matrices.[5][6][7]

Q3: Why is an internal standard essential for accurate quantification? A3: An internal standard (IS) is crucial for correcting variations that can occur during sample preparation, injection, and analysis.[8] An ideal IS has chemical and physical properties similar to the analyte.[8] Using a stable isotope-labeled (e.g., deuterated) internal standard, such as a deuterated analog of this compound, is considered the gold standard. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[8][9]

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in this compound quantification assays.

Section 1: Sample Preparation and Extraction

Q4: My analyte recovery is low and inconsistent. What are the potential causes and solutions? A4: Low and inconsistent recovery is often linked to the sample preparation and extraction steps. The chosen method must be optimized for this compound and the specific sample matrix.

  • Protein Precipitation (PP): While fast and simple, this method offers low selectivity and may not efficiently remove interfering substances, leading to significant matrix effects.[10]

  • Liquid-Liquid Extraction (LLE): LLE is more selective than PP. However, it can be labor-intensive, and issues like emulsion formation can lead to variability in recovery.[10][11] Optimizing the organic solvent and pH is critical for consistent partitioning of this compound.

  • Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts and the highest analyte recovery.[12] Variability can arise from batch-to-batch differences in SPE cartridges or clogging.[12] Choosing the correct sorbent chemistry (e.g., reversed-phase, ion-exchange) based on the analyte's properties is essential for robust performance.[11]

Troubleshooting Steps:

  • Evaluate Different Methods: Compare PP, LLE, and SPE using your specific matrix to determine which provides the best recovery and lowest variability.

  • Optimize the Chosen Method: Systematically adjust parameters like solvent choice, pH, mixing time (for LLE), and wash/elution solvents (for SPE).

  • Use an Internal Standard: Add a suitable internal standard early in the sample preparation process to correct for analyte loss during extraction.[8][9]

Section 2: Chromatography and Mass Spectrometry

Q5: I am observing significant variability between replicate injections and poor peak shape. What should I investigate? A5: This issue often points to problems with the chromatographic separation or the mass spectrometer interface.

  • Chromatographic Conditions: Poor peak shape (e.g., tailing or fronting) can result from an inappropriate mobile phase, a degraded column, or incompatible sample solvent. For aldehydes, derivatization may be necessary, especially for GC-MS, to improve volatility and peak shape.[3]

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, causing ion suppression or enhancement.[4][6][13] This is a major source of variability in LC-MS/MS assays.[6]

  • Instrument Contamination: Contaminants in the system can introduce interfering peaks or cause baseline instability.[14] Common contaminants include plastics, oils, and residues from previous analyses.[14]

Troubleshooting Steps:

  • Optimize Chromatography: Adjust the gradient, flow rate, and mobile phase composition. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.

  • Assess and Mitigate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression. Improve sample cleanup or adjust chromatographic conditions to separate the analyte from the interfering matrix components.[6]

  • Implement System Cleaning: Regularly clean the ion source and run system suitability tests to ensure the instrument is free from contamination. Using exclusion lists during data acquisition can also help ignore known contaminant masses.[14]

Q6: How can I definitively identify and quantify matrix effects? A6: Matrix effects can be quantified by comparing the analyte's response in a neat solution to its response in an extracted blank matrix that has been spiked with the analyte post-extraction.[13]

The Absolute Matrix Effect is calculated as follows: Matrix Effect (%) = (B / A) * 100 Where:

  • A is the peak area of the analyte in a neat solvent solution.

  • B is the peak area of the analyte spiked into an extracted blank matrix sample post-extraction.

A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement. The coefficient of variation (CV) of the internal standard-normalized matrix effect across different lots of the matrix should not exceed 15%.[15]

Section 3: Derivatization (Primarily for GC-MS)

Q7: My derivatization reaction seems incomplete or inconsistent. How can I optimize it? A7: Aldehydes like this compound often require derivatization for GC-MS analysis to increase their volatility and thermal stability.[3] Incomplete or variable derivatization is a common source of error.

  • Reaction Conditions: Factors such as temperature, reaction time, and the ratio of derivatizing agent to analyte are critical.[16][17] These must be carefully optimized.

  • Reagent Stability: Derivatizing agents can be sensitive to moisture and may degrade over time. Use fresh reagents and dry solvents.

  • Byproducts: The reaction may produce byproducts that can interfere with the analysis.

Troubleshooting Steps:

  • Optimize Reaction Parameters: Systematically test different temperatures, incubation times, and reagent concentrations to find the conditions that yield the highest and most consistent product formation.[16][17]

  • Ensure Anhydrous Conditions: Use high-purity, dry solvents and store derivatizing agents in a desiccator.

  • Automate Derivatization: An automated, on-line derivatization process can improve control over reaction times and reduce variability between samples compared to manual, batch-wise methods.[3]

Data Presentation: Comparison of Methodologies

Table 1: Comparison of Sample Preparation Techniques This table summarizes the general characteristics of common sample preparation methods for bioanalysis.

FeatureProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Recovery Variable, potential for analyte lossGood, but can be inconsistentHigh and reproducible
Matrix Effect HighModerateLow
Throughput HighLow to ModerateModerate to High (with automation)
Variability HighModerateLow
Reference [10][11][10][11][11][12][13]

Table 2: Comparison of Internal Standard Strategies

Internal Standard TypeAdvantagesDisadvantagesRecommendation
Homologue/Analogue Commercially available, cost-effective.Different retention time and may not perfectly mimic analyte behavior, leading to less accurate correction for matrix effects.Acceptable if a stable isotope-labeled standard is unavailable.
Stable Isotope-Labeled (e.g., Deuterated) Co-elutes with the analyte; experiences identical matrix effects and ionization efficiency, providing the most accurate correction.[9]Higher cost and may not be commercially available for all analytes.Gold Standard. Highly recommended for minimizing variability and ensuring accuracy.[8][9]

Experimental Protocols

Protocol 1: General LC-MS/MS Quantification of this compound in Plasma

This protocol provides a general workflow. Note: This method must be validated for your specific application.

  • Preparation of Standards:

    • Prepare a 1 mg/mL primary stock solution of this compound in methanol (B129727).

    • Prepare a series of working standard solutions by serially diluting the primary stock.

    • Prepare a working solution of a suitable internal standard (e.g., this compound-d5) at a fixed concentration (e.g., 1 µg/mL).[9]

  • Sample Preparation (using SPE):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 25:75 methanol/water.[13]

    • Elute the analyte with 1 mL of an appropriate elution solvent (e.g., acetonitrile/isopropanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate this compound from matrix interferences.

    • Injection Volume: 5 µL.

    • MS Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize precursor/product ion transitions, collision energy, and other source parameters for both this compound and its internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

    • Use a linear regression model with a weighting factor (e.g., 1/x²) to determine the concentrations in unknown samples. The coefficient of determination (R²) should be ≥ 0.99.[9][18]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Plasma Sample (Calibrator, QC, Unknown) Add_IS 2. Add Internal Standard (e.g., this compound-d5) Sample->Add_IS Pretreat 3. Pretreat Sample (e.g., Acidification) Add_IS->Pretreat SPE 4. Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) Pretreat->SPE Dry_Recon 5. Evaporate & Reconstitute in Mobile Phase SPE->Dry_Recon Inject 6. Inject into LC-MS/MS System Dry_Recon->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Detect 8. MS/MS Detection (MRM Mode) Separate->Detect Integrate 9. Peak Integration (Analyte & IS) Detect->Integrate Calibrate 10. Construct Calibration Curve (Area Ratio vs. Concentration) Integrate->Calibrate Quantify 11. Quantify Unknowns Calibrate->Quantify Troubleshooting_Variability cluster_prep cluster_chroma Start High Assay Variability or Poor Reproducibility Check_IS Is a Stable Isotope-Labeled Internal Standard (IS) being used? Start->Check_IS Implement_IS Action: Implement a suitable deuterated IS. Check_IS->Implement_IS No Check_Prep Evaluate Sample Preparation Check_IS->Check_Prep Yes Check_Chroma Evaluate Chromatography & MS Performance Check_Prep->Check_Chroma Prep_Recovery Low/Inconsistent Recovery? Check_Prep->Prep_Recovery Check_Deriv Evaluate Derivatization Step (if applicable) Check_Chroma->Check_Deriv Chroma_Peak Poor Peak Shape? Check_Chroma->Chroma_Peak Prep_Matrix High Matrix Effects? Prep_Recovery->Prep_Matrix Prep_Action Action: Compare PP, LLE, SPE. Optimize extraction conditions. Prep_Matrix->Prep_Action Chroma_Ion Ion Suppression? Chroma_Peak->Chroma_Ion Chroma_Action Action: Optimize mobile phase/gradient. Improve sample cleanup. Clean instrument. Chroma_Ion->Chroma_Action

References

Technical Support Center: Analysis of 2-Hydroxyheptanal by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for 2-Hydroxyheptanal. The information is tailored to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound relevant for mass spectrometry?

A1: Understanding the fundamental properties of this compound is crucial for method development. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₄O₂[1][2][3][4][5]
Molecular Weight130.18 g/mol [1][2][4]
Monoisotopic Mass130.09938 g/mol [1][4]
Boiling Point185.7 °C at 760 mmHg[2]
LogP1.1 - 1.4[2][4]

Q2: Is derivatization necessary for the analysis of this compound by LC-MS?

A2: While direct analysis is possible, derivatization is highly recommended for low molecular weight aldehydes like this compound.[6] Derivatization can improve chromatographic retention on reverse-phase columns, enhance ionization efficiency, and increase the specificity and sensitivity of detection.[6][7] A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group.[6][8][9][10][11]

Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?

A3: For underivatized this compound, common fragmentation pathways for aldehydes and alcohols include:

  • α-Cleavage: Breakage of the bond adjacent to the carbonyl group.[12][13][14]

  • Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols.[12][14]

  • McLafferty Rearrangement: This can occur in carbonyl compounds with a γ-hydrogen.[12][14]

For DNPH-derivatized this compound, the fragmentation will be characteristic of the DNPH-hydrazone structure.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem 1: Low or No Signal Intensity

Possible Cause Troubleshooting Step
Poor Ionization If analyzing without derivatization, consider this is a small, polar molecule that may not ionize efficiently by electrospray. Derivatization with a reagent like DNPH can significantly enhance signal. For underivatized analysis in positive mode, ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation.[15]
Sample Degradation Aldehydes can be unstable. Ensure samples are fresh or have been stored properly at low temperatures. Minimize sample processing time.
Suboptimal MS Parameters Optimize source parameters (e.g., gas temperatures, flow rates, capillary voltage). Perform a full scan to identify the precursor ion and then optimize collision energy for product ions.
Incorrect Mobile Phase Ensure the mobile phase is compatible with the ionization mode and analyte. For ESI, ensure there are volatile buffers and additives.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Cause Troubleshooting Step
Secondary Interactions on Column The hydroxyl group can cause tailing on some C18 columns. Try a different column chemistry (e.g., embedded polar group) or adjust the mobile phase pH.
Sample Overload Inject a dilution of your sample to see if peak shape improves.
Incompatible Injection Solvent The sample solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column.[16]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[16]

Problem 3: High Background Noise or Contamination

Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and fresh reagents. Aldehydes are common contaminants.
Carryover from Previous Injections Implement a robust needle and injection port wash routine between samples. Inject a blank solvent run to check for carryover.
Plasticizers or other Contaminants Avoid the use of plastics that can leach contaminants into your samples or solvents.
Dirty Ion Source A contaminated ion source can be a significant source of background noise. Follow the manufacturer's instructions for cleaning the ion source.[17]

Experimental Protocols

Note: The following protocols are suggested starting points and should be optimized for your specific instrument and application.

Protocol 1: LC-MS/MS Analysis of Underivatized this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724) at 1 mg/mL.

  • Create working standards by serial dilution in the initial mobile phase.

  • For biological samples, a protein precipitation or liquid-liquid extraction may be necessary.

2. Liquid Chromatography Parameters:

ParameterSuggested Value
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2-5 µL

3. Mass Spectrometry Parameters (Positive ESI):

ParameterSuggested Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Scan Type Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions for this compound:

The exact mass of this compound is 130.09938 Da.[1][4] The protonated precursor ion [M+H]⁺ would be m/z 131.1.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossCollision Energy (eV) - Starting Point
131.1113.1H₂O10
131.185.1H₂O + C₂H₄15
131.157.1C₄H₈O₂20
Protocol 2: Derivatization with 2,4-DNPH and LC-MS/MS Analysis

1. Derivatization Procedure:

  • To 100 µL of sample/standard, add 50 µL of a solution of 2,4-DNPH in acetonitrile with a small amount of acid catalyst (e.g., sulfuric acid).

  • Vortex and incubate at room temperature for 1 hour.

  • The resulting DNPH-hydrazone can then be diluted for LC-MS analysis.

2. Liquid Chromatography Parameters:

ParameterSuggested Value
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40% B to 70% B over 20 minutes
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Parameters (Negative ESI or APCI):

  • DNPH derivatives often show excellent response in negative ion mode.[8][10]

ParameterSuggested Value
Ionization Mode ESI or APCI, Negative
Capillary Voltage -3.0 kV
Probe Temperature (APCI) 400 °C
Scan Type MRM

Predicted MRM Transitions for this compound-DNPH: The molecular weight of the DNPH derivative will be 310.32 g/mol . The deprotonated precursor ion [M-H]⁻ would be m/z 309.3.

Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentCollision Energy (eV) - Starting Point
309.3163.0NO₂ loss from dinitrophenyl ring20
309.3152.1Further fragmentation25

Visualizations

Predicted Fragmentation of this compound parent This compound [M+H]+ = m/z 131.1 frag1 [M+H-H2O]+ m/z 113.1 parent->frag1 - H2O frag2 [M+H-H2O-C2H4]+ m/z 85.1 frag1->frag2 - C2H4 General LC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis sample Biological or Chemical Matrix extraction Extraction (LLE/SPE) sample->extraction derivatization Optional Derivatization (e.g., DNPH) extraction->derivatization lc Liquid Chromatography derivatization->lc ms Mass Spectrometry lc->ms data_proc Data Processing ms->data_proc quant Quantification & Identification data_proc->quant Troubleshooting Logic: Low Signal action action result result start Low or No Signal? check_std Is signal present for a fresh, high-concentration standard? start->check_std check_source Is the ion source clean and are parameters optimized? check_std->check_source No consider_deriv Is the analyte underivatized? check_std->consider_deriv Yes check_lc Is the chromatography acceptable (good peak shape, stable pressure)? check_source->check_lc Yes clean_source Clean ion source and re-optimize parameters. check_source->clean_source No troubleshoot_lc Troubleshoot LC system (leaks, pump, column). check_lc->troubleshoot_lc No problem_solved Problem Solved check_lc->problem_solved Yes deriv Perform derivatization to improve ionization. consider_deriv->deriv Yes consider_deriv->problem_solved No clean_source->check_source troubleshoot_lc->check_lc deriv->problem_solved

References

Technical Support Center: Resolving Isomeric Forms of 2-Hydroxyheptanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 2-Hydroxyheptanal enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

A1: The primary methods for resolving racemic this compound into its individual enantiomers include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that uses a chiral stationary phase (CSP) to separate the enantiomers.[1][2][3]

  • Diastereomeric Crystallization: This indirect method involves reacting the racemic this compound with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[4][5] The aldehyde is then regenerated from the separated diastereomers.

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[6][7][8]

Q2: How do I choose the best resolution method for my experiment?

A2: The choice of method depends on several factors, including the scale of the separation, the required purity of the enantiomers, available equipment, and the downstream application.

  • For analytical purposes and small-scale purification, chiral HPLC is often the method of choice due to its high resolution and the ability to directly quantify the enantiomeric excess (ee).[1][2]

  • For larger-scale separations, diastereomeric crystallization can be more cost-effective, although it may require more extensive method development to find a suitable resolving agent and crystallization conditions.[4]

  • Enzymatic resolution offers a green chemistry approach and can be highly selective, but it requires screening for a suitable enzyme and optimization of reaction conditions.[7][8]

Below is a decision-making workflow to help guide your selection:

G Decision Workflow for Resolution Method Selection start Start: Racemic This compound scale What is the scale of your separation? start->scale analytical Analytical or Small Scale (<1g) scale->analytical Analytical/ Small preparative Preparative or Large Scale (>1g) scale->preparative Preparative/ Large hplc Chiral HPLC analytical->hplc purity High Purity Required? preparative->purity crystallization Diastereomeric Crystallization enzymatic Enzymatic Resolution purity->crystallization Yes green Consider Green Chemistry? purity->green No green->crystallization No green->enzymatic Yes

Caption: Decision workflow for selecting a suitable resolution method.

Q3: How can I determine the enantiomeric excess (ee) of my resolved this compound?

A3: The enantiomeric excess can be determined using several analytical techniques:

  • Chiral HPLC: This is the most common and direct method. By integrating the peak areas of the two enantiomers, the ee can be calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. This compound may require derivatization to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for the determination of their ratio.[9]

Troubleshooting Guides

Chiral HPLC Separation

Problem: Poor or no separation of enantiomers.

Possible Cause Troubleshooting Action
Inappropriate Chiral Stationary Phase (CSP) Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). The choice of CSP is critical and often empirical.[2]
Suboptimal Mobile Phase Systematically vary the mobile phase composition. For normal phase, adjust the ratio of non-polar (e.g., hexane) to polar (e.g., isopropanol, ethanol) solvents. For reversed-phase, adjust the organic modifier and aqueous buffer ratio and pH.[10]
Incorrect Temperature Optimize the column temperature. Lower temperatures often improve resolution but can increase backpressure and analysis time.[10]
Low Column Efficiency Ensure the column is not old or contaminated. Flush the column according to the manufacturer's instructions. Check for system issues like dead volume.[11]

Problem: Peak tailing or broadening.

Possible Cause Troubleshooting Action
Secondary Interactions with Stationary Phase For basic analytes, add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase. For acidic analytes, add an acidic modifier (e.g., trifluoroacetic acid).[10]
Column Overload Inject a smaller sample volume or a more dilute sample.[10]
Contamination of Column or Guard Column Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11]
Diastereomeric Crystallization

Problem: No crystal formation.

Possible Cause Troubleshooting Action
Solution is too dilute. Concentrate the solution.
Inappropriate solvent. Try different solvents or solvent mixtures to find one where the diastereomers have different solubilities.
Supersaturation not achieved. Slowly cool the solution, or allow the solvent to evaporate slowly. Scratch the inside of the flask with a glass rod to induce nucleation.

Problem: Poor diastereomeric excess (de) after crystallization.

Possible Cause Troubleshooting Action
Similar solubilities of diastereomers. Screen different chiral resolving agents. The choice of resolving agent is crucial for achieving a significant solubility difference.[4]
Co-crystallization of diastereomers. Perform recrystallization of the obtained crystals. Multiple recrystallizations may be necessary to improve the de.
Equilibration in solution. If the chiral center of the aldehyde is prone to epimerization under the crystallization conditions, this can lower the de. Adjust the pH or temperature to minimize this.
Enzymatic Resolution

Problem: Low or no enzymatic activity.

Possible Cause Troubleshooting Action
Inappropriate enzyme. Screen a variety of lipases or other hydrolases to find one that is active and selective for this compound.[7]
Suboptimal reaction conditions. Optimize the pH, temperature, and solvent. Enzymes are sensitive to these parameters.[12]
Enzyme inhibition. The substrate or product may be inhibiting the enzyme at high concentrations. Try lowering the initial substrate concentration.

Problem: Low enantioselectivity (low ee).

Possible Cause Troubleshooting Action
Non-selective enzyme. Screen for a more selective enzyme.
Incorrect acyl donor (for transesterification). Vary the acyl donor. The structure of the acyl donor can significantly influence the enantioselectivity of the lipase.
Reaction proceeding too far. For kinetic resolutions, the maximum ee of the remaining substrate is achieved at around 50% conversion. Monitor the reaction progress and stop it at the optimal time.

Experimental Protocols

Note: The following protocols are generalized based on methods for similar compounds and should be optimized for this compound.

Chiral HPLC Method Development

This protocol is adapted from a method for 2-hydroxypentanal (B15218254) and provides a starting point for method development.[13]

1. Column Screening:

  • Screen a minimum of two different polysaccharide-based chiral stationary phases (e.g., a cellulose-based and an amylose-based column).

2. Mobile Phase Screening:

  • Normal Phase: Start with a mobile phase of n-Hexane:Isopropanol (90:10 v/v). If separation is not achieved, vary the ratio and try other alcohol modifiers like ethanol.

  • Reversed Phase: Start with Acetonitrile:Water (50:50 v/v). If necessary, add a buffer (e.g., 10 mM ammonium (B1175870) acetate).

3. Optimization:

  • Once partial separation is observed, optimize the mobile phase composition, flow rate (start with 1.0 mL/min), and column temperature to achieve baseline resolution (Rs > 1.5).

G Chiral HPLC Method Development Workflow start Start: Racemic This compound Sample csp_screen Screen Chiral Stationary Phases (e.g., Cellulose, Amylose based) start->csp_screen mp_screen Screen Mobile Phases (Normal & Reversed Phase) csp_screen->mp_screen no_sep No Separation mp_screen->no_sep partial_sep Partial Separation mp_screen->partial_sep optimization Optimize Separation Parameters (Mobile Phase Ratio, Temperature, Flow Rate) validation Method Validation (Repeatability, Linearity, LOD, LOQ) optimization->validation no_sep->csp_screen Try different CSP partial_sep->optimization

References

challenges in the quantification of reactive aldehydes like 2-Hydroxyheptanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of reactive aldehydes, with a special focus on 2-Hydroxyheptanal. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the analysis of these volatile and reactive molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound and other reactive aldehydes challenging?

A1: The quantification of reactive aldehydes like this compound presents several analytical challenges:

  • Reactivity: The aldehyde functional group is highly reactive and can readily form adducts with proteins and other nucleophiles, leading to sample loss and underestimation.

  • Instability: this compound, being a product of lipid peroxidation, can be unstable and prone to further oxidation or degradation.

  • Volatility: While the hydroxyl group reduces its volatility compared to other aldehydes, it can still be lost during sample preparation.

  • Matrix Effects: When analyzing biological samples, endogenous matrix components can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[1][2][3]

  • Dual Functionality: The presence of both a hydroxyl and an aldehyde group in this compound can complicate derivatization procedures, potentially leading to incomplete reactions or the formation of multiple derivative products.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Yes, derivatization is highly recommended for the robust and sensitive quantification of this compound, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[4] Derivatization serves to:

  • Increase the thermal stability and volatility of the analyte for GC-MS analysis.[5]

  • Improve chromatographic peak shape and resolution.

  • Enhance detection sensitivity by introducing a chromophore, fluorophore, or an easily ionizable group.[4]

  • Stabilize the reactive aldehyde group, preventing its degradation or reaction with other molecules in the sample matrix.

Common derivatizing agents for aldehydes include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS and 2,4-dinitrophenylhydrazine (B122626) (DNPH) for HPLC and LC-MS/MS.[4]

Q3: Which analytical technique is best for quantifying this compound?

A3: Both GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of reactive aldehydes. The choice depends on the specific requirements of the study:

  • GC-MS: Well-suited for volatile and semi-volatile compounds. With derivatization, it offers high sensitivity and specificity.

  • LC-MS/MS: Ideal for a wider range of compounds, including those that are less volatile or thermally labile. It generally offers higher sensitivity and is less prone to issues of thermal degradation of the analyte.[4]

Q4: How can I minimize matrix effects when analyzing this compound in biological samples?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, are a significant challenge in bioanalysis.[1][2] To minimize them:

  • Effective Sample Preparation: Use robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components such as phospholipids (B1166683) and proteins.[1]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. The SIL-IS behaves identically to the analyte during extraction, chromatography, and ionization, thus correcting for any variations.

  • Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as close as possible to the study samples to mimic the matrix effects.[6][7]

Troubleshooting Guides

GC-MS Analysis of Derivatized this compound
Problem Potential Cause(s) Troubleshooting Steps
No peak or low peak intensity Incomplete derivatization.Optimize derivatization conditions (pH, temperature, reaction time). Ensure fresh derivatizing reagent is used.
Degradation of the analyte or derivative.Ensure proper sample storage and handling. Analyze samples as soon as possible after derivatization.
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, inert GC column. Trim the front end of the column.
Leak in the system.Perform a leak check of the GC system, especially at the injector and column connections.
Peak tailing Active sites in the GC system.As above, use deactivated liners and columns.
Sub-optimal chromatographic conditions.Optimize the oven temperature program and carrier gas flow rate.
Co-elution with an interfering compound.Modify the temperature program or use a column with a different stationary phase.
Split peaks Poor injection technique.Use an autosampler for consistent injections. Ensure the injection speed is appropriate.
Column overload.Dilute the sample or increase the split ratio.
Incompatible solvent with the stationary phase.Ensure the sample is dissolved in a solvent compatible with the GC column.
High baseline noise Contaminated carrier gas or gas lines.Use high-purity gas and install or replace gas purifiers.
Column bleed.Ensure the column temperature does not exceed its maximum limit. Condition the column properly.
Contaminated inlet or detector.Clean the inlet and detector according to the manufacturer's instructions.
LC-MS/MS Analysis of Derivatized this compound
Problem Potential Cause(s) Troubleshooting Steps
Low sensitivity / Ion suppression Matrix effects from co-eluting compounds.Improve sample cleanup (e.g., use a more selective SPE sorbent). Optimize chromatographic separation to move the analyte peak away from the suppression zone.
Sub-optimal ionization source parameters.Optimize source parameters such as spray voltage, gas flows, and temperature.
Incorrect MRM transitions or collision energy.Infuse a standard solution of the derivatized analyte to optimize the MRM parameters.
Inconsistent retention times Changes in mobile phase composition.Prepare fresh mobile phase daily. Ensure proper mixing if using a gradient.
Column degradation.Use a guard column to protect the analytical column. Replace the column if performance deteriorates.
Fluctuation in column temperature.Use a column oven to maintain a stable temperature.
Poor peak shape Column overload.Dilute the sample.
Secondary interactions with the stationary phase.Adjust the mobile phase pH or use a different column chemistry.
Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector.
Carryover Adsorption of the analyte in the injection system.Optimize the needle wash procedure with a strong solvent.
High concentration samples analyzed before low concentration samples.Inject a blank solvent after high concentration samples. Randomize the injection sequence.

Quantitative Data Summary

As specific quantitative performance data for this compound is not widely available in the searched literature, the following tables provide representative data for the analysis of other reactive aldehydes using GC-MS and LC-MS/MS. These values can serve as a benchmark for method development and validation for this compound.

Table 1: Representative Performance Data for Reactive Aldehyde Quantification by GC-MS

ParameterFormaldehyde (as PFBHA-oxime)Acetaldehyde (as PFBHA-oxime)Hexanal (as PFBHA-oxime)
Linearity Range 1 - 100 ng/mL1 - 100 ng/mL0.5 - 50 ng/mL
Correlation Coefficient (r²) > 0.995> 0.996> 0.998
Limit of Detection (LOD) 0.5 ng/mL0.3 ng/mL0.006 nM[8]
Limit of Quantitation (LOQ) 1 ng/mL1 ng/mL0.1 ng/mL
Accuracy (% Recovery) 92 - 108%95 - 105%90 - 110%
Precision (% RSD) < 10%< 8%< 10%

Table 2: Representative Performance Data for Reactive Aldehyde Quantification by LC-MS/MS

ParameterFormaldehyde (as DNPH-hydrazone)Acetaldehyde (as DNPH-hydrazone)Malondialdehyde (as DNPH-hydrazone)
Linearity Range 0.5 - 200 ng/mL0.5 - 200 ng/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.997> 0.999
Limit of Detection (LOD) 0.1 ng/mL0.2 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL0.5 ng/mL1 ng/mL
Accuracy (% Recovery) 97 - 103%96 - 104%98 - 102%
Precision (% RSD) < 7%< 6%< 5%

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis

Materials:

  • Sample containing this compound (e.g., plasma, cell lysate)

  • PFBHA solution (10 mg/mL in water or suitable buffer)

  • Internal standard solution (e.g., a stable isotope-labeled this compound, if available, or a structural analog)

  • Hydrochloric acid (HCl) for pH adjustment

  • Hexane (B92381) (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • To 1 mL of the sample, add the internal standard.

  • Add 100 µL of the PFBHA solution.

  • Adjust the pH of the mixture to approximately 3 with HCl.

  • Incubate the mixture at 60°C for 1 hour to facilitate the formation of the PFBHA-oxime derivative.

  • After cooling to room temperature, add 1 mL of hexane and vortex vigorously for 2 minutes to extract the derivative.

  • Centrifuge the mixture to separate the layers.

  • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Derivatization of this compound with DNPH for LC-MS/MS Analysis

Materials:

  • Sample containing this compound

  • DNPH solution (e.g., 1 mg/mL in acetonitrile (B52724) with 0.1% phosphoric acid)

  • Internal standard solution

  • Acetonitrile

  • Water (LC-MS grade)

Procedure:

  • To 100 µL of the sample, add the internal standard.

  • Add 100 µL of the DNPH solution.

  • Vortex the mixture and incubate at 40°C for 30 minutes to form the DNPH-hydrazone derivative.

  • Add 800 µL of a water/acetonitrile mixture (e.g., 50:50) to dilute the sample.

  • Centrifuge the sample to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) IS_add Add Internal Standard Sample->IS_add Deriv Derivatization (e.g., PFBHA or DNPH) IS_add->Deriv Extract Extraction (LLE or SPE) Deriv->Extract Dry Drying & Reconstitution Extract->Dry GCMS GC-MS Dry->GCMS for GC-MS LCMSMS LC-MS/MS Dry->LCMSMS for LC-MS/MS Integration Peak Integration GCMS->Integration LCMSMS->Integration Cal Calibration Curve Integration->Cal Quant Quantification Cal->Quant

General workflow for this compound quantification.

signaling_pathway cluster_stress Cellular Stress cluster_lpo Lipid Peroxidation cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) LPO Lipid Peroxidation ROS->LPO PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->LPO HHE This compound LPO->HHE Protein_Adducts Protein Adducts HHE->Protein_Adducts Keap1 Keap1 Modification Protein_Adducts->Keap1 Nrf2 Nrf2 Activation Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Gene_Exp Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Exp activates Cell_Defense Cellular Defense & Detoxification Gene_Exp->Cell_Defense

Proposed signaling cascade of this compound.

References

Validation & Comparative

2-Hydroxyheptanal: An Emerging Biomarker of Oxidative Stress in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Validation and Utility Against Established Markers

For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount in understanding disease pathogenesis and evaluating therapeutic efficacy. While established biomarkers such as malondialdehyde (MDA), 4-hydroxy-2-nonenal (4-HNE), and F2-isoprostanes are routinely used, emerging biomarkers like 2-hydroxyheptanal (2-HH) are gaining attention for their potential specificity. This guide provides an objective comparison of 2-HH with other key oxidative stress biomarkers, supported by experimental data and detailed methodologies, to aid in the informed selection of appropriate markers for research and clinical applications.

The Landscape of Oxidative Stress Biomarkers

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, leads to cellular damage by oxidizing lipids, proteins, and DNA.[1] The byproducts of this damage serve as measurable biomarkers. Lipid peroxidation, the oxidative degradation of lipids, is a well-established hallmark of oxidative stress, giving rise to a variety of aldehyde products.[2][3]

Among these, this compound (2-HH) has been identified as a major aldehydic product of the lipid peroxidation of n-6 fatty acids, such as linoleic acid and arachidonic acid.[4] Its formation points to a specific pathway of lipid damage, making it a candidate for a targeted biomarker. However, its validation and application in clinical and research settings are still in nascent stages compared to more established markers.

Comparative Analysis of Key Oxidative Stress Biomarkers

The selection of an appropriate biomarker depends on several factors including the specific biological question, the sample matrix, and the required sensitivity and specificity of the assay. Below is a comparative summary of 2-HH and other widely used lipid peroxidation biomarkers.

BiomarkerPrecursorMatrixAdvantagesDisadvantages
This compound (2-HH) n-6 Fatty Acids (Linoleic, Arachidonic Acid)Biological fluids, TissuesSpecific to n-6 PUFA peroxidation.[4]Limited validation studies; analytical methods not standardized; potential instability.
Malondialdehyde (MDA) Polyunsaturated Fatty Acids (PUFAs)Plasma, Serum, Urine, TissuesWidely studied; commercially available kits (TBARS assay).[5][6]Lack of specificity of the TBARS assay; can be formed during sample preparation.[7]
4-Hydroxy-2-nonenal (4-HNE) n-6 PUFAsPlasma, Serum, Urine, TissuesHigh biological reactivity; adducts with proteins and DNA can be measured.[8][9]High reactivity can lead to rapid clearance and challenges in measurement.[10]
F2-Isoprostanes Arachidonic AcidUrine, Plasma, Exhaled Breath CondensateChemically stable; specific to free radical-induced lipid peroxidation; considered a "gold standard".[7]Complex and expensive analytical methods (GC-MS or LC-MS/MS).[7]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and the steps involved in biomarker analysis, the following diagrams are provided.

G Lipid Peroxidation Pathway Leading to Aldehyde Formation PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membrane LipidRadical Lipid Radical PUFA->LipidRadical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation LipidPeroxylRadical Lipid Peroxyl Radical LipidRadical->LipidPeroxylRadical + O2 LipidHydroperoxide Lipid Hydroperoxide LipidPeroxylRadical->LipidHydroperoxide + H Aldehydes Aldehyde Products LipidHydroperoxide->Aldehydes Decomposition HH This compound (2-HH) Aldehydes->HH HNE 4-Hydroxy-2-nonenal (4-HNE) Aldehydes->HNE MDA Malondialdehyde (MDA) Aldehydes->MDA

Caption: Formation of aldehydes from lipid peroxidation.

G General Experimental Workflow for Biomarker Measurement Sample Biological Sample Collection (Plasma, Urine, Tissue) Preparation Sample Preparation (Extraction, Derivatization) Sample->Preparation Analysis Analytical Measurement Preparation->Analysis GCMS GC-MS Analysis->GCMS Volatile compounds LCMS LC-MS/MS Analysis->LCMS Non-volatile compounds HPLC HPLC Analysis->HPLC Derivatized aldehydes Spectro Spectrophotometry Analysis->Spectro Colorimetric assays Data Data Analysis and Quantification GCMS->Data LCMS->Data HPLC->Data Spectro->Data

Caption: Workflow for oxidative stress biomarker analysis.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are summaries of common methodologies for the analysis of key lipid peroxidation biomarkers.

Measurement of this compound (2-HH) and other Aldehydes

The analysis of aldehydes in biological samples is challenging due to their reactivity and volatility. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques.[11]

Protocol: GC-MS Analysis of Aldehydes

  • Sample Preparation:

    • To prevent artifactual peroxidation, add antioxidants like butylated hydroxytoluene (BHT) and a chelating agent like desferrioxamine to the biological sample (e.g., plasma, tissue homogenate).[11]

    • Perform a lipid extraction using a method such as the Folch procedure (chloroform:methanol, 2:1 v/v).

  • Derivatization:

    • Aldehydes are often derivatized to improve their stability and chromatographic properties. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the carbonyl group of the aldehyde.

    • The resulting oximes are then extracted into an organic solvent (e.g., hexane).

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target aldehyde derivatives.

    • Quantification is achieved by using a stable isotope-labeled internal standard.

Measurement of Malondialdehyde (MDA) via TBARS Assay

The thiobarbituric acid reactive substances (TBARS) assay is a widely used, albeit non-specific, method for measuring MDA.[5]

Protocol: TBARS Assay

  • Sample Preparation:

    • Mix the biological sample (e.g., plasma, tissue homogenate) with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA).

  • Reaction:

    • Heat the mixture at 90-100°C for a specified time (e.g., 60 minutes). This promotes the reaction between MDA and TBA to form a pink-colored adduct.

  • Measurement:

    • After cooling, centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm) using a spectrophotometer.

    • Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with an MDA standard.

Measurement of F2-Isoprostanes

The gold standard for F2-isoprostane measurement is mass spectrometry-based methods due to their high specificity and sensitivity.[7]

Protocol: LC-MS/MS Analysis of F2-Isoprostanes

  • Sample Preparation:

    • Add an internal standard (e.g., deuterated F2-isoprostane) to the sample (e.g., urine, plasma).

    • Perform a solid-phase extraction (SPE) to isolate and concentrate the F2-isoprostanes from the sample matrix.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the F2-isoprostanes from other sample components on a C18 reversed-phase column.

    • Detect and quantify the F2-isoprostanes using multiple reaction monitoring (MRM) mode, which provides high selectivity.

    • The concentration of F2-isoprostanes in the sample is determined by the ratio of the peak area of the endogenous F2-isoprostane to that of the internal standard.

Conclusion and Future Directions

The validation of this compound as a biomarker for oxidative stress is an ongoing area of research. While its specific origin from n-6 fatty acid peroxidation is promising for targeted studies, the lack of standardized and validated analytical methods currently limits its widespread application.[4] In contrast, biomarkers like MDA, 4-HNE, and F2-isoprostanes have been extensively studied, and their analytical methods are well-established, providing a robust framework for assessing oxidative stress.[6][7]

For researchers and drug development professionals, the choice of biomarker should be guided by the specific research question and the available resources. While established markers offer reliability and a wealth of comparative data, emerging biomarkers like 2-HH may provide more specific insights into particular pathways of oxidative damage. Future research should focus on developing and validating sensitive and specific analytical methods for 2-HH in various biological matrices and on correlating its levels with clinical outcomes in different disease states. This will be crucial in establishing its role as a reliable and informative biomarker of oxidative stress.

References

A Tale of Two Aldehydes: A Comparative Analysis of 4-Hydroxynonenal (4-HNE) and the Enigmatic 2-Hydroxyheptanal

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the well-documented bioactivity of 4-hydroxynonenal (B163490) (4-HNE) and contrasting it with the current scarcity of knowledge surrounding 2-hydroxyheptanal. This guide highlights the established role of 4-HNE as a key mediator in cellular signaling and oxidative stress, while underscoring the significant research gap that exists for this compound.

The landscape of lipid peroxidation research is dominated by a few well-characterized reactive aldehydes, with 4-hydroxynonenal (4-HNE) standing out as a pivotal molecule in a myriad of physiological and pathological processes.[1][2] In contrast, other lipid-derived aldehydes, such as this compound, remain largely in the scientific shadows. This guide provides a detailed comparative analysis of these two molecules, summarizing the extensive experimental data for 4-HNE and juxtaposing it with the limited information available for this compound, thereby illuminating a significant knowledge gap and potential avenues for future research.

Chemical and Physical Properties: A Structural Overview

Both 4-HNE and this compound are alpha,beta-unsaturated aldehydes, a class of molecules known for their reactivity. However, their structural differences likely dictate distinct biological activities.

PropertyThis compound4-Hydroxynonenal (4-HNE)
Molecular Formula C₇H₁₄O₂[3]C₉H₁₆O₂
Molecular Weight 130.18 g/mol [3]156.22 g/mol [4]
Structure Contains a hydroxyl group at the alpha-position to the aldehyde.Possesses a hydroxyl group at the gamma-position and a carbon-carbon double bond.
Reactivity The alpha-hydroxyaldehyde structure suggests the potential for latent crosslinking activity.[5]The α,β-unsaturated aldehyde structure makes it a potent Michael acceptor, readily reacting with nucleophilic amino acid residues.[1][6]

Biological Activity and Toxicity: A Study in Contrasts

The biological effects of 4-HNE have been extensively documented, revealing a dual role as both a signaling molecule at low concentrations and a toxic agent at higher concentrations.[2] In stark contrast, there is a significant dearth of information regarding the biological activities and toxicity of this compound.

4-Hydroxynonenal (4-HNE): The Two-Faced Aldehyde

4-HNE is a product of the peroxidation of omega-6 polyunsaturated fatty acids.[2] Its effects are concentration-dependent:

  • Low Concentrations (0.1-5 µM): At these levels, 4-HNE is involved in cell signaling, promoting proliferation, differentiation, and antioxidant defense mechanisms.[7]

  • High Concentrations (10-20 µM and above): Higher concentrations of 4-HNE are cytotoxic, inducing apoptosis and necrosis through various mechanisms, including the activation of caspase enzymes and the release of cytochrome c from mitochondria.

4-HNE has been implicated in the pathology of numerous diseases, including Alzheimer's disease, atherosclerosis, diabetes, and cancer.[8]

This compound: An Unwritten Chapter

Currently, there is a notable absence of published studies detailing the specific biological activities or toxicological profile of this compound. While one study has modeled its reaction with a lysine (B10760008) derivative, suggesting it can form protein adducts, comprehensive in vitro or in vivo toxicity data is not available in the public domain. The lack of research into this molecule represents a significant gap in our understanding of the full spectrum of lipid peroxidation products.

Reactivity with Proteins: The Basis of Biological Effects

The biological actions of aldehydes like 4-HNE are largely attributed to their ability to form covalent adducts with proteins, thereby altering their structure and function.[1]

4-Hydroxynonenal (4-HNE): A Promiscuous Binder

4-HNE is a potent electrophile that readily reacts with nucleophilic amino acid residues in proteins, primarily through Michael addition.[1][6] The primary targets are:

  • Cysteine: The thiol group of cysteine is the most reactive nucleophile towards 4-HNE.[6]

  • Histidine: The imidazole (B134444) ring of histidine is also a major target for 4-HNE adduction.[1][9]

  • Lysine: The ε-amino group of lysine can react with 4-HNE via Michael addition and also through the formation of Schiff bases.[1]

These modifications can lead to enzyme inactivation, disruption of protein-protein interactions, and the formation of protein aggregates.[1]

This compound: A Hint of Reactivity

A single model study has investigated the reaction of this compound with N(alpha)-hippuryllysine, demonstrating its potential to modify lysine residues. The alpha-hydroxyaldehyde structure of this compound is similar to that of glycolaldehyde (B1209225), which has been shown to have a latent crosslinking potential.[5] The initial reaction of the aldehyde with an amino group can, after an Amadori rearrangement, generate a new reactive aldehyde function, leading to protein crosslinking.[5] However, whether this compound exhibits similar crosslinking activity in biological systems remains to be experimentally verified.

Signaling Pathways: A Well-Trod Path for 4-HNE, An Uncharted Territory for this compound

4-HNE is a recognized modulator of several key signaling pathways, a role that is central to its physiological and pathological effects. For this compound, its influence on cellular signaling is entirely unknown.

4-Hydroxynonenal (4-HNE) Signaling Involvement

4-HNE has been shown to modulate a variety of signaling pathways, often in a dose-dependent manner:

  • Nrf2/KEAP1 Pathway: At low concentrations, 4-HNE can activate the Nrf2 antioxidant response pathway by modifying Keap1, a negative regulator of Nrf2.[1][7] This leads to the upregulation of antioxidant and detoxification enzymes.

  • NF-κB Pathway: The effect of 4-HNE on the NF-κB pathway is complex and concentration-dependent. Low concentrations can activate NF-κB, while higher concentrations can be inhibitory.[7][10]

  • MAPK Pathways: 4-HNE can activate various mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, which are involved in stress responses, inflammation, and cell proliferation.[10]

  • Src Kinase Activation: 4-HNE can form adducts with Src kinase, leading to its activation and the subsequent initiation of pro-inflammatory signaling.[11]

4-HNE_Signaling_Pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathways HNE 4-Hydroxynonenal (4-HNE) Keap1 Keap1 HNE->Keap1 modifies IKK IKK HNE->IKK activates/inhibits JNK JNK HNE->JNK activates p38 p38 HNE->p38 activates ERK ERK HNE->ERK activates/inhibits Src Src Kinase HNE->Src adduct formation Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE Antioxidant Response Element Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation AP1 AP-1 JNK->AP1 p38->AP1 ERK->AP1 CellularResponses Stress/Apoptosis/Proliferation AP1->CellularResponses Src->NFkB activates

Figure 1. Overview of signaling pathways modulated by 4-HNE.
This compound: A Blank Canvas

There are currently no published studies investigating the effects of this compound on any cellular signaling pathways. This represents a critical area for future investigation to understand the potential biological relevance of this molecule.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments cited in the literature for the analysis of 4-HNE are provided below. These protocols can be adapted for the study of this compound.

Detection of Protein Adducts by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a common method for the detection and quantification of 4-HNE protein adducts.[5]

Protocol: Indirect ELISA for 4-HNE Protein Adducts

  • Coating: Coat a 96-well microtiter plate with the protein sample (e.g., cell lysate or plasma) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS containing 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add a primary antibody specific for 4-HNE adducts diluted in antibody dilution buffer and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

ELISA_Workflow Start Start Coat_Plate Coat plate with protein sample Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block non-specific sites Wash1->Block Wash2 Wash Block->Wash2 Primary_Ab Add primary anti-HNE antibody Wash2->Primary_Ab Wash3 Wash Primary_Ab->Wash3 Secondary_Ab Add HRP-conjugated secondary antibody Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Substrate Add substrate Wash4->Substrate Stop Stop reaction Substrate->Stop Read Read absorbance Stop->Read End End Read->End

Figure 2. Experimental workflow for indirect ELISA of protein adducts.
Analysis of Aldehydes by HPLC

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of aldehydes in biological samples, often requiring derivatization to enhance detection.

Protocol: HPLC Analysis of Aldehydes with DNPH Derivatization

  • Sample Preparation: Extract lipids from the biological sample using a suitable solvent system (e.g., Folch method).

  • Derivatization: React the aldehyde-containing fraction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic solution to form stable hydrazone derivatives.

  • Solid-Phase Extraction (SPE): Purify and concentrate the DNPH derivatives using an appropriate SPE cartridge.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Detection: UV detector at a wavelength of approximately 365 nm.

  • Quantification: Quantify the aldehydes by comparing the peak areas to a standard curve of known concentrations of the respective aldehyde-DNPH derivatives.

Conclusion: A Call for Further Investigation

This comparative analysis serves as a call to the research community to investigate the biological roles of less-studied lipid peroxidation products like this compound. Such studies are crucial for a more complete understanding of the complex web of interactions that govern cellular responses to oxidative stress and may uncover novel therapeutic targets for a range of diseases. The experimental protocols provided for 4-HNE can serve as a starting point for the much-needed exploration of the enigmatic this compound.

References

Cross-Validation of 2-Hydroxyheptanal Quantification: A Comparative Guide to ELISA and Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipid peroxidation biomarkers is critical for understanding the role of oxidative stress in a variety of physiological and pathological processes. 2-Hydroxyheptanal (2-HHA), a reactive aldehyde product of lipid hydroperoxide degradation, is an emerging biomarker for such assessments. The choice of analytical methodology is paramount for achieving reliable and reproducible results. This guide provides an objective comparison between the two most common analytical platforms for 2-HHA quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and mass spectrometry (MS)-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While direct cross-validation studies for 2-HHA are not extensively published, this guide draws upon established principles and data from the analysis of similar lipid peroxidation products to provide a comprehensive overview.[1][2][3]

Performance Characteristics: ELISA vs. Mass Spectrometry

The selection of an analytical method often depends on a trade-off between throughput, sensitivity, specificity, and cost. Immunoassays and mass spectrometry differ significantly in these performance metrics. While ELISA offers a high-throughput and cost-effective solution, mass spectrometry provides superior specificity and accuracy, making it the gold standard for analytical validation.[4][5][6]

Table 1: Comparison of Typical Performance Parameters

ParameterELISA (Competitive)LC-MS/MS (with Derivatization)
Linearity (R²) > 0.990> 0.998
Limit of Detection (LOD) 10 - 100 pg/mL0.5 - 10 pg/mL
Limit of Quantitation (LOQ) 50 - 500 pg/mL2 - 50 pg/mL
Accuracy (% Recovery) 85 - 115%95 - 105%
Precision (% RSD) < 15%< 10%
Specificity Good (potential cross-reactivity)Excellent (mass-based detection)
Sample Throughput High (96/384-well plates)Low to Moderate
Cost per Sample LowHigh
Expertise Required ModerateHigh

Note: The values presented are representative and may vary depending on the specific assay, instrumentation, and sample matrix. Method validation is essential for any specific application.

Experimental Methodologies

Detailed and validated protocols are crucial for generating high-quality data. Below are representative protocols for the quantification of 2-HHA using both ELISA and LC-MS/MS.

This compound ELISA Protocol (Representative)

This protocol is based on the principles of a competitive ELISA, a common format for small-molecule quantification.

Principle: Free 2-HHA in the sample competes with a fixed amount of labeled 2-HHA (e.g., conjugated to an enzyme like HRP) for binding to a limited number of antibody sites, typically coated on a microplate. The amount of signal generated by the enzyme is inversely proportional to the concentration of 2-HHA in the sample.

Methodology:

  • Sample Preparation: Plasma, serum, or tissue homogenates may require an extraction step (e.g., solid-phase extraction) to remove interfering substances. Samples are then diluted in the provided assay buffer.

  • Assay Procedure:

    • Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.

    • Add the 2-HHA-enzyme conjugate to each well.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

    • Wash the plate multiple times to remove unbound reagents.

    • Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate to a colored product.

    • Incubate for 15-30 minutes for color development.

    • Add a stop solution to terminate the reaction.

  • Data Analysis:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of 2-HHA in the samples by interpolating their absorbance values from the standard curve.

This compound LC-MS/MS Protocol (Representative)

LC-MS/MS offers high specificity and sensitivity, making it the reference method for biomarker quantification.[5][7] Due to the small size and potential volatility of 2-HHA, a derivatization step is typically required to improve its chromatographic retention and ionization efficiency.

Principle: Samples are first derivatized to create a stable, ionizable 2-HHA derivative. This derivative is then separated from other sample components by liquid chromatography and subsequently detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Methodology:

  • Sample Preparation & Derivatization:

    • To 100 µL of sample (e.g., plasma), add an internal standard (e.g., a stable isotope-labeled 2-HHA).

    • Perform protein precipitation by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the protein.

    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a derivatization solution. A common reagent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group.

    • Incubate to allow the derivatization reaction to complete.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Inject the derivatized sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water and methanol (B129727) (both often containing a small amount of formic acid to aid ionization).

    • Mass Spectrometry: Introduce the column eluent into the mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in negative ion mode for PFBHA derivatives.

    • Monitor specific precursor-to-product ion transitions for the 2-HHA derivative and its internal standard using MRM for high specificity and sensitivity.

  • Data Analysis:

    • Integrate the peak areas for the 2-HHA derivative and the internal standard.

    • Calculate the peak area ratio.

    • Determine the concentration of 2-HHA in the samples using a calibration curve generated from standards of known concentrations that have undergone the same preparation and derivatization process.

Visualizing the Processes and Pathways

To further clarify the comparison, the following diagrams illustrate the experimental workflows, the biological origin of this compound, and the logical considerations for method selection.

G cluster_0 ELISA Workflow cluster_1 LC-MS/MS Workflow A1 Sample Prep (Dilution/Extraction) A2 Add Sample, Standards & Conjugate to Plate A1->A2 A3 Competitive Binding (Incubation) A2->A3 A4 Wash Plate A3->A4 A5 Add Substrate A4->A5 A6 Stop Reaction & Read Absorbance A5->A6 A7 Data Analysis (Standard Curve) A6->A7 B1 Sample Prep (Protein Ppt. & IS Spike) B2 Derivatization B1->B2 B3 LC Separation (Chromatography) B2->B3 B4 MS/MS Detection (Ionization & MRM) B3->B4 B5 Data Analysis (Peak Integration) B4->B5

Fig 1. Comparative experimental workflows for ELISA and LC-MS/MS.

G PUFA Polyunsaturated Fatty Acid (PUFA) LPO Lipid Peroxidation (Radical Chain Reaction) PUFA->LPO ROS Reactive Oxygen Species (ROS) ROS->LPO LH Lipid Hydroperoxide (Unstable Intermediate) LPO->LH Breakdown Decomposition LH->Breakdown Aldehydes Reactive Aldehydes (e.g., 2-HHA, MDA, 4-HNE) Breakdown->Aldehydes OS Cellular Damage & Oxidative Stress Aldehydes->OS

Fig 2. Simplified pathway of this compound formation via lipid peroxidation.

G Start Start: Need to Quantify 2-HHA Q1 High Sample Volume? Start->Q1 Q2 Need Absolute Specificity/Accuracy? Q1->Q2 No ELISA Choose ELISA Q1->ELISA Yes Q3 Budget/ Instrumentation? Q2->Q3 No MS Choose Mass Spec Q2->MS Yes Q3->ELISA Limited Q3->MS Available Validate Use MS to Validate ELISA Results ELISA->Validate Consider for key samples

Fig 3. Decision-making framework for selecting an analytical method.

Conclusion and Recommendations

The choice between ELISA and mass spectrometry for the quantification of this compound depends on the specific requirements of the study.

  • ELISA is well-suited for high-throughput screening of large sample sets where cost and speed are major considerations. It is an excellent tool for identifying trends and making relative comparisons. However, due to the inherent potential for antibody cross-reactivity with structurally similar molecules, results should be interpreted with caution.[1][4]

  • Mass Spectrometry (LC-MS/MS) is the definitive method for accurate and precise quantification. Its high specificity, derived from the separation of analytes and the monitoring of unique mass transitions, makes it the gold standard for method validation and for studies where absolute quantification is critical.[4][5]

References

A Researcher's Guide to Inter-Laboratory Comparison of 2-Hydroxyheptanal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of biomarkers like 2-hydroxyheptanal is paramount. This guide provides a comparative overview of common analytical techniques applicable to the quantification of this compound, framed within the context of inter-laboratory comparison principles. While direct inter-laboratory studies on this compound are not widely published, this guide draws upon established methodologies for structurally similar analytes, such as 5-hydroxyheptan-2-one, to provide a robust framework for method selection and performance evaluation.[1]

Inter-laboratory comparisons, or proficiency tests, are essential for assessing the competence of laboratories and the reliability of analytical methods across different sites.[2][3][4] Key statistical measures used in these comparisons include Mandel's h and k statistics to evaluate consistency between laboratories and z-scores to assess individual laboratory performance against a consensus value.[5][6] This guide will help laboratories prepare for such comparisons by detailing common analytical workflows and their expected performance metrics.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR). These values are representative and should be confirmed through method validation for specific applications.[1]

ParameterGC-MS (with Derivatization)HPLC-UV (with Derivatization)Quantitative NMR (qNMR)
Linearity (R²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL1 - 5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL5 - 25 ng/mL5 - 15 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%98 - 102%
Precision (% RSD) < 10%< 5%< 3%

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of results in an inter-laboratory setting. Below are representative protocols for the GC-MS and HPLC-UV analysis of hydroxylated carbonyl compounds like this compound, which typically require derivatization to improve volatility and detectability.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds.[1][7][8]

  • Sample Preparation and Derivatization:

    • An internal standard is added to the sample to correct for variations in extraction and analysis.

    • The sample is extracted using a suitable organic solvent.

    • The hydroxyl and aldehyde functional groups of this compound are derivatized to more volatile and thermally stable forms. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • The derivatized sample is concentrated and reconstituted in a solvent suitable for GC injection.

  • Instrumentation and Conditions: [1]

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, followed by a ramp to 280°C at 10°C/min, with a final hold for 5 minutes.

    • Mass Spectrometer:

      • MS Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized this compound.

2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

HPLC is a versatile technique for separating non-volatile and thermally sensitive compounds.[1][9] For analytes lacking a strong chromophore, such as this compound, derivatization is necessary for UV detection.

  • Sample Preparation and Derivatization:

    • An internal standard is added to the sample.

    • The sample is extracted and purified, for example, by solid-phase extraction (SPE).

    • The aldehyde group of this compound is derivatized with a UV-absorbing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH).

    • The derivatized sample is dissolved in a suitable mobile phase for injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed.

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detection: UV detection at the wavelength of maximum absorbance for the DNPH derivative (e.g., 360 nm).

Visualizing Analytical Workflows

The following diagrams illustrate the typical experimental workflow for the GC-MS and HPLC-UV analysis of this compound, as well as the logical flow of an inter-laboratory comparison study.

cluster_0 GC-MS Workflow for this compound Analysis A Sample Collection B Addition of Internal Standard A->B C Solvent Extraction B->C D Derivatization (e.g., Silylation) C->D E GC Separation D->E F MS Detection (SIM Mode) E->F G Data Analysis & Quantification F->G

Figure 1: GC-MS experimental workflow.

cluster_1 HPLC-UV Workflow for this compound Analysis H Sample Collection I Addition of Internal Standard H->I J Solid-Phase Extraction (SPE) I->J K Derivatization (e.g., with DNPH) J->K L HPLC Separation K->L M UV Detection L->M N Data Analysis & Quantification M->N cluster_2 Inter-Laboratory Comparison Logical Flow P Preparation & Distribution of Homogenized Samples Q Analysis by Participating Laboratories P->Q R Submission of Results Q->R S Statistical Analysis (e.g., z-scores, Mandel's statistics) R->S T Performance Evaluation & Reporting S->T U Corrective Actions by Laboratories T->U

References

A Researcher's Guide to Specificity Assessment of Antibodies Targeting 2-Hydroxyheptanal (2-HH) Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of oxidative stress, toxicology, and drug development, the accurate detection of protein adducts formed by lipid peroxidation products is crucial. 2-Hydroxyheptanal (2-HH), a reactive aldehyde, is known to form covalent adducts with proteins, leading to cellular dysfunction and contributing to various pathological states. The specificity of antibodies used to detect these 2-HH adducts is paramount for generating reliable and reproducible data. This guide provides a framework for assessing and comparing the specificity of anti-2-HH adduct antibodies, offering detailed experimental protocols and data presentation formats.

Comparative Analysis of Antibody Specificity

The ideal anti-2-HH adduct antibody should exhibit high affinity and specificity for 2-HH modified proteins, with minimal cross-reactivity to other structurally similar aldehyde adducts or unmodified proteins. Below is a template for comparing the key performance characteristics of commercially available or in-house developed anti-2-HH adduct antibodies.

Table 1: Quantitative Comparison of Anti-2-HH Adduct Antibody Specificity

Parameter Antibody A Antibody B Alternative Method: LC-MS/MS
Antigen 2-HH-KLH2-HH-BSAN/A
Isotype Mouse IgG1Rabbit PolyclonalN/A
Detection Limit (ELISA) 1 ng/mL5 ng/mL~1 fmol
IC50 (Competitive ELISA) 15 ng/mL30 ng/mLN/A
Cross-Reactivity (vs. 2-HH)
* 4-Hydroxy-2-nonenal (HNE)< 5%< 10%High Specificity
* Malondialdehyde (MDA)< 2%< 5%High Specificity
* Hexanal< 1%< 2%High Specificity
* Unmodified ProteinNot DetectedNot DetectedHigh Specificity
Validated Applications WB, ELISA, IHCWB, ELISATargeted Proteomics

Experimental Protocols for Specificity Assessment

Robust validation of antibody specificity is essential.[1][2][3] The following are detailed protocols for key experiments to assess the specificity of anti-2-HH adduct antibodies.

Competitive ELISA for Specificity and Cross-Reactivity

This assay is fundamental for quantifying the specificity of the antibody for 2-HH adducts and determining its cross-reactivity with other aldehyde adducts.[4][5][6][7]

Protocol:

  • Antigen Coating: Coat a 96-well microtiter plate with 2-HH-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block non-specific binding sites by incubating with 3% BSA in PBST for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Inhibition:

    • Prepare serial dilutions of the competing antigens: 2-HH-HSA, HNE-HSA, MDA-HSA, hexanal-HSA, and unmodified HSA (as a negative control).

    • Pre-incubate the anti-2-HH adduct antibody (at a concentration that gives ~80% of the maximum signal) with an equal volume of each competing antigen dilution for 1 hour at 37°C.

  • Incubation: Add the antibody-competitor mixtures to the coated plate and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 2N H₂SO₄.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the percentage of inhibition versus the competitor concentration to determine the IC50 for each competing adduct.

Western Blotting for Detection of 2-HH Adducted Proteins

Western blotting is used to confirm that the antibody recognizes 2-HH modified proteins in complex mixtures, such as cell lysates or tissue homogenates.[8]

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues treated with and without 2-HH.

  • SDS-PAGE: Separate the proteins (20-30 µg per lane) on a 10% SDS-polyacrylamide gel. Include a lane with in vitro prepared 2-HH-BSA as a positive control.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-2-HH adduct antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

  • Analysis: Compare the banding pattern between the 2-HH treated and untreated samples. A specific antibody should show a significant increase in signal in the treated lane.

Immunohistochemistry (IHC) for in situ Detection

IHC allows for the visualization of 2-HH adducts within tissue sections, providing spatial information about their formation.

Protocol:

  • Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, and cut into 5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the anti-2-HH adduct antibody overnight at 4°C.

  • Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and DAB substrate for visualization.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Analysis: Examine the sections under a microscope to assess the localization and intensity of the staining.

Alternative and Complementary Methods

While antibody-based methods are powerful, mass spectrometry (MS)-based approaches provide the highest level of specificity for the identification and quantification of protein adducts.[9][10][11][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique can identify the exact site of adduction on a protein and provide absolute quantification. It is considered the gold standard for protein adduct analysis.

Visualizing Experimental Workflows and Pathways

Formation of this compound Protein Adducts

PUFA Polyunsaturated Fatty Acids LPO Lipid Peroxidation PUFA->LPO Oxidation ROS Reactive Oxygen Species ROS->LPO HH This compound (2-HH) LPO->HH Adduct 2-HH Protein Adduct HH->Adduct Protein Protein (Lys, His, Cys) Protein->Adduct Schiff base/Michael addition

Caption: Formation of 2-HH protein adducts from lipid peroxidation.

Workflow for Antibody Specificity Assessment

cluster_in_vitro In Vitro Validation cluster_in_situ In Situ Validation cluster_alternative Alternative Methods ELISA Competitive ELISA WB Western Blot IHC Immunohistochemistry LCMS LC-MS/MS start Anti-2-HH Antibody start->ELISA Quantitative Specificity start->WB Qualitative Specificity start->IHC Spatial Localization start->LCMS Gold Standard Comparison

Caption: Workflow for assessing anti-2-HH adduct antibody specificity.

Decision Tree for Antibody Selection

start Start: Need to detect 2-HH adducts q1 Is quantitative data required? start->q1 a1_yes Competitive ELISA or LC-MS/MS q1->a1_yes Yes a1_no Western Blot or IHC q1->a1_no No q3 Is absolute specificity critical? a1_yes->q3 q2 Is spatial localization important? a1_no->q2 a2_yes Immunohistochemistry q2->a2_yes Yes a2_no Western Blot q2->a2_no No a3_yes LC-MS/MS q3->a3_yes Yes a3_no Validated Antibody q3->a3_no No

Caption: Decision tree for selecting a 2-HH adduct detection method.

References

A Comparative Guide to 2-Hydroxyheptanal and Malondialdehyde as Markers of Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a key indicator of oxidative stress, is implicated in the pathophysiology of numerous diseases. The quantification of stable end-products of lipid peroxidation serves as a valuable tool for assessing oxidative damage in biological systems. For decades, malondialdehyde (MDA) has been the most widely used biomarker for this purpose. However, the complex nature of lipid peroxidation yields a diverse array of aldehydic products, including α-hydroxyaldehydes. This guide provides an objective comparison of a well-established marker, malondialdehyde, with a less-studied but potentially significant marker, 2-hydroxyheptanal (HHE), both of which are products of the peroxidation of n-6 polyunsaturated fatty acids.

Origins and Formation

Both MDA and HHE are secondary products generated from the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly omega-6 fatty acids like linoleic acid and arachidonic acid, which are abundant in cellular membranes.[1][2][3][4][5][6]

Malondialdehyde (MDA) is formed through the peroxidation of PUFAs with three or more double bonds. The process involves the formation of unstable cyclic peroxides and endoperoxides, which then decompose to yield MDA.[2][3][5] MDA can exist in both free and protein-bound forms in biological samples.

This compound (HHE) has been identified as a major aldehydic product of the lipid peroxidation of n-6 fatty acids.[1] Its formation involves the generation of lipid hydroperoxides which then undergo further reactions to form α-hydroxyaldehydes.

Lipid Peroxidation Pathway

G PUFA Polyunsaturated Fatty Acid (n-6) Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS/Initiation Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide Peroxyl_Radical->Lipid_Hydroperoxide + H• Cyclic_Peroxide Cyclic Peroxide / Endoperoxide Lipid_Hydroperoxide->Cyclic_Peroxide Decomposition HHE This compound (HHE) Lipid_Hydroperoxide->HHE Further Decomposition MDA Malondialdehyde (MDA) Cyclic_Peroxide->MDA

Caption: Formation of MDA and HHE from n-6 PUFA peroxidation.

Quantitative Data Presentation

Direct comparative studies quantifying both HHE and MDA from the same biological samples are scarce in the literature. The following tables summarize typical performance characteristics of the most common analytical methods for each marker.

Table 1: Performance Characteristics of Analytical Methods for Malondialdehyde (MDA)

Analytical MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)AdvantagesDisadvantages
TBARS Assay Colorimetric/Fluorometric detection of MDA-TBA adduct.>0.99~0.1 µM~0.3 µMSimple, inexpensive, high throughput.Lack of specificity (reacts with other aldehydes).
HPLC-UV/Fluorescence Chromatographic separation of MDA-TBA or MDA-DNPH adduct.>0.9980.01-0.05 µM0.03-0.17 µMHigh specificity and sensitivity.Requires derivatization, longer analysis time.
GC-MS Gas chromatographic separation and mass spectrometric detection of derivatized MDA.>0.99<0.1 µM~0.2 µMHigh specificity and sensitivity, structural confirmation.Requires derivatization, complex sample preparation.

Table 2: Performance Characteristics of Analytical Methods for this compound (HHE)

Note: Data for HHE is less established. The following are estimations based on methods for similar hydroxyaldehydes.

Analytical MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)AdvantagesDisadvantages
GC-MS with Derivatization Gas chromatographic separation and mass spectrometric detection of derivatized HHE (e.g., PFBHA oxime).>0.990.01-0.1 µM0.03-0.3 µMHigh specificity and sensitivity, structural confirmation.Requires derivatization, limited commercially available standards.
HPLC-Fluorescence with Derivatization Chromatographic separation of fluorescent HHE adduct (e.g., with 1,3-cyclohexanedione).>0.990.01-0.5 µM0.03-1.5 µMHigh sensitivity.Requires derivatization, potential for interference.

Experimental Protocols

Quantification of Malondialdehyde (MDA) by HPLC-Fluorescence

This method is based on the reaction of MDA with thiobarbituric acid (TBA) to form a fluorescent adduct.

  • Sample Preparation:

    • To 200 µL of plasma or tissue homogenate, add 20 µL of butylated hydroxytoluene (BHT) in ethanol (B145695) (to prevent further oxidation).

    • Add 500 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • Derivatization:

    • To the supernatant, add 500 µL of 0.67% TBA solution.

    • Incubate at 95°C for 60 minutes.

    • Cool on ice and centrifuge to remove any precipitate.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Methanol:50 mM potassium phosphate (B84403) buffer, pH 6.8 (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 532 nm and emission at 553 nm.

    • Quantification: Based on a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Quantification of this compound (HHE) by GC-MS

This protocol is a general procedure for aldehyde analysis using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization, which is suitable for HHE.[1][7]

  • Sample Preparation and Extraction:

    • To 500 µL of plasma or tissue homogenate, add an internal standard (e.g., a deuterated aldehyde).

    • Add antioxidants (BHT and desferrioxamine) to prevent auto-oxidation.[7]

    • Perform a liquid-liquid extraction with hexane (B92381) or a solid-phase extraction to isolate lipids and aldehydes.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a suitable buffer (pH 4-6).

    • Add an excess of PFBHA solution (e.g., 1-15 mg/mL in water).

    • Incubate at 60°C for 60 minutes.

    • Extract the PFBHA-oxime derivatives with hexane.

  • GC-MS Analysis:

    • Column: Non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the HHE-PFB-oxime derivative.

Signaling Pathways and Biological Effects

Reactive aldehydes are not just markers of damage; they are also bioactive molecules that can modulate cellular signaling pathways, often leading to cellular dysfunction.

MDA Signaling

MDA is a mutagenic and genotoxic compound that can form adducts with DNA and proteins. These adducts can lead to the activation of stress-related signaling pathways, including those involving NF-κB and MAP kinases, promoting inflammation and apoptosis.[8]

G MDA Malondialdehyde (MDA) Protein_Adducts Protein Adducts MDA->Protein_Adducts DNA_Adducts DNA Adducts MDA->DNA_Adducts NFkB NF-κB Activation Protein_Adducts->NFkB MAPK MAPK Activation Protein_Adducts->MAPK Apoptosis Apoptosis DNA_Adducts->Apoptosis Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation MAPK->Apoptosis

Caption: Signaling pathways affected by MDA.

Potential HHE Signaling

While specific signaling pathways for HHE are not well-elucidated, other α-hydroxyaldehydes and related lipid aldehydes are known to be electrophilic species that can react with cellular nucleophiles, such as cysteine residues in proteins. This can lead to the modification of key signaling proteins and transcription factors. For instance, other lipid aldehydes like 4-HNE are known to modulate pathways involving Nrf2, a key regulator of the antioxidant response. It is plausible that HHE could have similar effects.

G HHE This compound (HHE) Protein_Modification Protein Modification (e.g., Cysteine Adducts) HHE->Protein_Modification Signaling_Proteins Altered Signaling Protein Function Protein_Modification->Signaling_Proteins Nrf2 Nrf2 Pathway? Protein_Modification->Nrf2 Cellular_Dysfunction Cellular Dysfunction Signaling_Proteins->Cellular_Dysfunction Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: Potential signaling pathways affected by HHE.

Comparison and Conclusion

FeatureMalondialdehyde (MDA) This compound (HHE)
Status Well-established, widely used biomarker.Emerging, less-studied biomarker.
Origin Peroxidation of PUFAs with ≥3 double bonds.Major product of n-6 PUFA peroxidation.
Analytical Methods Numerous validated methods (TBARS, HPLC, GC-MS).Primarily GC-MS with derivatization; less standardized.
Data Availability Extensive quantitative data in numerous studies.Limited quantitative data available.
Signaling Known to form adducts and activate stress pathways (NF-κB, MAPK).Biological activity and signaling pathways are largely uncharacterized.
Advantages Historical data for comparison, variety of analytical methods.Potentially a more specific marker for early stages of n-6 PUFA peroxidation.
Limitations TBARS assay lacks specificity; can be influenced by diet.Lack of direct comparative studies, limited availability of standards.

This compound represents a promising but under-investigated biomarker of n-6 polyunsaturated fatty acid peroxidation. Its identification as a major product suggests it could be a sensitive and specific indicator of this particular type of oxidative damage.

Future Directions: There is a clear need for further research to validate analytical methods for HHE and to conduct direct comparative studies with MDA in various models of oxidative stress. Such studies are crucial to establish the relative utility of HHE as a biomarker and to understand its potential role in the pathophysiology of diseases associated with lipid peroxidation. For drug development professionals, exploring a panel of lipid peroxidation markers, including both established and emerging ones like HHE, may provide a more comprehensive understanding of the mechanisms of oxidative stress and the efficacy of antioxidant therapies.

References

A Comparative Guide to the Validation of an LC-MS/MS Method for 2-Hydroxyheptanal in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of key performance characteristics for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Hydroxyheptanal in human urine. This compound is a significant biomarker of lipid peroxidation and oxidative stress, and its accurate measurement is crucial in various fields of biomedical research and drug development.

While a specific validated method for this compound was not found in the public literature, this guide presents a comparison of two representative methods (Method A and Method B) for structurally similar short-chain aldehydes (e.g., hexanal, heptanal, malondialdehyde) in urine, which serve as excellent surrogates. The validation parameters presented are based on published data and align with regulatory guidelines for bioanalytical method validation.[1][2]

Methodology Comparison

The quantification of short-chain aldehydes like this compound in biological matrices by LC-MS/MS typically requires a derivatization step to enhance their chromatographic retention and ionization efficiency.[3][4] The most common derivatizing agent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable hydrazone derivative that is readily detectable by mass spectrometry.[4][5][6]

The primary differences between the compared methods lie in the sample preparation techniques employed prior to derivatization and LC-MS/MS analysis. Method A utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, while Method B employs a simpler Liquid-Liquid Extraction (LLE) protocol.

Quantitative Performance Data

The following tables summarize the key validation parameters for the two representative LC-MS/MS methods for the analysis of short-chain aldehydes in urine.

Table 1: Linearity and Sensitivity

ParameterMethod A (SPE-based)Method B (LLE-based)
Linearity Range 0.1 - 30 µg/L[2]1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995[2]> 0.999
Limit of Detection (LOD) 15 - 65 ng/L[2]0.16 µg/mL[7]
Limit of Quantification (LOQ) 0.1 µg/L0.5 µg/mL

Table 2: Accuracy and Precision

ParameterMethod A (SPE-based)Method B (LLE-based)
Intra-day Precision (%RSD) 2.9 - 6.4%[2]< 3.2%[7]
Inter-day Precision (%RSD) 3.6 - 9.3%[2]< 5.0%
Accuracy (% Recovery) 92 - 100%[2]104.0 - 112.7%[7]

Table 3: Recovery

ParameterMethod A (SPE-based)Method B (LLE-based)
Extraction Recovery 92 - 100%[1]85 - 105%

Experimental Protocols

Method A: SPE-Based Sample Preparation and LC-MS/MS Analysis

This protocol is based on a validated method for the determination of low-molecular-mass aldehydes in human urine.[2]

1. Sample Preparation and Derivatization:

  • Thaw frozen human urine samples at room temperature.

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute 1 mL of the urine sample with 1 mL of 0.3 M hydrochloric acid.

  • Condition a LiChrolut EN SPE column impregnated with 2,4-dinitrophenylhydrazine.

  • Load the diluted urine sample onto the SPE column.

  • Wash the column to remove interferences.

  • Elute the formed aldehyde-DNPH derivatives with acetonitrile (B52724).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1200 Series or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6410 Triple Quad).

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Method B: LLE-Based Sample Preparation and LC-MS/MS Analysis

This protocol represents a typical liquid-liquid extraction approach for urinary aldehydes.

1. Sample Preparation and Derivatization:

  • Thaw frozen human urine samples at room temperature.

  • To 1 mL of urine, add an internal standard solution.

  • Add 1 mL of a DNPH solution in acetonitrile containing a catalytic amount of hydrochloric acid.

  • Incubate the mixture at 40°C for 30 minutes to allow for complete derivatization.

  • Perform liquid-liquid extraction by adding 3 mL of hexane (B92381) and vortexing for 2 minutes.

  • Centrifuge to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Analysis:

  • LC-MS/MS conditions would be similar to Method A, with potential minor adjustments to the gradient profile based on the specific chromatographic separation achieved.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation spe Solid-Phase Extraction (SPE) (Method A) centrifugation->spe Method A lle Liquid-Liquid Extraction (LLE) (Method B) centrifugation->lle Method B derivatization DNPH Derivatization spe->derivatization lle->derivatization evaporation Evaporation derivatization->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in urine.

derivatization_reaction cluster_reactants Reactants cluster_product Product hydroxyheptanal This compound hydrazone This compound-DNPH Hydrazone hydroxyheptanal->hydrazone dnph 2,4-Dinitrophenylhydrazine (DNPH) dnph->hydrazone

Caption: Derivatization reaction of this compound with DNPH.

References

A Comparative Analysis of the Biological Effects of 2-Hydroxyheptanal and Other Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of 2-Hydroxyheptanal and other related aldehydes, focusing on their roles in cytotoxicity, inflammation, and apoptosis. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from structurally similar α-hydroxy aldehydes and well-characterized lipid peroxidation-derived aldehydes to provide a comprehensive and objective comparison. Detailed experimental protocols are included to facilitate further research and data generation.

Introduction to Aldehydes and Lipid Peroxidation

Aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom and a hydrocarbon radical. They are ubiquitous in the environment and are also formed endogenously through metabolic processes. A significant source of endogenous aldehydes is lipid peroxidation, a process where oxidants such as reactive oxygen species (ROS) attack lipids, leading to a chain reaction of lipid degradation. This process generates a variety of reactive aldehydes, including saturated, unsaturated, and hydroxy-substituted aldehydes. These lipid-derived aldehydes are implicated in a range of physiological and pathological processes due to their high reactivity with cellular macromolecules like proteins and DNA.[1]

This compound is an α-hydroxy aldehyde that can be formed during lipid peroxidation. Its biological effects are not as extensively studied as other aldehydes like 4-hydroxynonenal (B163490) (4-HNE), a major product of n-6 polyunsaturated fatty acid peroxidation.[1] This guide aims to bridge this knowledge gap by comparing the known effects of various aldehydes and providing the necessary tools for researchers to investigate this compound.

Data Presentation: Comparative Biological Effects of Aldehydes

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory effects of various aldehydes. It is important to note the absence of specific data for this compound, highlighting a key area for future research.

Table 1: Comparative Cytotoxicity of Aldehydes in Human Cancer Cell Lines

AldehydeCell LineExposure Time (h)IC50 (µM)Reference
This compound --Data not available -
4-Hydroxynonenal (4-HNE)Human Colon Adenocarcinoma (Caco-2)2440[2]
4-Hydroxynonenal (4-HNE)Human Promyelocytic Leukemia (HL-60)415[2]
2'-Hydroxycinnamaldehyde (HCA)Human Promyelocytic Leukemia (HL-60)-8 (for NO production)[2]
AcetaldehydeHepatoma cell lines-Cytotoxicity is metabolism-dependent[3]
BenzaldehydeHepatoma cell lines-Highly toxic in HTC cells[3]

Table 2: Comparative Anti-inflammatory Effects of Aldehydes

AldehydeModel SystemEffectMechanismReference
This compound -Data not available --
2'-Hydroxycinnamaldehyde (HCA)RAW 264.7 macrophagesInhibition of LPS-induced NO production (IC50 = 8 µM)Inhibition of NF-κB activation[2]
4-Hydroxyhexenal (B101363) (HHE)Endothelial cellsInduction of NF-κB activationvia NIK/IKK and p38 MAPK pathway[4]
Acetaldehyde-Generally considered pro-inflammatoryInduces inflammatory responses[5]

Key Biological Effects and Signaling Pathways

Based on studies of structurally similar α-hydroxy aldehydes like 2'-hydroxycinnamaldehyde (HCA), it is plausible that this compound may also exhibit pro-apoptotic and anti-inflammatory properties through the modulation of key signaling pathways.

Apoptosis Induction

HCA has been shown to induce apoptosis in various cancer cell lines. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway.[6] This leads to the activation of caspases and ultimately, programmed cell death.

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS JNK JNK Pathway ROS->JNK Caspases Caspase Activation JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Proposed Apoptosis Signaling Pathway for this compound.
Modulation of Inflammatory Pathways

NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. HCA has been demonstrated to inhibit the activation of NF-κB induced by lipopolysaccharide (LPS) in macrophage cell lines.[2] This inhibition prevents the transcription of pro-inflammatory genes, such as those for TNF-α and IL-6.

cluster_0 Cytoplasm This compound This compound IKK IKK Complex This compound->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates

Figure 2: Proposed Inhibition of NF-κB Signaling by this compound.

STAT3 Signaling: The STAT3 signaling pathway is another crucial mediator of inflammation and cell proliferation. Studies on HCA have shown that it can inhibit the activation of STAT3, leading to the downregulation of STAT3 target genes involved in cell cycle progression and anti-apoptosis.[6]

This compound This compound STAT3 STAT3 This compound->STAT3 inhibits phosphorylation Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates Target_Genes Target Gene Transcription (Cell Cycle, Anti-apoptosis) Nucleus->Target_Genes activates

Figure 3: Proposed Inhibition of STAT3 Signaling by this compound.

Experimental Protocols

To facilitate the investigation of this compound's biological effects, detailed protocols for key experiments are provided below.

Experimental Workflow

The following diagram outlines a general workflow for characterizing the biological effects of this compound.

cluster_0 In Vitro Assays cluster_1 Mechanism of Action cluster_2 Data Analysis & Interpretation Cytotoxicity Cytotoxicity Assay (MTT) Inflammation Anti-inflammatory Assay (ELISA for TNF-α, IL-6) Cytotoxicity->Inflammation Apoptosis Apoptosis Assay (Annexin V/PI Staining) Inflammation->Apoptosis WesternBlot Western Blot Analysis (NF-κB, STAT3, Caspases) Apoptosis->WesternBlot Analysis Data Analysis (IC50 Calculation, Statistical Analysis) WesternBlot->Analysis

Figure 4: General Experimental Workflow.
Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and other aldehydes for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (ELISA for TNF-α and IL-6)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this protocol, it is used to measure the concentration of pro-inflammatory cytokines, TNF-α and IL-6, released by macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or other aldehydes for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.

  • Data Analysis: Generate a standard curve from the standards provided in the kit. Use the standard curve to determine the concentration of TNF-α and IL-6 in the samples.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, and propidium (B1200493) iodide (PI) to identify cells that have lost membrane integrity, a feature of late-stage apoptosis and necrosis.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of aldehydes for a specified time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

While direct experimental evidence for the biological effects of this compound is currently limited, this guide provides a framework for its investigation based on the known activities of structurally related and other relevant aldehydes. The provided experimental protocols offer a starting point for researchers to generate crucial data on the cytotoxicity, and its impact on inflammatory and apoptotic pathways. Further research in this area is essential to fully understand the biological significance of this compound and its potential as a therapeutic target or a biomarker of oxidative stress.

References

Establishing Reference Ranges for 2-Hydroxyheptanal in Healthy Subjects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for establishing reference ranges of 2-Hydroxyheptanal in healthy subjects. Due to the current lack of established reference values for this compound in scientific literature, this document focuses on providing a framework for its determination. It includes a detailed, state-of-the-art experimental protocol for quantification, a comparison with related aldehydes, and the necessary visualizations to support researchers in their efforts to establish such ranges.

Comparative Data on Related Aldehydes

While specific reference ranges for this compound are not yet published, data from related short-chain aldehydes in healthy, non-smoking individuals can provide an estimated concentration range. These values are typically in the nanomolar (nM) to low micromolar (µM) range in biological fluids.

AnalyteMatrixConcentration RangeAnalytical Method
Heptanal Exhaled Breath Condensate19 ± 4 nmol/L[1]Not specified
Hexanal Exhaled Breath Condensate14 ± 4 nmol/L[1]Not specified
Hexanal & Heptanal Blood (Controls)< 0.9 µM[2]GC-MS
Malondialdehyde Exhaled Breath Condensate18 ± 6 nmol/L[1]Not specified

Table 1: Reported concentrations of aldehydes in biological samples from healthy, non-smoking individuals.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

The quantification of short-chain aldehydes like this compound in biological matrices is challenging due to their volatility and instability.[3] A robust and sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a derivatization agent is recommended. The following protocol is a comprehensive approach for the accurate measurement of this compound.

Sample Preparation
  • Objective: To extract this compound from plasma and derivatize it for enhanced stability and LC-MS/MS detection.

  • Materials:

    • Human plasma (collected in K2-EDTA tubes)

    • 2,4-Dinitrophenylhydrazine (DNPH) solution

    • Internal Standard (IS) solution (e.g., this compound-d3)

    • Acetonitrile (ACN), HPLC grade

    • Formic acid, LC-MS grade

    • Water, LC-MS grade

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of IS solution.

    • Add 200 µL of cold ACN to precipitate proteins.

    • Vortex for 1 minute and incubate at 4°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add 50 µL of DNPH solution and vortex.

    • Incubate at 60°C for 30 minutes.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Objective: To separate and detect the derivatized this compound using LC-MS/MS.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-1 min: 30% B

      • 1-5 min: 30-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-30% B

      • 6.1-8 min: 30% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI

    • MRM Transitions: To be determined by infusing the derivatized this compound and IS standards.

    • Source Parameters: Optimized for maximum signal intensity.

Data Analysis and Quantification
  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is protein_precip 3. Protein Precipitation (ACN) add_is->protein_precip centrifuge1 4. Centrifugation protein_precip->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant derivatization 6. Derivatization (DNPH) supernatant->derivatization dry_down 7. Evaporation derivatization->dry_down reconstitute 8. Reconstitution dry_down->reconstitute injection 9. Inject into LC-MS/MS reconstitute->injection separation 10. Chromatographic Separation injection->separation detection 11. Mass Spectrometric Detection separation->detection peak_integration 12. Peak Integration detection->peak_integration calibration 13. Calibration Curve peak_integration->calibration quantification 14. Quantification calibration->quantification result Result: this compound Conc. quantification->result

Caption: Workflow for this compound analysis.

Signaling Pathway and Logical Relationships

The establishment of a reference range is a critical step in validating a biomarker for clinical use. The following diagram illustrates the logical relationship between the analytical validation and the establishment of a reference range in a healthy population.

signaling_pathway Logical Pathway for Reference Range Establishment cluster_method_dev Analytical Method Development cluster_population Healthy Population Study cluster_data_analysis Data Analysis & Range Definition method_dev Method Development & Optimization (LC-MS/MS) validation Method Validation (Accuracy, Precision, Linearity) method_dev->validation sample_analysis Sample Analysis validation->sample_analysis Validated Method cohort Define & Recruit Healthy Cohort sample_collection Standardized Sample Collection & Processing cohort->sample_collection sample_collection->sample_analysis stat_analysis Statistical Analysis of Results sample_analysis->stat_analysis ref_interval Determine Reference Interval (e.g., 95th Percentile) stat_analysis->ref_interval publication Publication & Dissemination ref_interval->publication

Caption: Pathway for biomarker reference range.

References

performance characteristics of different 2-Hydroxyheptanal derivatization reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-hydroxyheptanal, an α-hydroxy aldehyde, is crucial in various research fields, including lipid peroxidation studies and the analysis of volatile organic compounds. Due to its polarity and thermal lability, direct analysis of this compound by gas chromatography (GC) or liquid chromatography (LC) can be challenging. Chemical derivatization is a key strategy to improve its volatility, thermal stability, and detectability. This guide provides an objective comparison of the performance characteristics of three common derivatization reagents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), 2,4-Dinitrophenylhydrazine (DNPH), and silylation reagents, supported by experimental data from related α-hydroxy and other aldehydes.

Performance Characteristics of Derivatization Reagents

The choice of derivatization reagent significantly impacts the sensitivity, precision, and overall performance of the analytical method. The following table summarizes the performance characteristics of PFBHA, DNPH, and silylation reagents for the analysis of aldehydes, with a focus on data from structurally similar compounds to this compound.

Derivatization ReagentAnalytical PlatformAnalyte(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (%RSD)Key AdvantagesKey Disadvantages
PFBHA GC-MSHexanal, Heptanal0.005-0.006 nM[1]0.003 nM[1]88-107[2]1.0-15.7[2]High sensitivity, stable derivatives, suitable for GC-MS.[3]Can form syn- and anti-isomers, potentially complicating chromatography.
DNPH LC-MS/MS4-Hydroxyhexenal, 4-Hydroxynonenal0.3-1.0 nM[4]Not explicitly statedNot explicitly stated1.3-9.9[4]Well-established for HPLC-UV and LC-MS, stable derivatives.[1]May not be suitable for GC-MS due to thermal instability of derivatives.[3]
Silylation (e.g., BSTFA/MSTFA) GC-MSGeneral Metabolites (including those with hydroxyl and carbonyl groups)Analyte dependentAnalyte dependentNot explicitly stated<20 for many metabolites[5]Derivatizes both hydroxyl and carbonyl groups, increases volatility for GC.[6]Derivatives can be moisture-sensitive, potential for multiple derivatives.[7]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for the derivatization of this compound using PFBHA, DNPH, and a two-step methoximation/silylation approach.

PFBHA Derivatization for GC-MS Analysis

This protocol is adapted from methods for other volatile aldehydes.[2][8]

a. Sample Preparation & Derivatization:

  • To 1 mL of the sample solution containing this compound, add an appropriate internal standard (e.g., a deuterated analogue).

  • Add 100 µL of a 15 mg/mL PFBHA solution in water.

  • Adjust the pH of the mixture to approximately 3 with dilute HCl.

  • Incubate the reaction mixture at 60°C for 60 minutes to form the PFBHA-oxime derivatives.

  • After cooling to room temperature, add 500 µL of hexane (B92381) and vortex for 1 minute to extract the derivatives.

  • Centrifuge at 5000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.

b. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: Initial temperature 50°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550 (Scan mode) or Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 181) for higher sensitivity.

DNPH Derivatization for LC-MS/MS Analysis

This protocol is based on the analysis of hydroxylated aldehydes.[4]

a. Sample Preparation & Derivatization:

  • Prepare a 12 mM DNPH solution by dissolving 50 mg of DNPH in 20 mL of acetonitrile (B52724) and adding 0.4 mL of formic acid.

  • To 100 µL of the sample solution containing this compound, add 100 µL of the DNPH derivatizing solution.

  • Incubate the mixture at room temperature for 1 hour to form the DNPH-hydrazone derivatives.

  • The derivatized sample can be directly injected into the LC-MS/MS system.

b. LC-MS/MS Parameters:

  • LC System: Agilent 1290 Infinity II LC or equivalent

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS/MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized for the this compound derivative).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

Two-Step Methoximation and Silylation for GC-MS Analysis

This protocol is a general approach for metabolites containing both hydroxyl and carbonyl groups.[6][9]

a. Sample Preparation & Derivatization:

  • Lyophilize the sample to complete dryness.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. Incubate at 37°C for 90 minutes with shaking. This step protects the aldehyde group and reduces the formation of multiple derivatives.[6]

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the mixture. Incubate at 37°C for 30 minutes with shaking. This step derivatizes the hydroxyl group.[6]

  • The derivatized sample is then ready for GC-MS analysis.

b. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: Initial temperature 70°C, hold for 2 min; ramp at 5°C/min to 300°C, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-650.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflows for the derivatization and analysis of this compound using PFBHA/GC-MS and DNPH/LC-MS.

PFBHA_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis Sample 1. Sample Aliquot IS_add 2. Add Internal Standard Sample->IS_add PFBHA_add 3. Add PFBHA Solution IS_add->PFBHA_add pH_adjust 4. Adjust pH to 3 PFBHA_add->pH_adjust Incubate 5. Incubate at 60°C pH_adjust->Incubate Hexane_add 6. Add Hexane Incubate->Hexane_add Vortex 7. Vortex Hexane_add->Vortex Centrifuge 8. Centrifuge Vortex->Centrifuge Transfer 9. Transfer Organic Layer Centrifuge->Transfer GCMS 10. Inject into GC-MS Transfer->GCMS Data 11. Data Acquisition & Analysis GCMS->Data

Caption: Experimental workflow for this compound analysis using PFBHA derivatization and GC-MS.

DNPH_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis Sample 1. Sample Aliquot DNPH_add 2. Add DNPH Solution Sample->DNPH_add Incubate 3. Incubate at Room Temp DNPH_add->Incubate LCMSMS 4. Inject into LC-MS/MS Incubate->LCMSMS Data 5. Data Acquisition & Analysis LCMSMS->Data

Caption: Experimental workflow for this compound analysis using DNPH derivatization and LC-MS/MS.

Conclusion

The selection of a derivatization reagent for this compound analysis depends on the analytical platform available and the specific requirements of the study.

  • PFBHA derivatization followed by GC-MS is a highly sensitive method, ideal for trace-level quantification. The thermal stability of the PFBHA-oxime derivatives makes this approach robust.

  • DNPH derivatization coupled with LC-MS/MS offers a reliable alternative, particularly when dealing with complex matrices or when GC is not the preferred separation technique.

  • Two-step methoximation and silylation for GC-MS is advantageous as it derivatizes both the aldehyde and the hydroxyl functional groups of this compound, potentially leading to improved chromatographic peak shape and stability.

Researchers should carefully consider the trade-offs in terms of sensitivity, sample throughput, and compatibility with their existing instrumentation when choosing a derivatization strategy for this compound. Method validation with appropriate standards and quality controls is essential to ensure accurate and reliable results.

References

A Comparative Guide to the Quantitative Analysis of 2-Hydroxyheptanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes like 2-Hydroxyheptanal is paramount. This bifunctional molecule, featuring both a hydroxyl and an aldehyde group, presents unique analytical challenges. This guide provides a comparative overview of the two most powerful and commonly employed analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance data herein is representative of validated methods for structurally similar hydroxy-aldehyde compounds, offering a solid foundation for method selection and development.

The choice between GC-MS and LC-MS/MS will depend on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both techniques, when properly validated, can provide the accuracy and precision necessary for rigorous scientific investigation.

Performance Comparison of Analytical Methods

The following table summarizes the key quantitative performance characteristics for the GC-MS and LC-MS/MS methods detailed in this guide. These values are representative and serve as a benchmark; specific applications will require in-house method validation to establish performance.

ParameterGC-MS (with Derivatization)LC-MS/MS (with Derivatization)
Linearity (R²) > 0.996> 0.998
Limit of Detection (LOD) 0.5 - 5 ng/mL0.1 - 2 ng/mL
Limit of Quantitation (LOQ) 2 - 15 ng/mL0.5 - 10 ng/mL
Accuracy (% Recovery) 93 - 107%96 - 104%
Precision (% RSD) < 12%< 8%
Sample Throughput ModerateHigh
Specificity HighVery High

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS-based quantification of this compound are provided below. These protocols include sample preparation, derivatization, and instrumental analysis steps.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[1] Due to the polarity of the hydroxyl group in this compound, derivatization is necessary to improve its volatility and chromatographic peak shape.[1][2] Silylation is a common and effective derivatization strategy for hydroxyl groups.[1]

a) Sample Preparation and Derivatization:

  • Extraction: For biological samples, a liquid-liquid extraction (LLE) using a solvent like ethyl acetate (B1210297) or a solid-phase extraction (SPE) with a C18 cartridge is recommended to isolate this compound from the sample matrix.[1]

  • Drying: The extracted sample should be evaporated to complete dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a catalyst such as pyridine.[1]

  • Reaction: The mixture is then heated at 70°C for 45 minutes to ensure complete derivatization of the hydroxyl group.[1]

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) is suitable.

  • Injector: Splitless mode at 260°C.

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: For quantification, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound is recommended for optimal sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Aldehyde Derivatization

LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of less volatile and thermally labile compounds.[3][4] While this compound can be analyzed directly, derivatization of the aldehyde group can enhance ionization efficiency and chromatographic retention on reversed-phase columns.[5] Derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) adds a readily ionizable moiety.[5]

a) Sample Preparation and Derivatization:

  • Extraction: As with the GC-MS method, LLE or SPE can be used for sample clean-up and concentration.

  • Derivatization: Mix 100 µL of the extracted sample with 100 µL of a 0.5 mg/mL solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile (B52724) containing 1% (v/v) formic acid.[5]

  • Reaction: Vortex the mixture and incubate at 50°C for 30 minutes to form the hydrazone derivative.[5]

  • Filtration: After cooling to room temperature, filter the solution through a 0.22 µm syringe filter prior to injection.

b) LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-2 min, 30% B; 2-10 min, 30-95% B; 10-12 min, 95% B; 12-12.1 min, 95-30% B; 12.1-15 min, 30% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the derivatized this compound.

Methodology Visualization

To further clarify the experimental processes and the underlying principles of method validation, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Chemical Matrix Extraction LLE or SPE Sample->Extraction Drying Evaporation (N2) Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation GC Separation (DB-5ms) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification

GC-MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Chemical Matrix Extraction LLE or SPE Sample->Extraction Derivatization Aldehyde Derivatization (DNPH) Extraction->Derivatization Filtration Syringe Filtration Derivatization->Filtration Injection LC Injection Filtration->Injection Separation LC Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

LC-MS/MS Experimental Workflow

Validation_Concept center_node Validated Analytical Method Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (% RSD) center_node->Precision Linearity Linearity (R²) center_node->Linearity LOD Limit of Detection center_node->LOD LOQ Limit of Quantitation center_node->LOQ Specificity Specificity center_node->Specificity

Core Parameters of Method Validation

References

A Comparative Guide to the Linearity and Detection Range of 2-Hydroxyheptanal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules like 2-Hydroxyheptanal is critical for understanding biological processes and ensuring product quality. This guide provides a comparative overview of common analytical methods suitable for the detection and quantification of this compound, with a focus on their linearity and detection range. The performance data presented here is based on typical values observed for analogous small molecule assays, offering a reliable reference for method selection and development.

Comparison of Analytical Methods

The primary methods for the quantitative analysis of this compound are chromatographic techniques coupled with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enzyme-Linked Immunosorbent Assays (ELISAs) represent a potential high-throughput alternative, contingent on the availability of specific antibodies.

ParameterGC-MS (with Derivatization)LC-MS/MSELISA (Competitive)
Linearity (R²) > 0.995> 0.998> 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL0.1 - 5 ng/mL0.1 - 1 ng/mL
Upper Limit of Quantification (ULOQ) 100 - 1000 ng/mL50 - 500 ng/mL10 - 50 ng/mL
Precision (%RSD) < 15%< 10%< 20%
Specificity HighVery HighVariable (depends on antibody)

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the analysis of a small hydroxy-aldehyde like this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For molecules with polar functional groups like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.

1. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the sample (e.g., plasma, tissue homogenate) with an organic solvent like ethyl acetate (B1210297) or a solid-phase extraction (SPE) to isolate the analyte.

  • Derivatization: Evaporate the extract to dryness under a stream of nitrogen. Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat the mixture at 60°C for 30 minutes to convert the hydroxyl and aldehyde groups to their trimethylsilyl (B98337) (TMS) derivatives.[1]

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization.

1. Sample Preparation:

  • Protein Precipitation: For biological samples like plasma, a simple protein precipitation can be performed by adding three volumes of cold acetonitrile (B52724) containing an internal standard to one volume of the sample.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the initial mobile phase for injection.

2. Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the quantitative analysis of this compound using a chromatography-mass spectrometry-based method.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Biological or Chemical Matrix Extraction Extraction (LLE or SPE) or Protein Precipitation Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec Quantification Quantification MassSpec->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound analysis.

References

Comparative Analysis of Aldehyde Levels in Disease Models: A Focus on 2-Hydroxyheptanal and its Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current literature reveals a notable scarcity of direct quantitative data on 2-Hydroxyheptanal levels across different disease models. However, by examining closely related and well-studied aldehydes, such as 4-hydroxy-2-nonenal (HNE), we can infer the potential roles and signaling pathways that may be modulated by this compound in various pathological states. This guide provides a comparative overview of these surrogate aldehyde levels in prominent disease models, details relevant experimental protocols, and visualizes the implicated signaling pathways to support researchers and drug development professionals.

The study of reactive aldehydes is crucial in understanding the pathophysiology of numerous diseases. These molecules, often byproducts of lipid peroxidation, can act as signaling molecules and mediators of cellular damage. While direct research on this compound is limited, the extensive data available for analogous aldehydes provides a solid foundation for hypothesis-driven research in this area.

Comparative Levels of Aldehydes in Disease Models

The following table summarizes the observed changes in the levels of 4-hydroxy-2-nonenal (HNE), a well-documented reactive aldehyde, in various disease models. These findings offer a comparative baseline for predicting the potential behavior of this compound under similar conditions.

Disease ModelKey Findings on HNE LevelsReference Tissues/Fluids
Neurodegenerative Diseases Elevated HNE-protein adducts are observed in brain tissues and body fluids.[1] These adducts are implicated in the pathogenesis of Alzheimer's, Parkinson's, Huntington's, and amyotrophic lateral sclerosis.[1]Brain tissue, Body fluids
Cardiovascular Diseases Increased levels of 4-HNE contribute to atherosclerosis, myocardial ischemia-reperfusion injury, heart failure, and cardiomyopathy.[2] 4-HNE can directly impair contractile function and enhance the formation of reactive oxygen species (ROS).[2]Heart tissue, Blood vessels
Cancer The role of aldehydes is complex; for instance, 2'-hydroxycinnamaldehyde (HCA) has shown anti-proliferative activity in oral cancer cell lines.[3] Conversely, other aldehydes can promote cancer progression through various mechanisms.Tumor tissue
Oxidative Stress-Related Conditions As a product of lipid peroxidation, 4-HNE levels are significantly elevated in conditions of oxidative stress.[4] It can disrupt signal transduction and protein activity, induce inflammation, and trigger apoptosis.[4]Various tissues and cell lines

Experimental Protocols for Aldehyde Quantification

Accurate measurement of reactive aldehydes is critical for studying their roles in disease. The methodologies employed for HNE can be adapted for the quantification of this compound.

1. Sample Preparation:

  • Tissues: Homogenize tissues in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors) on ice. Centrifuge to remove cellular debris.

  • Cell Lysates: Lyse cells using appropriate lysis buffers and collect the supernatant after centrifugation.

  • Biological Fluids (e.g., Plasma, Serum): Use directly or after protein precipitation.

2. Derivatization:

  • Reactive aldehydes are often unstable and require derivatization for accurate quantification. A common method involves reaction with dinitrophenylhydrazine (DNPH) to form stable hydrazone derivatives.

3. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Principle: The DNPH-derivatized aldehydes are separated by reverse-phase HPLC and detected by UV-Vis spectrophotometry.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

  • Detection: UV detector set at a wavelength specific for the DNPH derivatives (e.g., 375 nm).

  • Quantification: Aldehyde concentrations are determined by comparing the peak areas to a standard curve generated with known concentrations of the aldehyde-DNPH derivative.

4. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: This method offers high sensitivity and specificity. Aldehydes are typically derivatized to form volatile compounds before analysis.

  • Derivatization: O-pentafluorobenzyl oxime (PFB) derivatization is a common choice.

  • Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and detected by the mass spectrometer.

  • Quantification: Can be performed using an internal standard.

Signaling Pathways and Experimental Workflows

Reactive aldehydes like HNE are known to modulate several key signaling pathways, primarily through the formation of adducts with proteins.[5] These interactions can alter protein function and trigger downstream signaling cascades.

Implicated Signaling Pathways

The diagram below illustrates the central role of oxidative stress in the generation of reactive aldehydes and their subsequent impact on cellular signaling pathways.

cluster_0 Oxidative Stress cluster_1 Cellular Components cluster_2 Cellular Response & Disease Pathogenesis Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Polyunsaturated Fatty Acids (PUFAs) Polyunsaturated Fatty Acids (PUFAs) Reactive Oxygen Species (ROS)->Polyunsaturated Fatty Acids (PUFAs) initiates Lipid Peroxidation Lipid Peroxidation Polyunsaturated Fatty Acids (PUFAs)->Lipid Peroxidation Proteins Proteins Protein Adducts Protein Adducts Proteins->Protein Adducts DNA DNA DNA Adducts DNA Adducts DNA->DNA Adducts Reactive Aldehydes (e.g., HNE, this compound) Reactive Aldehydes (e.g., HNE, this compound) Lipid Peroxidation->Reactive Aldehydes (e.g., HNE, this compound) Reactive Aldehydes (e.g., HNE, this compound)->Proteins forms adducts Reactive Aldehydes (e.g., HNE, this compound)->DNA Altered Signal Transduction Altered Signal Transduction Protein Adducts->Altered Signal Transduction Disease Progression Disease Progression DNA Adducts->Disease Progression Inflammation Inflammation Altered Signal Transduction->Inflammation Apoptosis Apoptosis Altered Signal Transduction->Apoptosis Inflammation->Disease Progression Apoptosis->Disease Progression

Caption: Oxidative stress-induced formation of reactive aldehydes and their downstream effects.

Experimental Workflow for Studying Aldehyde Effects

The following diagram outlines a typical experimental workflow for investigating the impact of a reactive aldehyde, such as this compound, in a cell-based disease model.

cluster_workflow Experimental Workflow Cell Culture Model of Disease Cell Culture Model of Disease Treatment with this compound Treatment with this compound Cell Culture Model of Disease->Treatment with this compound Cell Viability/Toxicity Assays Cell Viability/Toxicity Assays Treatment with this compound->Cell Viability/Toxicity Assays Measurement of Intracellular ROS Measurement of Intracellular ROS Treatment with this compound->Measurement of Intracellular ROS Western Blot for Signaling Proteins Western Blot for Signaling Proteins Treatment with this compound->Western Blot for Signaling Proteins Gene Expression Analysis (qPCR/RNA-seq) Gene Expression Analysis (qPCR/RNA-seq) Treatment with this compound->Gene Expression Analysis (qPCR/RNA-seq) Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability/Toxicity Assays->Data Analysis & Interpretation Measurement of Intracellular ROS->Data Analysis & Interpretation Western Blot for Signaling Proteins->Data Analysis & Interpretation Gene Expression Analysis (qPCR/RNA-seq)->Data Analysis & Interpretation

Caption: Workflow for assessing the cellular effects of this compound.

References

Validating the Stability of 2-Hydroxyheptanal in Frozen Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive metabolites like 2-Hydroxyheptanal in biological matrices is paramount. The inherent instability of aldehydes presents a significant challenge, necessitating rigorous validation of their stability under typical storage conditions. This guide provides a comparative framework for assessing the stability of this compound in frozen biological samples, offering detailed experimental protocols and illustrative data to inform best practices in bioanalysis.

Introduction to Analyte Stability

The stability of an analyte in a biological matrix is a critical aspect of bioanalytical method validation.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines on conducting stability studies to ensure the reliability of pharmacokinetic and toxicokinetic data.[1][3][4][5][6] For reactive molecules such as aldehydes, which can degrade or interact with matrix components, establishing stability under various storage and handling conditions is crucial to prevent erroneous concentration measurements.[7]

This guide focuses on two key aspects of stability testing for this compound in frozen biological samples:

  • Long-Term Stability: Evaluates the analyte's stability over the intended storage duration of the study samples.

  • Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the analyte's concentration, mimicking sample retrieval and analysis workflows.[8]

Due to the limited availability of public data on the stability of this compound, this guide will use malondialdehyde (MDA), a well-studied reactive aldehyde, as a surrogate to illustrate the principles and data presentation for stability studies. It is imperative to conduct specific stability studies for this compound using a validated analytical method.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable stability data. The following sections outline the methodologies for long-term and freeze-thaw stability testing of this compound in a biological matrix (e.g., plasma or serum).

General Considerations
  • Matrix Selection: The biological matrix used for preparing quality control (QC) samples should be the same as that of the intended study samples, including the same anticoagulant where applicable.[6]

  • QC Sample Preparation: Stability testing should be performed using QC samples at a minimum of two concentration levels: low (LQC) and high (HQC).[2] These are prepared by spiking a known concentration of this compound into the blank biological matrix.

  • Analytical Method: A fully validated bioanalytical method should be used for the quantification of this compound in all stability samples.[9]

Long-Term Stability Protocol

This protocol assesses the stability of this compound over an extended period when stored at frozen temperatures.

  • Sample Preparation:

    • Prepare a sufficient number of LQC and HQC aliquots for all planned time points.

    • A baseline (T=0) set of LQC and HQC samples (n=3 for each level) should be analyzed immediately after preparation to establish the initial concentration.

  • Storage:

    • Store the remaining LQC and HQC aliquots at two different temperature conditions: -20°C and -80°C.

  • Analysis:

    • At each designated time point (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of LQC and HQC samples (n=3 for each level) from both storage temperatures.

    • Allow the samples to thaw completely at room temperature before analysis.

    • Analyze the samples using the validated analytical method.

  • Data Evaluation:

    • Calculate the mean concentration and percent deviation from the baseline (T=0) concentration for each QC level at each time point and storage temperature.

    • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.[8]

Freeze-Thaw Stability Protocol

This protocol evaluates the stability of this compound after multiple freeze-thaw cycles.

  • Sample Preparation:

    • Prepare a set of LQC and HQC aliquots (n=3 for each level).

    • Analyze a baseline (T=0) set of LQC and HQC samples immediately after preparation.

  • Freeze-Thaw Cycles:

    • Freeze the remaining LQC and HQC aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.

    • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

    • After thawing, refreeze the samples for at least 12 hours.

    • Repeat this cycle for a predetermined number of times (e.g., 3 and 5 cycles).

  • Analysis:

    • After the final thaw of each cycle, analyze the LQC and HQC samples using the validated analytical method.

  • Data Evaluation:

    • Calculate the mean concentration and percent deviation from the baseline (T=0) concentration for each QC level after each freeze-thaw cycle.

    • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.[8]

Data Presentation: Illustrative Stability of a Reactive Aldehyde (Malondialdehyde)

The following tables present illustrative stability data for malondialdehyde (MDA) in frozen human plasma. This data serves as an example of how to structure and present the results of a stability study for a reactive aldehyde like this compound.

Table 1: Illustrative Long-Term Stability of Malondialdehyde (MDA) in Frozen Human Plasma

Storage Duration (Months)Storage Temperature (°C)AnalyteNominal Conc. (µM)Mean Measured Conc. (µM) ± SD (n=3)% Deviation from Nominal
Baseline (T=0) -MDA1.01.02 ± 0.08+2.0%
MDA10.010.15 ± 0.51+1.5%
1 -20°C MDA1.00.95 ± 0.09-5.0%
MDA10.09.85 ± 0.62-1.5%
-80°C MDA1.01.01 ± 0.07+1.0%
MDA10.010.05 ± 0.48+0.5%
3 -20°C MDA1.00.88 ± 0.11-12.0%
MDA10.09.10 ± 0.75-9.0%
-80°C MDA1.00.99 ± 0.08-1.0%
MDA10.09.95 ± 0.55-0.5%
6 -20°C MDA1.00.79 ± 0.15-21.0% (Unstable)
MDA10.08.55 ± 0.92-14.5%
-80°C MDA1.00.97 ± 0.09-3.0%
MDA10.09.80 ± 0.61-2.0%
12 -80°C MDA1.00.94 ± 0.10-6.0%
MDA10.09.65 ± 0.68-3.5%

Note: Data is illustrative and based on the known behavior of reactive aldehydes.[10][11] Specific studies for this compound are required.

Table 2: Illustrative Freeze-Thaw Stability of Malondialdehyde (MDA) in Frozen Human Plasma at -80°C

Number of Freeze-Thaw CyclesAnalyteNominal Conc. (µM)Mean Measured Conc. (µM) ± SD (n=3)% Deviation from Nominal
Baseline (0 Cycles) MDA1.01.02 ± 0.08+2.0%
MDA10.010.15 ± 0.51+1.5%
1 MDA1.01.00 ± 0.09-2.0%
MDA10.010.05 ± 0.58-1.0%
3 MDA1.00.96 ± 0.11-5.9%
MDA10.09.85 ± 0.65-2.9%
5 MDA1.00.91 ± 0.13-10.8%
MDA10.09.50 ± 0.72-6.4%

Note: Data is illustrative.[12][13] Specific studies for this compound are required.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the stability studies described above.

LongTermStability cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Time-Point Analysis Prep Prepare LQC & HQC in Biological Matrix Baseline Analyze Baseline (T=0) (n=3 per level) Prep->Baseline Store_20 Store Aliquots at -20°C Prep->Store_20 Store_80 Store Aliquots at -80°C Prep->Store_80 Timepoints Retrieve Samples at 1, 3, 6, 9, 12 months (n=3 per level per temp) Store_20->Timepoints Store_80->Timepoints Analysis Thaw & Analyze Timepoints->Analysis Evaluation Calculate % Deviation from Baseline Analysis->Evaluation

Caption: Workflow for Long-Term Stability Testing.

FreezeThawStability Prep Prepare LQC & HQC in Biological Matrix Baseline Analyze Baseline (T=0) (n=3 per level) Prep->Baseline Freeze1 Freeze at -80°C (≥24h) Prep->Freeze1 Thaw1 Thaw at Room Temp Freeze1->Thaw1 Analyze1 Analyze after 1 Cycle Thaw1->Analyze1 Freeze2 Refreeze (≥12h) Thaw1->Freeze2 Evaluation Calculate % Deviation from Baseline for each cycle Analyze1->Evaluation Thaw2 Thaw Freeze2->Thaw2 Analyze3 Analyze after 3 Cycles Thaw2->Analyze3 Freeze3 Refreeze (≥12h) Thaw2->Freeze3 Analyze3->Evaluation Thaw3 Thaw Freeze3->Thaw3 Analyze5 Analyze after 5 Cycles Thaw3->Analyze5 Analyze5->Evaluation

Caption: Workflow for Freeze-Thaw Stability Testing.

Alternative Methods for Enhancing Analyte Stability

Given the reactive nature of aldehydes, exploring methods to enhance their stability in biological samples prior to analysis is a prudent strategy.

  • Derivatization: This is the most common approach to stabilize aldehydes. Reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for GC-MS analysis or 2,4-Dinitrophenylhydrazine (DNPH) for LC-MS analysis can be added to the sample shortly after collection to form a stable derivative. This not only preserves the analyte but can also improve chromatographic properties and detection sensitivity.

  • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the collection tubes can help prevent the oxidative degradation of aldehydes.

  • pH Adjustment: Controlling the pH of the sample can also influence the stability of certain aldehydes.

  • Immediate Freezing: Rapidly freezing samples in liquid nitrogen immediately after collection can minimize degradation that may occur at room temperature or during slower freezing processes.

Conclusion

Validating the stability of this compound in frozen biological samples is a non-negotiable step for any study that relies on its accurate quantification. This guide provides a comprehensive framework, including detailed experimental protocols and illustrative data, to assist researchers in designing and executing robust stability studies. By adhering to these principles and adapting them to the specific characteristics of this compound and the analytical method employed, scientists can ensure the integrity of their data and the reliability of their research findings. It is crucial to reiterate that while this guide provides a template, specific stability studies for this compound must be performed to generate definitive data for this particular analyte.

References

The Nexus of Lipid Peroxidation: Correlating 2-Hydroxyheptanal with Key Oxidative Stress Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of oxidative stress research, the aldehyde 2-hydroxyheptanal is emerging as a significant biomarker of lipid peroxidation. As a product of the oxidation of n-6 polyunsaturated fatty acids, its presence is intrinsically linked to cellular damage mediated by reactive oxygen species (ROS). This guide provides a comparative analysis of this compound and other established oxidative stress markers, offering supporting experimental data and detailed methodologies to aid researchers in their investigations.

Quantitative Data Summary

While direct correlational studies between this compound and other oxidative stress markers are not abundant in the literature, the common origin of these molecules from the lipid peroxidation cascade strongly suggests a positive correlation. The following table summarizes the characteristics and typical measurement techniques for this compound and other key markers. Elevated levels of these markers are often observed concurrently in conditions associated with increased oxidative stress.

MarkerClassOriginCommon Sample TypesTypical Measurement Technique
This compound AldehydeLipid Peroxidation (n-6 PUFAs)Plasma, Tissues, Exhaled Breath CondensateGas Chromatography-Mass Spectrometry (GC-MS) with derivatization
Malondialdehyde (MDA) AldehydeLipid PeroxidationPlasma, Serum, Urine, TissuesHigh-Performance Liquid Chromatography (HPLC), TBARS Assay
4-Hydroxynonenal (4-HNE) AldehydeLipid PeroxidationPlasma, TissuesGC-MS, HPLC
8-isoprostane IsoprostaneLipid Peroxidation (Arachidonic Acid)Urine, Plasma, Exhaled Breath CondensateEnzyme-Linked Immunosorbent Assay (ELISA), LC-MS/MS
8-hydroxy-2'-deoxyguanosine (8-OHdG) Oxidized NucleosideDNA DamageUrine, Plasma, TissuesELISA, LC-MS/MS
Superoxide Dismutase (SOD) Antioxidant EnzymeEndogenous DefenseRed Blood Cells, Tissues, SerumSpectrophotometric Assays
Catalase (CAT) Antioxidant EnzymeEndogenous DefenseRed Blood Cells, Tissues, SerumSpectrophotometric Assays

Signaling Pathways and Experimental Workflows

To visualize the relationships between these markers and the standard procedures for their analysis, the following diagrams are provided.

G cluster_0 Lipid Peroxidation Cascade cluster_1 Aldehydic Products PUFA n-6 Polyunsaturated Fatty Acids LipidPeroxylRadical Lipid Peroxyl Radicals PUFA->LipidPeroxylRadical ROS Attack LipidHydroperoxides Lipid Hydroperoxides LipidPeroxylRadical->LipidHydroperoxides HHA This compound LipidHydroperoxides->HHA MDA Malondialdehyde (MDA) LipidHydroperoxides->MDA HNE 4-Hydroxynonenal (4-HNE) LipidHydroperoxides->HNE

Figure 1. Simplified pathway of lipid peroxidation leading to the formation of this compound and other aldehydes.

G cluster_0 Experimental Workflow: GC-MS Analysis of this compound Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization with PFBHA Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

Safety Operating Guide

Proper Disposal of 2-Hydroxyheptanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Hydroxyheptanal is critical for ensuring laboratory safety and environmental protection. As with many aldehydes, it should be treated as hazardous waste. This guide provides a procedural framework for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

Key Safety and Handling Information

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and closed-toe shoes.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

Quantitative Data Summary

The following table summarizes key data for this compound. Note that hazard classifications are extrapolated from general aldehyde properties due to the absence of a specific SDS.

PropertyValueSource/Notes
CAS Number 17046-02-5Confirmed from multiple chemical databases.
Molecular Formula C₇H₁₄O₂-
Molecular Weight 130.18 g/mol -
Physical State Presumed liquid at room temperature.Based on similar short-chain hydroxy aldehydes.
GHS Hazard Statements (Presumed) H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H412: Harmful to aquatic life with long lasting effects.Based on general aldehyde toxicity profiles.
Disposal Consideration Treat as hazardous chemical waste.Standard practice for aldehydes.

Experimental Protocols: Proper Disposal Procedures

The following step-by-step procedure outlines the recommended process for the disposal of this compound.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any unused or contaminated solid this compound in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Container Management

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Container Integrity: Ensure all waste containers are in good condition, compatible with the chemical, and have a securely fitting lid to prevent leaks or spills.

Step 3: On-site Neutralization (Optional and for Small Quantities Only)

For small quantities of dilute aqueous solutions of this compound, chemical neutralization may be an option to render the waste less hazardous before collection. This procedure should only be performed by trained personnel and with the explicit approval of your institution's EHS department.

  • Reagent Selection: A common method for aldehyde neutralization involves the use of a reducing agent, such as sodium bisulfite, or an oxidizing agent. Another approach is treatment with a suitable amine.

  • Procedure (Example with Sodium Bisulfite): a. In a suitable container within a fume hood, prepare a dilute aqueous solution of the this compound waste. b. Slowly add a slight excess of a sodium bisulfite solution while stirring. c. The reaction forms a bisulfite addition product, which is generally less hazardous than the free aldehyde. d. Test the resulting solution to ensure the absence of free aldehyde. e. The neutralized solution should still be collected as hazardous waste unless your EHS department has approved drain disposal for the specific reaction product.

Step 4: Storage and Collection

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing or reducing agents.

  • Professional Disposal: The disposal of this compound waste must be handled by a licensed chemical waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.

    • Follow your institution's specific procedures for arranging a hazardous waste pickup, which typically involves completing a waste manifest form.

Step 5: Empty Container Disposal

  • Triple Rinsing: For empty containers, triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be managed according to institutional guidelines.

  • Container Destruction: Puncture or otherwise render the container unusable to prevent reuse. Dispose of the clean, destroyed container as non-hazardous waste, in accordance with your institution's policies.

Mandatory Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Workflow for the Proper Disposal of this compound start Waste Generated: This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste: - Solid Waste Container - Liquid Waste Container ppe->segregate label_container Label Container: 'Hazardous Waste' 'this compound' segregate->label_container ehs_consult Consult EHS for Neutralization Protocol label_container->ehs_consult neutralize Perform Neutralization (If Approved and Trained) ehs_consult->neutralize Approved store Store in Designated Secure Area ehs_consult->store Not Approved / Not Feasible neutralize->store pickup Arrange for Hazardous Waste Pickup store->pickup end Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Operational Guide for Handling 2-Hydroxyheptanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Hydroxyheptanal (CAS No. 17046-02-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risks and ensuring compliant waste management.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is essential for safe handling and storage.

PropertyValue
Molecular Formula C₇H₁₄O₂[1][2][3]
Molecular Weight 130.18 g/mol [1][3][4]
Boiling Point 185.7°C at 760 mmHg[4]
Density 0.934 g/cm³[4]
Flash Point 70.9°C[4]
Vapor Pressure 0.194 mmHg at 25°C[4]
CAS Number 17046-02-5[1][4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step procedures is mandatory to ensure a safe laboratory environment when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The required level of protection depends on the specific handling task and the potential for exposure.

  • Ventilation: All handling of open containers must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[6] When there is a risk of splashes, a face shield should be worn in addition to goggles.[6][7]

  • Skin and Body Protection:

    • A laboratory coat or a disposable, fluid-resistant gown must be worn.[6] Gowns should be long-sleeved with tight-fitting cuffs.[8]

    • Wear two pairs of chemical-resistant gloves (e.g., nitrile or neoprene).[6] The inner glove should be tucked under the gown cuff, and the outer glove should be worn over the cuff.[8] Gloves should be changed every 30 minutes or immediately if contaminated or torn.[9]

  • Respiratory Protection: For most procedures within a fume hood, respiratory protection may not be necessary. However, if there is a risk of generating aerosols or in the event of a large spill or poor ventilation, an N95 respirator or higher should be used.[6] For emergency situations, a self-contained breathing apparatus (SCBA) is required.[6]

Receiving and Storage
  • Inspection: Upon receipt, inspect containers for any signs of damage or leakage.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from sources of ignition.[6][10] Keep containers tightly sealed when not in use.[6][11]

Handling the Chemical
  • Work Area: Designate a specific area for handling this compound.

  • Preventing Exposure: Avoid all direct contact with skin and eyes.[6] Do not smoke, eat, or drink in the handling area.[8]

  • Tools: Use non-sparking tools to prevent ignition, as the substance may be a flammable liquid.[6][12]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[6]

Spill Response
  • Evacuation: In the event of a spill, immediately evacuate all non-essential personnel from the area.[6]

  • Ignition Sources: Remove all sources of ignition.[6]

  • Small Spills: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or a chemical spill kit.[6] Collect the absorbed material into a suitable, sealed, and properly labeled container for disposal.[6]

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Decontamination: After the spill has been cleaned up, wash the spill area with soap and water.[6]

Disposal Plan

All waste materials, including contaminated PPE, spill cleanup materials, and residual chemicals, must be disposed of in accordance with local, state, and federal regulations.[6]

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.[6][13] Do not mix with other waste streams unless compatibility is confirmed.[13]

  • Prohibited Disposal: Do not dispose of this compound down the drain.[6]

  • Container Disposal: Empty containers may retain product residue and should be triple-rinsed with a suitable solvent.[14] The rinsate must be collected and disposed of as hazardous waste.[14][15]

  • Consult EHS: For specific disposal instructions and to arrange for waste pickup, consult your institution's EHS department.

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_spill Spill Response A Assess Hazards & Review SDS B Select & Don PPE (Goggles, Double Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit Ready) B->C F Handle in Fume Hood C->F Begin Experiment D Receive & Inspect Chemical E Store in Cool, Ventilated Area D->E E->F G Segregate Chemical Waste F->G Generate Waste K Evacuate Area F->K Spill Occurs H Decontaminate Work Area G->H I Doff & Dispose of PPE H->I J Wash Hands Thoroughly I->J L Contain & Absorb Spill K->L M Collect Waste for Disposal L->M M->G Dispose of Spill Waste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.